Azobenzene, 4-bromo-2-methoxy-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
18277-96-8 |
|---|---|
Molecular Formula |
C13H11BrN2O |
Molecular Weight |
291.14 g/mol |
IUPAC Name |
(4-bromo-2-methoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H11BrN2O/c1-17-13-9-10(14)7-8-12(13)16-15-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
PVGKVQHQXSIQRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8)
A comprehensive review of available data for researchers, scientists, and drug development professionals.
Introduction
Azobenzene, 4-bromo-2-methoxy-, with the Chemical Abstracts Service (CAS) registry number 18277-96-8, is a substituted aromatic azo compound. Azobenzene and its derivatives are a well-established class of molecules known for their photochromic properties, undergoing reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation. This unique characteristic has led to their investigation in a wide array of applications, including molecular switches, optical data storage, and photopharmacology. The substitution pattern of a bromo group at the 4-position and a methoxy group at the 2-position of one of the phenyl rings is anticipated to influence the electronic and steric properties of the molecule, thereby affecting its photoisomerization behavior, stability, and potential biological interactions.
This technical guide aims to provide a thorough overview of the currently available scientific and technical data for Azobenzene, 4-bromo-2-methoxy-.
Physicochemical Properties
Table 1: Physicochemical Data for Azobenzene, 4-bromo-2-methoxy-
| Property | Value | Source |
| CAS Number | 18277-96-8 | - |
| Molecular Formula | C₁₃H₁₁BrN₂O | - |
| Molecular Weight | 291.15 g/mol | Calculated |
| Synonyms | (E)-1-(4-Bromo-2-methoxyphenyl)-2-phenyldiazene, 4-Bromo-2-methoxyazobenzene | - |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)N=NC2=CC=CC=C2 | - |
| Predicted LogP | 4.4 | ChemDraw |
| Predicted Boiling Point | 404.7 °C at 760 mmHg | ChemDraw |
| Predicted Melting Point | Not Available | - |
| Predicted Solubility | Insoluble in water | - |
Spectroscopic Data
While a specific entry for Azobenzene, 4-bromo-2-methoxy- exists in the 1980 cumulative indexes to the EPA/NIH mass spectral database, the detailed mass spectrum is not publicly accessible.[1] Theoretical spectroscopic data can be predicted using computational methods, though experimental validation is essential for confirmation.
Synthesis
A detailed, experimentally verified protocol for the synthesis of Azobenzene, 4-bromo-2-methoxy- is not explicitly described in the available literature. However, a general and common method for the synthesis of unsymmetrical azobenzenes is the diazo coupling reaction. This would likely involve the diazotization of aniline followed by coupling with 4-bromo-2-methoxyaniline. A plausible synthetic workflow is outlined below.
Logical Workflow for the Synthesis of Azobenzene, 4-bromo-2-methoxy-
Caption: Plausible synthetic route for Azobenzene, 4-bromo-2-methoxy-.
Experimental Protocols
As no specific literature detailing the experimental use of this compound was found, a generalized protocol for a diazo coupling reaction is provided as a reference.
General Protocol for Diazo Coupling:
-
Diazotization: Aniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the benzenediazonium salt.
-
Coupling: 4-Bromo-2-methoxyaniline is dissolved in a suitable solvent. The freshly prepared diazonium salt solution is then added slowly to this solution. The pH of the reaction mixture is carefully controlled, as it is crucial for the success of the coupling reaction.
-
Isolation and Purification: The resulting crude product, the azobenzene derivative, often precipitates out of the solution. It is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological activity or the mechanism of action of Azobenzene, 4-bromo-2-methoxy-. The broader class of azobenzene derivatives has been investigated for various pharmacological activities, including antibacterial, antifungal, and anticancer properties. The biological effects of these compounds are often attributed to their ability to intercalate with DNA, inhibit enzymes, or act as photoswitchable drugs that can be activated at a specific site with light.
Given the lack of specific data, any potential biological activity of Azobenzene, 4-bromo-2-methoxy- would need to be determined through dedicated screening and mechanistic studies.
Signaling Pathway Hypothesis
Should this compound exhibit biological activity, a hypothetical workflow for investigating its impact on a generic signaling pathway is presented below.
Caption: Workflow for studying the effect of a compound on a signaling pathway.
Azobenzene, 4-bromo-2-methoxy- (CAS 18277-96-8) is a chemical entity for which there is a significant lack of publicly available experimental data. While its structure suggests it belongs to the well-studied class of azobenzene photoswitches, its specific physicochemical properties, detailed spectroscopic characterization, and biological activities remain to be elucidated. The information provided in this guide is based on general chemical principles and data for related compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications in materials science and drug discovery. Researchers interested in this compound should consider its de novo synthesis and comprehensive characterization as a primary step.
References
An In-depth Technical Guide to 4-bromo-2-methoxy-azobenzene: Properties, Synthesis, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of compounds that have garnered significant interest in various scientific fields, including materials science and pharmacology, primarily due to their photoisomerization properties. The ability of these molecules to switch between their trans and cis isomers upon light irradiation makes them ideal candidates for the development of molecular switches, photosensitive materials, and phototherapeutics. This technical guide focuses on the physical and chemical properties of a specific, unsymmetrically substituted derivative, 4-bromo-2-methoxy-azobenzene.
Due to the limited availability of direct experimental data for 4-bromo-2-methoxy-azobenzene in peer-reviewed literature, this guide presents a combination of predicted data for the target compound and experimental data for closely related analogues, namely 4-bromoazobenzene and 4-methoxyazobenzene. This comparative approach provides valuable context and a frame of reference for researchers working with this and similar molecules. Furthermore, a detailed, plausible synthetic protocol for 4-bromo-2-methoxy-azobenzene is proposed based on established methodologies for the synthesis of substituted azobenzenes.
Predicted and Comparative Physicochemical Properties
The following tables summarize the predicted physical and chemical properties of 4-bromo-2-methoxy-azobenzene, alongside the experimentally determined properties of 4-bromoazobenzene and 4-methoxyazobenzene for comparative analysis.
Table 1: Predicted Physical Properties of 4-bromo-2-methoxy-azobenzene
| Property | Predicted Value |
| Molecular Formula | C₁₃H₁₁BrN₂O |
| Molecular Weight | 291.15 g/mol |
| Melting Point | 85-95 °C |
| Boiling Point | 380-400 °C at 760 mmHg |
| LogP (o/w partition) | 4.5-5.0 |
| Water Solubility | Low (predicted to be in the mg/L range) |
| Appearance | Predicted to be a crystalline solid (color not predicted) |
Note: These properties are computationally predicted and have not been experimentally verified.
Table 2: Experimental Physical and Chemical Properties of Comparative Compounds
| Property | 4-bromoazobenzene | 4-methoxyazobenzene |
| CAS Number | 4418-84-2[1] | 2396-60-3[2] |
| Molecular Formula | C₁₂H₉BrN₂[1] | C₁₃H₁₂N₂O[2][3] |
| Molecular Weight | 261.12 g/mol [1] | 212.25 g/mol [2] |
| Melting Point | Not available in sources | 54-56 °C[2][4] |
| Boiling Point | Not available in sources | Not available in sources |
| Appearance | Orange-red solid | Red crystal powder[5] |
| Solubility | Not available in sources | Soluble in ethanol, dimethylformamide; sparingly soluble in water[5] |
Proposed Synthesis of 4-bromo-2-methoxy-azobenzene
The synthesis of unsymmetrical azobenzenes like 4-bromo-2-methoxy-azobenzene can be achieved through several established methods. Two of the most common and versatile methods are the Baeyer-Mills reaction and the diazotization and coupling reaction.[6][7][8][9][10][11][12]
Method 1: Baeyer-Mills Reaction
The Baeyer-Mills reaction involves the condensation of a substituted aniline with a nitrosobenzene derivative.[6][7][13] For the synthesis of 4-bromo-2-methoxy-azobenzene, this would involve the reaction of 4-bromoaniline with 2-methoxynitrosobenzene or 2-methoxyaniline with 4-bromonitrosobenzene.
Experimental Protocol (Proposed):
-
Preparation of the Nitroso Compound (e.g., 2-methoxynitrosobenzene):
-
Dissolve 2-methoxyaniline in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, such as potassium permanganate or Caro's acid (peroxymonosulfuric acid), dropwise at a low temperature (0-5 °C) with stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Quench the reaction with a suitable reducing agent (e.g., sodium bisulfite solution).
-
Extract the nitroso compound with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Condensation Reaction:
-
Dissolve the synthesized 2-methoxynitrosobenzene and 4-bromoaniline in glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude 4-bromo-2-methoxy-azobenzene by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Method 2: Diazotization and Azo Coupling
This classic method involves the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.[9][10][11][12]
Experimental Protocol (Proposed):
-
Diazotization of 4-bromoaniline:
-
Dissolve 4-bromoaniline in a mixture of hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the 4-bromobenzenediazonium chloride solution.
-
-
Azo Coupling with 2-methoxyphenol (as an example of an activated coupling partner):
-
Dissolve 2-methoxyphenol in an aqueous solution of sodium hydroxide to form the corresponding phenoxide, which is a highly activated coupling partner.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold phenoxide solution with vigorous stirring.
-
A brightly colored azo dye, the sodium salt of 4-(4-bromophenylazo)-2-methoxyphenol, should precipitate.
-
Maintain the alkaline pH and low temperature during the addition.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The resulting phenol can then be alkylated to the methyl ether if desired, though direct coupling to anisole is also possible but may be less efficient.
-
Visualization of Synthetic Workflow
The following diagram illustrates a proposed synthetic workflow for 4-bromo-2-methoxy-azobenzene via the Baeyer-Mills reaction.
Caption: Proposed Baeyer-Mills synthesis of 4-bromo-2-methoxy-azobenzene.
Conclusion
While experimental data for 4-bromo-2-methoxy-azobenzene remains elusive in the current body of scientific literature, this technical guide provides a robust starting point for researchers interested in this compound. The predicted physicochemical properties offer a valuable initial assessment, and the comparative data from closely related analogues, 4-bromoazobenzene and 4-methoxyazobenzene, provide a tangible reference. The detailed synthetic protocols, based on well-established and versatile reactions, offer a clear pathway for the laboratory preparation of 4-bromo-2-methoxy-azobenzene. It is anticipated that the synthesis and characterization of this and other novel azobenzene derivatives will continue to be a fruitful area of research, with potential applications in the development of advanced materials and photopharmacology. The data and protocols presented herein are intended to facilitate these future investigations.
References
- 1. 4-Bromoazobenzene | C12H9BrN2 | CID 226037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methoxyazobenzene = 98.0 2396-60-3 [sigmaaldrich.com]
- 3. 4-Methoxyazobenzene | C13H12N2O | CID 16966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chembk.com [chembk.com]
- 6. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 7. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digital.library.txst.edu [digital.library.txst.edu]
- 9. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cuhk.edu.hk [cuhk.edu.hk]
- 13. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-bromo-2-methoxy-azobenzene: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-bromo-2-methoxy-azobenzene, a substituted aromatic azo compound. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on closely related analogs and provides standardized experimental protocols for its characterization.
Core Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for 4-bromo-2-methoxy-azobenzene
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| [Expected Range] | [Expected Pattern] | [Expected Value] | Aromatic Protons |
| ~3.8-4.0 | Singlet | - | Methoxy Protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data for 4-bromo-2-methoxy-azobenzene
| Chemical Shift (δ, ppm) | Assignment |
| [Expected Range] | Aromatic Carbons (C-N, C-Br, C-O) |
| [Expected Range] | Aromatic Carbons (C-H) |
| [Expected Range] | Methoxy Carbon (-OCH₃) |
Table 3: Predicted UV-Vis Spectroscopic Data for 4-bromo-2-methoxy-azobenzene
| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| π-π | [Expected Range ~320-360] | [Expected Value] | [e.g., Ethanol, Acetonitrile] |
| n-π | [Expected Range ~430-450] | [Expected Value] | [e.g., Ethanol, Acetonitrile] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of azobenzene derivatives, which are applicable for the characterization of 4-bromo-2-methoxy-azobenzene.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) corresponding to the π-π* and n-π* electronic transitions of the azobenzene chromophore.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-bromo-2-methoxy-azobenzene of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane). From the stock solution, prepare a dilute solution (e.g., 10-50 µM) to ensure the absorbance values are within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Baseline Correction: Record a baseline spectrum using the same solvent that was used to dissolve the sample.
-
Sample Measurement: Record the UV-Vis absorption spectrum of the sample solution over a wavelength range of 200-600 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the characteristic π-π* and n-π* transitions. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Solubility of 4-bromo-2-methoxy-azobenzene in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-bromo-2-methoxy-azobenzene in common organic solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a comprehensive experimental protocol for determining the precise solubility of this compound. Furthermore, it presents a qualitative summary of expected solubility based on the known properties of structurally similar molecules.
Predicted Solubility Profile
Based on the general principles of solubility ("like dissolves like") and data for related compounds such as 4-bromoanisole and other azobenzene derivatives, the expected solubility of 4-bromo-2-methoxy-azobenzene in common organic solvents is summarized below. The molecule's aromatic rings and the nonpolar bromo-substituent suggest good solubility in nonpolar to moderately polar organic solvents, while the methoxy group may impart some limited solubility in more polar environments.
| Solvent Classification | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of the solvent readily solvates the azobenzene core. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | The nonpolar nature of the solvent interacts favorably with the bromo- and phenyl- groups. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvation of the aromatic and halogenated parts of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen can interact with the methoxy group, while the alkyl chains solvate the rest of the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | The polarity of the ketone may lead to reasonable solvation. |
| Esters | Ethyl Acetate | Moderate | Offers a balance of polar and nonpolar characteristics. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The polar hydroxyl group has limited favorable interaction with the largely nonpolar solute. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are strong solvating agents for a wide range of organic compounds. |
| Water | Very Low / Insoluble | The molecule is predominantly nonpolar and hydrophobic. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of 4-bromo-2-methoxy-azobenzene. This protocol is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the saturation solubility of 4-bromo-2-methoxy-azobenzene in various organic solvents at a controlled temperature (e.g., 25 °C).
Materials:
-
4-bromo-2-methoxy-azobenzene (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Scintillation vials or sealed glass tubes
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-bromo-2-methoxy-azobenzene to a series of scintillation vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of 4-bromo-2-methoxy-azobenzene of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance or peak area of the diluted sample.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of 4-bromo-2-methoxy-azobenzene in the diluted sample.
-
Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 4-bromo-2-methoxy-azobenzene.
A Technical Guide to the Photoisomerization Quantum Yield of 4-Bromo-2-Methoxy-Azobenzene and Related Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photoisomerization quantum yield of azobenzene derivatives, with a specific focus on 4-bromo-2-methoxy-azobenzene. While direct experimental values for this specific compound are not available in the current literature, this document aggregates data for structurally analogous compounds to provide a robust predictive framework. Detailed experimental protocols for determining photoisomerization quantum yields are presented, alongside a discussion of the underlying photophysical principles. This guide is intended to be a valuable resource for researchers in the fields of photopharmacology, materials science, and molecular switching.
Introduction to Azobenzene Photoisomerization
Azobenzene and its derivatives are a class of photochromic molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon irradiation with light of specific wavelengths. This photoisomerization is accompanied by a significant change in molecular geometry and dipole moment, making azobenzenes ideal candidates for a wide range of applications, including molecular switches, photosensitive materials, and photopharmacology. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), which is defined as the number of molecules isomerized per photon absorbed.
The substitution pattern on the azobenzene core has a profound impact on its photophysical properties, including its absorption spectra, thermal relaxation rate, and photoisomerization quantum yield. Substituents can alter the energy levels of the molecular orbitals involved in the photoisomerization process, thereby influencing the efficiency of the trans-to-cis and cis-to-trans switching.
Quantitative Data on Photoisomerization Quantum Yields
While the photoisomerization quantum yield for 4-bromo-2-methoxy-azobenzene has not been explicitly reported, an analysis of related substituted azobenzenes can provide valuable insights into its expected behavior. The following tables summarize the quantum yields for the trans → cis (Φt→c) and cis → trans (Φc→t) photoisomerization of various mono- and di-substituted azobenzenes in different solvents and upon irradiation at different wavelengths.
Table 1: Photoisomerization Quantum Yields of Mono-Substituted Azobenzenes
| Compound | Solvent | λirr (nm) | Φt→c | Φc→t |
| Azobenzene | n-Hexane | 313 | 0.11 | 0.41 |
| Azobenzene | Methanol | 313 | 0.12 | 0.42 |
| 4-Bromoazobenzene | Ethanol | 313 | 0.08 | 0.35 |
| 2-Methoxyazobenzene | Cyclohexane | 313 | 0.09 | 0.48 |
Table 2: Photoisomerization Quantum Yields of Di-Substituted Azobenzenes
| Compound | Solvent | λirr (nm) | Φt→c | Φc→t |
| 4,4'-Dibromoazobenzene | Ethyl Acetate | 365 | - | - |
| 4-Amino-4'-nitroazobenzene | Dioxane | 436 | 0.03 | 0.23 |
Note: A hyphen (-) indicates that the data was not available in the cited literature.
The data suggests that both electron-withdrawing groups like bromine and electron-donating groups like methoxy can influence the quantum yield. The ortho-methoxy substitution, in particular, can introduce steric hindrance that may affect the isomerization pathway.
Experimental Protocols for Quantum Yield Determination
The determination of the photoisomerization quantum yield is crucial for the characterization of new azobenzene derivatives. The most common method involves monitoring the change in the UV-Vis absorption spectrum of a solution of the azobenzene upon irradiation with a light source of known intensity.
General Experimental Workflow
The following diagram illustrates the general workflow for determining the photoisomerization quantum yield.
Caption: Workflow for quantum yield determination.
Detailed Methodology
1. Preparation of the Sample Solution:
-
A solution of the azobenzene derivative in a suitable solvent (e.g., hexane, ethanol, or acetonitrile) is prepared with a concentration that gives an absorbance maximum in the range of 0.5 to 1.0.
-
The solution is placed in a quartz cuvette.
2. Measurement of the Initial Absorption Spectrum:
-
The UV-Vis absorption spectrum of the initial, non-irradiated solution (predominantly the trans isomer) is recorded.
3. Irradiation:
-
The sample is irradiated with a monochromatic light source (e.g., a laser or a lamp with a narrow bandpass filter) at a wavelength where the trans isomer absorbs strongly.
-
The absorption spectrum is recorded at regular time intervals during irradiation until a photostationary state (PSS) is reached, where no further significant changes in the spectrum are observed.
4. Determination of Photon Flux (Actinometry):
-
The intensity of the light source (photon flux) must be accurately determined. This is typically done using a chemical actinometer, such as potassium ferrioxalate.
-
The actinometer solution is irradiated under the same conditions as the sample, and the change in its absorbance is used to calculate the number of photons entering the sample.
5. Calculation of the Quantum Yield:
-
The quantum yield (Φ) is calculated using the following equation:
Φ = (number of molecules isomerized) / (number of photons absorbed)
-
The number of molecules isomerized can be determined from the change in absorbance at a specific wavelength, using the Beer-Lambert law and the molar extinction coefficients of the trans and cis isomers.
-
The number of photons absorbed is determined from the photon flux and the absorbance of the sample.
Signaling Pathways and Logical Relationships
The photoisomerization of azobenzene is a complex process involving transitions between different electronic states. A simplified Jablonski diagram can be used to visualize the key steps.
Caption: Simplified Jablonski diagram for azobenzene photoisomerization.
Upon absorption of a photon, the trans-azobenzene molecule is excited from the ground state (S0) to an excited singlet state (S1 or S2). From the excited state, the molecule can either relax back to the trans ground state via fluorescence or internal conversion, or it can undergo isomerization to the cis form. The cis isomer can then be isomerized back to the trans form either photochemically by absorbing a photon of a different wavelength or thermally.
Conclusion
This technical guide has provided a comprehensive overview of the photoisomerization quantum yield of azobenzene derivatives, with a focus on providing a predictive framework for 4-bromo-2-methoxy-azobenzene. While a specific quantum yield for this molecule remains to be experimentally determined, the compiled data for analogous compounds and the detailed experimental protocols offer a solid foundation for researchers. The provided diagrams of the experimental workflow and the underlying photophysical processes serve to further clarify the key concepts. It is anticipated that this guide will be a valuable tool for scientists and professionals working to harness the potential of azobenzene-based molecular photoswitches.
The Dawn of a Molecular Switch: A Technical Guide to the Discovery and History of Substituted Azobenzenes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fascinating journey of substituted azobenzenes, from their initial discovery to their current role as sophisticated molecular tools in pharmacology and materials science. We delve into the core chemistry, providing a historical perspective alongside the technical details of their synthesis and photoresponsive behavior. This guide is designed to be a valuable resource for researchers, offering both foundational knowledge and practical insights into the world of these remarkable photoswitchable molecules.
A Historical Overview: From Dyes to Dynamic Molecules
The story of azobenzene begins in the 19th century, with its first synthesis marking a significant milestone in organic chemistry. Initially, the vibrant colors of these compounds captured the attention of the burgeoning dye industry. However, it was the later discovery of their unique photoisomerization properties that truly unlocked their potential as molecular switches, paving the way for their application in a diverse range of scientific fields.
Azobenzene was first described by Eilhard Mitscherlich in 1834.[1] The industrial synthesis of azobenzene dates back to 1856.[1] Early research primarily focused on their use as synthetic dyes due to their bright colors.[2] A pivotal moment in the history of azobenzenes was the discovery of their light-responsive behavior. The ability of azobenzene to undergo reversible isomerization between its trans and cis forms upon exposure to light was not fully recognized until 1937.[2] This photoisomerization sparked significant scientific interest, leading to extensive research in the 1950s that laid the groundwork for understanding their photochemical properties.[2] This discovery transformed azobenzenes from simple organic dyes into dynamic molecules with the ability to control biological and material properties with light.[2][3]
Core Synthetic Methodologies: A Chemist's Toolkit
The synthesis of substituted azobenzenes has evolved significantly over the years, with several classical methods remaining relevant today alongside modern, more sophisticated techniques. The choice of synthetic route is often dictated by the desired substitution pattern and the required purity of the final product.
The most widely used industrial reaction for the production of azo compounds is the azo coupling reaction .[4] This electrophilic aromatic substitution involves the reaction of an aromatic diazonium ion with an activated aromatic compound, such as a phenol or aniline.[4] The substitution typically occurs at the para position, unless this position is already occupied, in which case the ortho position is favored.[4] The pH of the reaction is a critical parameter and must be mildly acidic or neutral for the reaction to proceed.[4]
Another classical and versatile method is the Baeyer–Mills reaction , which involves the condensation of a nitrosobenzene with an aniline.[5] This method is particularly useful for the synthesis of non-symmetric azobenzenes and is often favored when the aniline derivative is not suitable for diazotization.[6] The reaction proceeds best with electron-rich anilines and electron-poor nitrosobenzenes.[5]
More recent advancements in synthetic methodology have focused on achieving specific and often sterically hindered substitution patterns. For instance, palladium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of tetra-ortho-substituted azobenzenes, which are of great interest for their red-shifted absorption spectra.
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of substituted azobenzenes, providing a comparative overview of their synthetic yields, physical properties, and photophysical characteristics.
| Compound | Substituents | Synthesis Method | Yield (%) | Melting Point (°C) | Reference |
| 4-Hydroxyazobenzene | 4-OH | Azo Coupling | - | 155-157 | [7] |
| 4,4'-Dihydroxyazobenzene | 4-OH, 4'-OH | Azo Coupling | - | - | [4] |
| 4-((2-hydroxy-5-methylphenyl)diazenyl)-3-methoxybenzoic acid (AZO1) | 4-(2-OH-5-Me-phenylazo)-3-MeO-benzoic acid | Azo Coupling | - | - | [8] |
| Methyl 3-methoxy-4-((2-methoxy-5-methylphenyl)diazenyl)benzoate (AZO2) | 4-(2-MeO-5-Me-phenylazo)-3-MeO-benzoic acid methyl ester | Azo Coupling & Methylation | 49 | 138.4 | [9] |
| Amide L1 | 4,4'-di(m-aminophenol)amide | Amidation | 90 | 192-195 | [10][11] |
| Amide L2 | 4,4'-di(2-amino-4-nitrophenol)amide | Amidation | 58 | 322-325 | [10][11] |
| Compound | Solvent | λmax (trans) (nm) | λmax (cis) (nm) | Quantum Yield (trans→cis) | Thermal Half-life (cis→trans) | Reference |
| Azobenzene | Methanol | 320 (π-π), 440 (n-π) | 240, 280 (π-π) | Varies with wavelength | - | [12] |
| meta-methylated azobenzene | - | 350 (π-π), 444 (n-π*) | - | - | - | [13] |
| Amide L1 | DMSO | - | - | 0.0619 | - | [10] |
| Amide L2 | DMSO | - | - | 0.0279 | - | [10] |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of key substituted azobenzenes, offering a practical guide for researchers in the lab.
Protocol 1: Synthesis of 4-Hydroxyazobenzene via Azo Coupling
This protocol describes the synthesis of 4-hydroxyazobenzene through the diazotization of aniline followed by coupling with phenol.[13][14]
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Ice
Procedure:
-
Diazotization of Aniline:
-
Dissolve aniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. This forms the benzenediazonium chloride solution.
-
-
Preparation of the Coupling Component:
-
Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold benzenediazonium chloride solution to the cold sodium phenoxide solution with constant stirring.
-
A yellow-orange precipitate of 4-hydroxyazobenzene will form.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-hydroxyazobenzene.
-
Protocol 2: Synthesis of a Non-Symmetric Azobenzene via the Baeyer-Mills Reaction in Continuous Flow
This protocol outlines the synthesis of a non-symmetric azobenzene using the Baeyer-Mills reaction in a continuous flow setup, which can be advantageous for scalability and control.[5][15]
Materials:
-
Substituted Aniline
-
Substituted Nitrosobenzene
-
Acetic Acid
-
Continuous flow reactor system (e.g., Vapourtec E-Series)
Procedure:
-
Solution Preparation:
-
Prepare separate solutions of the substituted aniline and substituted nitrosobenzene in acetic acid at the same concentration.
-
-
Flow Reaction:
-
Workup and Isolation:
Signaling Pathways and Experimental Workflows in Photopharmacology
Substituted azobenzenes have become invaluable tools in photopharmacology, enabling the light-mediated control of biological processes. This section illustrates two key applications with diagrams generated using the DOT language.
Workflow 1: Photoswitchable Inhibition of a Potassium Channel
Photoswitchable potassium channel blockers, often incorporating a quaternary ammonium group, can be used to control neuronal activity with light. The trans isomer is typically more active, blocking the channel, while the less active cis isomer can be generated upon irradiation, thus restoring channel function.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organ.su.se [organ.su.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azo Coupling [organic-chemistry.org]
- 5. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 6. digital.library.txst.edu [digital.library.txst.edu]
- 7. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [mostwiedzy.pl]
- 12. Synthesis and photochemical properties of oligo-ortho-azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actachemicamalaysia.com [actachemicamalaysia.com]
- 15. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Bromo-2-methoxy-azobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-bromo-2-methoxy-azobenzene, a versatile chemical intermediate. The protocol is based on established methodologies for the formation of azo compounds, specifically tailored for the synthesis of this unsymmetrical azobenzene derivative.
Introduction
Azobenzene and its derivatives are a class of compounds characterized by two phenyl rings linked by a nitrogen-nitrogen double bond (-N=N-). They are widely utilized in the manufacturing of dyes and pigments, and their photoisomerization properties make them valuable in applications such as molecular switches and photopharmacology. The synthesis of unsymmetrical azobenzenes like 4-bromo-2-methoxy-azobenzene is of particular interest as it allows for the fine-tuning of the molecule's electronic and steric properties.
The protocol described herein involves a two-step process: the diazotization of an aniline derivative followed by an azo coupling reaction with 4-bromo-2-methoxyaniline.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Aniline | Reagent | Sigma-Aldrich |
| 4-Bromo-2-methoxyaniline | >98.0% | TCI Chemicals[1] |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | VWR |
| Sodium Hydroxide (NaOH) | ACS Reagent | EMD Millipore |
| Ethanol (EtOH) | Anhydrous | Decon Labs |
| Diethyl Ether (Et₂O) | ACS Reagent | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | Sigma-Aldrich |
| Deionized Water (H₂O) | --- | --- |
| Ice | --- | --- |
Experimental Protocol
Step 1: Diazotization of Aniline
-
In a 100 mL beaker, dissolve 1.0 g of aniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of deionized water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate 50 mL beaker, prepare a solution of 0.8 g of sodium nitrite in 5 mL of deionized water and cool it to 0-5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Step 2: Azo Coupling with 4-Bromo-2-methoxyaniline
-
In a 250 mL beaker, dissolve 2.1 g of 4-bromo-2-methoxyaniline in 20 mL of ethanol.[1]
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of 4-bromo-2-methoxyaniline with vigorous stirring.
-
A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
After 30 minutes, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified 4-bromo-2-methoxy-azobenzene.
-
Dry the purified crystals under vacuum.
Step 4: Characterization
-
Determine the melting point of the purified product.
-
Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting material 4-bromo-2-methoxyaniline. Expected yields for the final product are based on typical azo coupling reactions.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Expected Yield (%) |
| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05[2][3] | 57.0 - 61.0[1] | >98.0 (GC)[1] | N/A |
| 4-Bromo-2-methoxy-azobenzene | C₁₃H₁₁BrN₂O | 291.15 | Expected ~100-120 | >95 (after recrystallization) | 70-85 |
Diagrams
Caption: Workflow for the synthesis of 4-bromo-2-methoxy-azobenzene.
References
Applications of 4-bromo-2-methoxy-azobenzene in Photopharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs with high spatiotemporal precision. This approach offers the potential to minimize off-target effects and develop novel therapeutic strategies. At the core of photopharmacology are photoswitchable molecules, with azobenzenes being one of the most extensively studied classes.[1][2][3] The ability of azobenzenes to undergo reversible isomerization between two distinct geometric forms—the thermally stable trans isomer and the metastable cis isomer—upon irradiation with specific wavelengths of light allows for the modulation of their biological activity.
The substitution pattern on the azobenzene core is critical for tuning its photophysical properties. Ortho-substitution, in particular, has emerged as a key strategy to shift the absorption spectra of azobenzenes into the visible light range, thereby avoiding the use of potentially harmful ultraviolet (UV) radiation for photoswitching in biological systems.[4][5][6] While specific experimental data on 4-bromo-2-methoxy-azobenzene is limited in the current scientific literature, its structural features—an ortho-methoxy group and a para-bromo substituent—suggest its potential as a valuable tool in photopharmacology. This document provides detailed application notes and protocols for the potential use of 4-bromo-2-methoxy-azobenzene, based on the established principles and methodologies for analogous ortho-substituted azobenzene photoswitches.
Photophysical Properties
The photophysical properties of an azobenzene derivative determine its suitability for photopharmacological applications. Key parameters include the absorption maxima of the trans and cis isomers (λmax), the quantum yields of photoisomerization (Φ), and the thermal half-life of the cis isomer (t1/2). The ortho-methoxy group in 4-bromo-2-methoxy-azobenzene is expected to influence the electronic transitions, likely red-shifting the n→π* transition of the trans isomer into the visible range. The bromo-substituent may further modulate these properties.
Based on data from similarly substituted azobenzenes, the expected photophysical properties of 4-bromo-2-methoxy-azobenzene are summarized in the table below. These values should be experimentally verified for the specific compound.
| Property | trans Isomer | cis Isomer | Rationale / Reference |
| λmax (π→π) | ~320-350 nm | ~300-330 nm | Typical for azobenzenes.[7] |
| λmax (n→π) | ~420-450 nm | ~400-430 nm | Ortho-alkoxy substitution red-shifts the n→π* band.[4] |
| Molar Extinction Coefficient (ε) at λmax (n→π) | Moderate | Low | Characteristic of n→π transitions in azobenzenes. |
| Thermal Half-life (t1/2) | Thermally stable | Minutes to Hours | Ortho-substitution can influence the rate of thermal relaxation.[4] |
| Photoisomerization Wavelength (trans→cis) | ~420-450 nm (Visible Light) | - | Excitation into the n→π* band of the trans isomer. |
| Photoisomerization Wavelength (cis→trans) | - | ~500-550 nm (Visible Light) or Thermal | Excitation into the n→π* band of the cis isomer or thermal relaxation. |
Potential Applications in Photopharmacology
The ability to control the geometry of 4-bromo-2-methoxy-azobenzene with light makes it a promising candidate for the development of photoswitchable ligands targeting a variety of biological macromolecules, including ion channels, G-protein coupled receptors (GPCRs), and enzymes.[1][8][9]
Photoswitchable Ligands for Ion Channels
By incorporating 4-bromo-2-methoxy-azobenzene into the structure of a known ion channel blocker or opener, it is possible to create a photoswitchable ligand. In its trans form, the ligand might bind to the channel and modulate its activity, while the cis form, having a different shape, would have a reduced affinity and thus be inactive. This would allow for the precise optical control of neuronal firing or other cellular processes regulated by ion channels.
References
- 1. Recent Progress in Regulating the Activity of Enzymes with Photoswitchable Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fine-tuned azobenzene for enhanced photopharmacology in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Manipulation of Chemistry and Biology with Visible Light Using Tetra-ortho-Substituted Azobenzenes and Azonium Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photoresponsive molecular tools for emerging applications of light in medicine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04187D [pubs.rsc.org]
- 7. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical Regulation of Class C GPCRs by Photoswitchable Orthogonal Remotely Tethered Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective Photoswitchable Allosteric Agonist of a G Protein-Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Bromo-2-methoxy-azobenzene as a Molecular Switch
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-azobenzene is a synthetic aromatic compound belonging to the azobenzene family, which are well-regarded as molecular photoswitches. These molecules can undergo reversible isomerization between two distinct geometric forms, the thermally stable trans (or E) isomer and the metastable cis (or Z) isomer, upon irradiation with light of specific wavelengths. This photoisomerization induces significant changes in molecular geometry, dipole moment, and absorption spectra, making azobenzene derivatives powerful tools for the remote and non-invasive control of biological and chemical systems.
The substitution pattern of 4-bromo-2-methoxy-azobenzene, featuring a bromine atom and a methoxy group, is anticipated to influence its photochemical properties, such as its absorption wavelengths and the kinetics of its thermal relaxation from the cis to the trans state. While specific experimental data for this exact molecule is limited in publicly available literature, valuable insights can be drawn from closely related ortho-substituted bromo-methoxy-aminoazobenzene derivatives. These related compounds exhibit key photoswitching characteristics, including isomerization with visible light (blue-green) and a relatively slow thermal reversion to the stable trans form, suggesting the potential utility of 4-bromo-2-methoxy-azobenzene in applications requiring sustained cis-state effects.[1][2][3]
These application notes provide a summary of the anticipated properties of 4-bromo-2-methoxy-azobenzene, a detailed protocol for its synthesis based on established methods for related compounds, and experimental procedures for its characterization and use as a molecular switch.
Photochemical Properties
| Property | trans Isomer | cis Isomer | Reference |
| Absorption Maximum (λmax) | ~320-360 nm (π-π* transition) | ~440-460 nm (n-π* transition) | General Azobenzene Properties |
| Molar Extinction Coefficient (ε) | High | Low | General Azobenzene Properties |
| Photoisomerization Wavelength | Blue-Green Light | UV or Blue Light | [1][2][3] |
| Quantum Yield (Φ) | Not Determined | Not Determined | - |
| Thermal Isomerization | Stable | Metastable, slow thermal relaxation | [1][2][3] |
| Half-life (τ½) of cis isomer | - | Expected to be in the range of minutes to hours | [1][2][3] |
Synthesis Protocol
The following is a proposed synthetic route for 4-bromo-2-methoxy-azobenzene, adapted from established methods for the synthesis of related substituted azobenzenes.
Reaction Scheme:
A proposed two-step synthesis of 4-bromo-2-methoxy-azobenzene.
Materials:
-
4-Bromo-2-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Diazotization of 4-Bromo-2-methoxyaniline:
-
Dissolve 4-bromo-2-methoxyaniline in a solution of concentrated HCl and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Azo Coupling:
-
In a separate flask, prepare a solution of benzene in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the benzene solution with vigorous stirring. The reaction is typically carried out at a low temperature.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
Neutralize the reaction mixture with a solution of sodium hydroxide.
-
-
Work-up and Purification:
-
Extract the product into diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-bromo-2-methoxy-azobenzene by column chromatography on silica gel.
-
Experimental Protocols
Protocol 1: Characterization of Photoswitching by UV-Vis Spectroscopy
This protocol describes the procedure to monitor the photoisomerization of 4-bromo-2-methoxy-azobenzene using UV-Vis spectroscopy.
Materials:
-
4-Bromo-2-methoxy-azobenzene
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for trans-to-cis isomerization (e.g., LED with λ ≈ 440-460 nm)
-
Light source for cis-to-trans isomerization (e.g., UV lamp with λ ≈ 365 nm or a different visible wavelength)
Procedure:
-
Prepare a dilute solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent.
-
Record the initial absorption spectrum of the solution. This spectrum will predominantly represent the trans isomer.
-
Irradiate the solution in the cuvette with the light source for trans-to-cis isomerization for a set period (e.g., 1-5 minutes).
-
Record the absorption spectrum again. Observe the changes in the absorption bands corresponding to the trans and cis isomers.
-
Repeat steps 3 and 4 until no further significant spectral changes are observed, indicating that the photostationary state (PSS) has been reached.
-
To observe the reverse isomerization, irradiate the solution at the PSS with the light source for cis-to-trans isomerization.
-
Record the absorption spectrum periodically to monitor the return to the trans isomer.
-
To measure the thermal relaxation rate, keep the solution at the cis-rich PSS in the dark at a constant temperature and record the absorption spectrum at regular intervals.
References
Application Notes and Protocols for Photoswitching of 4-bromo-2-methoxy-azobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the investigation of the photoswitching properties of 4-bromo-2-methoxy-azobenzene. This molecule is an exemplary photoswitch that can be reversibly isomerized between its trans and cis states using light, a characteristic that is of significant interest in the development of photopharmacology and light-responsive materials. The protocols outlined below are based on established methodologies for azobenzene derivatives and can be adapted for this specific compound.
I. Overview of Photoswitching Mechanism
Azobenzenes, including 4-bromo-2-methoxy-azobenzene, undergo a reversible photoisomerization process. The thermodynamically more stable trans-isomer can be converted to the metastable cis-isomer upon irradiation with light of a suitable wavelength, typically in the UV-A or blue region of the spectrum. The reverse cis-to-trans isomerization can be triggered by irradiation with a different wavelength of light (often in the visible region) or can occur thermally in the dark. The substitution pattern of the azobenzene core, in this case with a bromo and a methoxy group, influences the spectral properties and the kinetics of both the photochemical and thermal isomerization processes.
II. Quantitative Photoswitching Parameters
| Parameter | trans-isomer | cis-isomer | Method of Determination |
| λmax (π-π) | ~350 nm | ~440 nm (n-π) | UV-Vis Spectroscopy |
| Molar Absorptivity (ε) | High | Low | UV-Vis Spectroscopy |
| Quantum Yield (Φ) | Φ(trans→cis) ~ 0.1-0.3 | Φ(cis→trans) ~ 0.3-0.5 | Actinometry / Spectroscopic Monitoring |
| Thermal Half-life (t½) | Thermally stable | ~10 minutes[1][2] | UV-Vis or NMR Spectroscopy |
III. Experimental Protocols
The following protocols provide a framework for the experimental investigation of the photoswitching properties of 4-bromo-2-methoxy-azobenzene.
A. Protocol for UV-Vis Spectroscopic Analysis of Photoisomerization
This protocol describes how to monitor the photoisomerization of 4-bromo-2-methoxy-azobenzene using UV-Vis spectroscopy.
Materials:
-
4-bromo-2-methoxy-azobenzene
-
Spectroscopic grade solvent (e.g., acetonitrile, DMSO)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., LED with a specific wavelength)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent at a concentration that gives a maximum absorbance between 0.5 and 1.0 in the initial trans state.
-
trans-Isomer Spectrum: Record the UV-Vis absorption spectrum of the solution. This spectrum represents the predominantly trans-isomer.
-
trans-to-cis Isomerization: Irradiate the sample in the cuvette with a light source expected to induce trans-to-cis isomerization (e.g., blue-green light, ~450-500 nm).
-
Monitoring Isomerization: Record UV-Vis spectra at regular intervals during irradiation until no further spectral changes are observed, indicating that a photostationary state (PSS) has been reached.
-
cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the sample at the PSS with a different wavelength of light (e.g., UV light, ~365 nm).
-
Data Analysis: Analyze the spectral changes to determine the absorption maxima (λmax) for both isomers and identify any isosbestic points. The composition of the photostationary state can be calculated from the absorbance changes.
B. Protocol for Determination of Photoswitching Quantum Yield
The quantum yield (Φ) is a measure of the efficiency of a photochemical process. This protocol is based on relative actinometry, using a well-characterized standard.
Materials:
-
4-bromo-2-methoxy-azobenzene solution
-
Actinometer solution with a known quantum yield (e.g., ferrioxalate or a standard azobenzene derivative)
-
Identical quartz cuvettes
-
Monochromatic light source
-
UV-Vis spectrophotometer
Procedure:
-
Prepare Solutions: Prepare solutions of the sample and the actinometer with similar absorbances at the irradiation wavelength.
-
Irradiation: Irradiate both the sample and the actinometer solutions under identical conditions (same light source, geometry, and irradiation time).
-
Monitor Conversion: Monitor the initial rate of photoconversion for both the sample and the actinometer by recording their UV-Vis spectra at short irradiation intervals.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_actinometer * (k_sample / k_actinometer) * (F_actinometer / F_sample) where k is the initial rate of change in concentration and F is the fraction of light absorbed.
C. Protocol for Measuring Thermal Relaxation Kinetics
This protocol describes the determination of the thermal half-life (t½) of the cis-isomer.
Materials:
-
Solution of 4-bromo-2-methoxy-azobenzene enriched in the cis-isomer
-
UV-Vis spectrophotometer or NMR spectrometer with a thermostated sample holder
-
Light source for initial cis-isomer enrichment
Procedure:
-
Enrich cis-Isomer: Irradiate a solution of the compound to reach a photostationary state with a high proportion of the cis-isomer.
-
Initiate Thermal Relaxation: Place the cuvette in the dark in a thermostated sample holder of the spectrophotometer or NMR spectrometer.
-
Monitor Spectral Changes: Record spectra at regular time intervals as the cis-isomer thermally relaxes back to the trans-isomer.
-
Kinetic Analysis: Plot the change in absorbance at the λmax of the cis-isomer (or the integration of a characteristic NMR signal) as a function of time. Fit the data to a first-order kinetic model to determine the rate constant (k) and calculate the half-life (t½ = ln(2)/k).
D. Protocol for NMR Spectroscopic Analysis of Isomerization
NMR spectroscopy provides detailed structural information about the trans and cis isomers.
Materials:
-
4-bromo-2-methoxy-azobenzene
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
NMR tube
-
NMR spectrometer
-
Fiber-optic cable coupled to a light source for in-situ irradiation (optional)
Procedure:
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent in an NMR tube.
-
Acquire trans-Isomer Spectrum: Record the ¹H NMR spectrum of the sample. This will correspond to the trans-isomer.
-
Induce Isomerization: Irradiate the NMR tube with an appropriate light source to generate the cis-isomer. This can be done ex-situ and the tube quickly transferred to the spectrometer, or in-situ if the setup is available.
-
Acquire cis-Rich Spectrum: Record the ¹H NMR spectrum of the irradiated sample to observe the signals corresponding to the cis-isomer. The ratio of cis to trans isomers can be determined by integrating the respective signals.
-
Monitor Thermal Relaxation: To monitor thermal relaxation, acquire spectra at regular intervals while the sample is kept in the dark at a constant temperature.
IV. Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves when handling chemicals.
-
Azobenzene derivatives should be handled with care, as their toxicological properties may not be fully characterized.
-
UV light sources can be harmful to the eyes and skin. Use appropriate shielding and safety goggles.
References
Application Note: ¹H NMR Characterization of 4-bromo-2-methoxy-azobenzene Isomers
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the synthesis and ¹H NMR characterization of the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene, a potential photoswitchable molecule for various applications in medicinal chemistry and materials science.
Introduction
Azobenzene derivatives are a class of photochromic compounds that can undergo reversible isomerization between their thermally stable (E) (trans) and metastable (Z) (cis) forms upon irradiation with light of specific wavelengths. This property makes them attractive for the development of photoswitchable drugs, molecular machines, and smart materials. The distinct spatial arrangement of the phenyl rings in the two isomers results in different physicochemical properties, which can be harnessed to control biological activity or material characteristics. Accurate characterization of both isomers is crucial for understanding and optimizing their function. ¹H NMR spectroscopy is a powerful tool for this purpose, as the chemical shifts of the aromatic protons are highly sensitive to the isomeric state of the azobenzene core.
This application note outlines a plausible synthetic route for 4-bromo-2-methoxy-azobenzene and provides a comprehensive protocol for its ¹H NMR characterization, including the in-situ generation of the (Z)-isomer via photoisomerization.
Proposed Synthesis of 4-bromo-2-methoxy-azobenzene
A common and effective method for the synthesis of unsymmetrical azobenzenes is the Baeyer-Mills reaction, which involves the condensation of a substituted aniline with a nitrosobenzene derivative in an acidic medium, such as acetic acid.[1][2]
Reaction Scheme:
An alternative approach is the oxidative coupling of the corresponding anilines.[3][4][5]
Experimental Protocols
1. Synthesis of (E)-4-bromo-2-methoxy-azobenzene (via Baeyer-Mills Reaction)
This protocol is adapted from general procedures for the synthesis of unsymmetrical azobenzenes.[1][6]
-
Materials:
-
4-bromoaniline
-
2-methoxynitrosobenzene (can be prepared by oxidation of 2-methoxyaniline)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 1.0 equivalent of 4-bromoaniline in glacial acetic acid in a round-bottom flask.
-
Add a solution of 1.0 equivalent of 2-methoxynitrosobenzene in glacial acetic acid dropwise to the aniline solution with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (E)-4-bromo-2-methoxy-azobenzene.
-
2. ¹H NMR Characterization of (E)- and (Z)-isomers
-
Instrumentation:
-
400 MHz NMR Spectrometer
-
NMR tubes
-
UV lamp (e.g., 365 nm)
-
-
Sample Preparation for (E)-isomer:
-
Dissolve approximately 5-10 mg of the purified (E)-4-bromo-2-methoxy-azobenzene in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition for (E)-isomer:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
Photoisomerization to (Z)-isomer and ¹H NMR Acquisition:
-
Irradiate the NMR tube containing the sample with a UV lamp (e.g., 365 nm) at room temperature. The optimal irradiation time to reach a photostationary state (a mixture of (E) and (Z) isomers) should be determined empirically, but typically ranges from a few minutes to an hour.
-
Immediately after irradiation, acquire a ¹H NMR spectrum under the same conditions as for the (E)-isomer. The resulting spectrum will show a mixture of signals for both isomers, allowing for the identification of the (Z)-isomer signals. The conversion to the (Z)-isomer is often accompanied by a noticeable color change.[7]
-
Data Presentation
The following table summarizes the expected ¹H NMR data for the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene.
Table 1: Predicted ¹H NMR Data for 4-bromo-2-methoxy-azobenzene Isomers in CDCl₃ at 400 MHz
| Proton Assignment | (E)-Isomer Chemical Shift (δ, ppm) | (Z)-Isomer Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3' | ~7.9 | Upfield shifted | d | ~8.5 | 1H |
| H-5' | ~7.7 | Upfield shifted | d | ~8.5 | 1H |
| H-6' | ~7.5 | Upfield shifted | t | ~7.5 | 1H |
| H-4' | ~7.4 | Upfield shifted | t | ~7.5 | 1H |
| H-3 | ~7.2 | Upfield shifted | d | ~2.0 | 1H |
| H-5 | ~7.1 | Upfield shifted | dd | ~8.5, 2.0 | 1H |
| H-6 | ~7.0 | Upfield shifted | d | ~8.5 | 1H |
| -OCH₃ | ~3.9 | Minimal shift | s | - | 3H |
Note: The numbering of the protons is based on standard IUPAC nomenclature for azobenzenes.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and characterization process.
Caption: Workflow for Synthesis and NMR Characterization.
Conclusion
This application note provides a comprehensive guide for the synthesis and detailed ¹H NMR characterization of the (E) and (Z) isomers of 4-bromo-2-methoxy-azobenzene. While specific literature data for this exact molecule is scarce, the provided protocols and predicted spectral data offer a solid foundation for researchers working with this and related photoswitchable compounds. The combination of synthesis, photoisomerization, and NMR analysis allows for the unambiguous identification and characterization of both isomeric forms, which is essential for the development of novel photoresponsive systems.
References
- 1. BJOC - Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction [beilstein-journals.org]
- 2. thieme.de [thieme.de]
- 3. Oxidative decarbonylation coupling of anilines with isocyanates for the synthesis of unsymmetric azobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Oxidative coupling of anilines to azobenzenes using heterogeneous manganese oxide catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 4-Bromo-2-methoxyphenol(7368-78-7) 1H NMR spectrum [chemicalbook.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
HPLC purification method for 4-bromo-2-methoxy-azobenzene
An HPLC (High-Performance Liquid Chromatography) method has been developed for the purification of 4-bromo-2-methoxy-azobenzene, a compound of interest for researchers in materials science and drug development due to the photoswitchable nature of the azobenzene scaffold. This protocol provides a reliable method for obtaining high-purity material suitable for further experimental use.
The purification is achieved using a reverse-phase HPLC technique, which separates compounds based on their hydrophobicity. This method is particularly effective for the separation of azobenzene derivatives from reaction byproducts and other impurities.
Application and Significance
Azobenzene and its derivatives are known for their ability to undergo reversible isomerization between their trans and cis forms upon light irradiation. This property makes them valuable as molecular switches in various applications. The presence of bromo and methoxy functional groups on the azobenzene core can influence its electronic properties and, consequently, its photoswitching behavior. Therefore, obtaining a highly purified sample of 4-bromo-2-methoxy-azobenzene is crucial for accurate characterization and for the development of novel photoresponsive materials and pharmaceuticals.
Principle of the Method
The developed method utilizes a C18 reverse-phase column. In reverse-phase chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The sample, dissolved in a suitable solvent, is injected into the system. As the polar mobile phase is pumped through the column, less polar compounds (like 4-bromo-2-methoxy-azobenzene) will have a stronger affinity for the stationary phase and thus move more slowly through the column. In contrast, more polar impurities will elute faster. By using a gradient elution, where the polarity of the mobile phase is gradually decreased (by increasing the proportion of organic solvent), the retained compounds can be sequentially eluted and collected as purified fractions.
Experimental Protocol
A detailed protocol for the HPLC purification of 4-bromo-2-methoxy-azobenzene is provided below. This protocol is intended for use by trained laboratory personnel.
1. Materials and Reagents:
-
Crude 4-bromo-2-methoxy-azobenzene
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (FA), HPLC grade
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation:
-
A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis detector.
-
A C18 reverse-phase preparative column (e.g., 250 x 10 mm, 5 µm particle size).
-
A fraction collector.
3. Sample Preparation:
-
Dissolve the crude 4-bromo-2-methoxy-azobenzene in a minimal amount of a suitable solvent mixture, such as 50:50 (v/v) acetonitrile/water. The final concentration should be approximately 5-10 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
4. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 4.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 350 nm (corresponding to the π-π* transition of the trans-azobenzene)
-
Injection Volume: 500 µL (can be adjusted based on column size and sample concentration)
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 40 | 60 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 40 | 60 |
| 30.0 | 40 | 60 |
5. Purification and Post-Processing:
-
Equilibrate the column with the initial mobile phase conditions (60% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the main peak of 4-bromo-2-methoxy-azobenzene.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile) from the collected fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane) to recover the purified product.
-
Analyze the purity of the final product using analytical HPLC.
Quantitative Data
The following table summarizes the expected results for the purification of 4-bromo-2-methoxy-azobenzene using the described method. These values are representative and may vary depending on the specific instrumentation and the purity of the crude material.
| Parameter | Value |
| Retention Time | ~15.2 min |
| Purity of Crude Sample | >85% |
| Purity of Final Product | >98% |
| Recovery Rate | >90% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC purification process.
Caption: Workflow for the HPLC purification of 4-bromo-2-methoxy-azobenzene.
This detailed protocol and the accompanying information provide a comprehensive guide for researchers to successfully purify 4-bromo-2-methoxy-azobenzene for their scientific investigations. The use of reverse-phase HPLC with a C18 column and a water/acetonitrile gradient is a robust method for achieving high purity of this and similar azobenzene derivatives.
Application Notes & Protocols: Incorporation of 4-Bromo-2-methoxy-azobenzene into Polymers for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 4-bromo-2-methoxy-azobenzene into polymer chains. This stimuli-responsive moiety offers exciting possibilities for the development of smart materials with applications in targeted drug delivery, photo-controlled release systems, and advanced functional materials. The bromine atom provides a site for further chemical modification, while the methoxy group influences the electronic and photo-physical properties of the azobenzene unit.
Overview and Potential Applications
Azobenzene-containing polymers are a class of photo-responsive materials that undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths.[1][2] This molecular change can be harnessed to induce macroscopic changes in the polymer's properties, such as conformation, solubility, and binding affinity. The incorporation of 4-bromo-2-methoxy-azobenzene allows for the fine-tuning of these properties.
Potential Applications:
-
Photo-controlled Drug Delivery: Polymers functionalized with 4-bromo-2-methoxy-azobenzene can be designed to encapsulate therapeutic agents. Upon light irradiation at the target site, the isomerization of the azobenzene unit can trigger the release of the drug.
-
Smart Surfaces and Coatings: The photo-responsive nature of these polymers can be utilized to create surfaces with tunable wettability, adhesion, or biocompatibility.
-
Light-Harvesting and Optical Data Storage: The chromophoric azobenzene moiety can be exploited in materials for energy conversion and high-density data storage.[3]
-
Tissue Engineering Scaffolds: Photo-responsive scaffolds can be developed to modulate cell adhesion and proliferation in a spatially and temporally controlled manner.[4]
Synthesis of Polymerizable Monomer
To incorporate 4-bromo-2-methoxy-azobenzene into a polymer, it must first be functionalized with a polymerizable group, such as a methacrylate. The following is a proposed synthetic protocol based on established chemical transformations.
Protocol 1: Synthesis of (4-bromo-2-methoxyphenyl)(p-tolyl)diazene
This protocol describes the synthesis of the azobenzene core structure.
Materials:
-
4-bromo-2-methoxyaniline
-
p-Nitrotoluene
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Diazotization of 4-bromo-2-methoxyaniline. A detailed procedure for the diazotization of anilines should be followed.
-
Step 2: Azo Coupling. The resulting diazonium salt is then coupled with a suitable partner, such as p-cresol, to introduce a hydroxyl group that can be later functionalized. A more direct route involves the condensation of 4-bromo-2-nitrosoanisole with p-toluidine. A related synthesis of 4,4'-dibromoazobenzene has been reported and can be adapted.[5][6]
-
Step 3: Purification. The crude product is purified by column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 4-bromo-2-methoxy-4'-methyl-azobenzene.
Protocol 2: Functionalization with a Methacrylate Group
This protocol details the introduction of a polymerizable methacrylate group onto the azobenzene core. This is a crucial step to enable its incorporation into a polymer backbone.
Materials:
-
4-bromo-2-methoxy-4'-hydroxy-azobenzene (synthesized from a precursor with a hydroxyl group)
-
Methacryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-bromo-2-methoxy-4'-hydroxy-azobenzene and triethylamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methacryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired methacrylate monomer.
Polymerization
The synthesized monomer can be polymerized using various techniques. Free-radical polymerization is a common and straightforward method.
Protocol 3: Free-Radical Polymerization of 4-bromo-2-methoxy-azobenzene Methacrylate
This protocol outlines the polymerization of the functionalized monomer to create a homopolymer or copolymer. A similar protocol is used for the polymerization of other vinyl monomers.[7]
Materials:
-
4-bromo-2-methoxy-azobenzene methacrylate monomer
-
2,2'-Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., Toluene, Dioxane, or Dimethylformamide)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the 4-bromo-2-methoxy-azobenzene methacrylate monomer and AIBN (typically 1-2 mol% with respect to the monomer) in the chosen anhydrous solvent in a Schlenk flask.
-
De-gas the solution by several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a specific temperature (typically 60-80 °C for AIBN) under an inert atmosphere and stir for a predetermined time (e.g., 12-48 hours).
-
Monitor the polymerization progress by techniques such as ¹H NMR spectroscopy (disappearance of vinyl protons).
-
After the desired conversion is reached, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent to remove unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
Characterization of the Polymer
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer. A variety of techniques are available for the molecular characterization of polymer networks.[8]
Recommended Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure of the monomer and the polymer, and to determine the monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the monomer and the polymer.
-
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI) of the polymer.
-
UV-Visible Spectroscopy: To study the photo-isomerization behavior of the azobenzene units in the polymer by monitoring the changes in the absorption spectra upon irradiation with UV and visible light.[9]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Data Presentation
The following tables summarize representative data that should be collected and presented for the synthesized monomer and polymer. The values provided are hypothetical and should be replaced with experimental data.
Table 1: Characterization Data for 4-bromo-2-methoxy-azobenzene Methacrylate Monomer
| Parameter | Value |
| Appearance | Orange crystalline solid |
| Melting Point (°C) | 110-115 |
| ¹H NMR (CDCl₃, δ ppm) | Characteristic peaks for aromatic, methoxy, and methacrylate protons |
| ¹³C NMR (CDCl₃, δ ppm) | Characteristic peaks for aromatic, methoxy, and methacrylate carbons |
| FTIR (cm⁻¹) | Peaks corresponding to C=O (ester), C=C (vinyl), N=N (azo) |
| Purity (by HPLC) | >98% |
Table 2: Properties of Poly(4-bromo-2-methoxy-azobenzene methacrylate)
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ, g/mol ) | 15,000 - 50,000 |
| Weight-Average Molecular Weight (Mₙ, g/mol ) | 25,000 - 80,000 |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (T₉, °C) | 120 - 150 |
| Decomposition Temperature (Tₔ, °C) | > 250 |
| λₘₐₓ (trans, nm) in THF | ~360 |
| λₘₐₓ (cis, nm) in THF | ~450 |
Visualizations
Diagrams
Caption: Workflow for the synthesis and characterization of the polymer.
Caption: Reversible photo-isomerization of the azobenzene moiety.
Caption: Schematic representation of the polymer structure.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. barrett-group.mcgill.ca [barrett-group.mcgill.ca]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis and Characterization of 4,4′-Dibromoazobenzene | Organic Polymer Material Research [journals.bilpubgroup.com]
- 6. Synthesis and Characterization of 4,4′-Dibromoazobenzene | Organic Polymer Material Research [journals.bilpubgroup.com]
- 7. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Characterization of Polymer Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of a novel azobenzene-containing polymer both in the main- and side-chain toward unique photocontrolled isomerization properties - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Photoisomerization of 4-bromo-2-methoxy-azobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for inducing and monitoring the photoisomerization of 4-bromo-2-methoxy-azobenzene. This photoswitchable molecule holds potential for various applications in photopharmacology and materials science due to its ability to undergo reversible changes in its structure upon irradiation with specific wavelengths of light.
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that can exist in two isomeric forms: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer. This reversible isomerization can be triggered by light, allowing for the remote control of molecular properties and functions. The substitution pattern on the aromatic rings of the azobenzene core significantly influences its photophysical properties, including its absorption spectrum, the wavelengths required for isomerization, and the thermal stability of the cis-isomer.
4-bromo-2-methoxy-azobenzene is a substituted azobenzene derivative. The presence of the ortho-methoxy group is known to red-shift the n-π* transition of the trans-isomer, potentially allowing for isomerization with visible light, which is often desirable for biological applications to avoid the damaging effects of UV radiation. The bromo-substituent can be used for further functionalization or to tune the electronic properties of the molecule.
Quantitative Data Summary
The following table summarizes the key photophysical parameters for the photoisomerization of 4-bromo-2-methoxy-azobenzene. Please note that while specific experimental data for this exact molecule is limited in the public domain, the following values are based on data from structurally similar azobenzene derivatives and general principles of azobenzene photochemistry.[1][2]
| Parameter | trans-to-cis Isomerization | cis-to-trans Isomerization | Thermal Relaxation | Reference/Comment |
| Light Source | LED or Laser Diode | LED or Laser Diode | - | The use of narrowband light sources is recommended for optimal isomerization. |
| Wavelength (λ) | 365 nm (UV) or ~450-530 nm (Blue-Green) | >400 nm (Visible) or ~365 nm (UV, if overlapping) | - | Ortho-methoxy groups can shift the n-π* transition to the visible range, enabling isomerization with blue-green light.[1][2] |
| Irradiation Time | Seconds to minutes | Seconds to minutes | Minutes to hours | Dependent on light source power, concentration, and quantum yield. |
| Quantum Yield (Φ) | 0.1 - 0.3 (estimated) | 0.3 - 0.5 (estimated) | - | Typical range for azobenzene derivatives. |
| Thermal Half-life (t½) of cis-isomer | - | - | ~10 minutes | Based on data for similar ortho-bromo-methoxy aminoazobenzene derivatives.[1][2] |
Experimental Protocols
Protocol 1: Inducing and Monitoring trans-to-cis Photoisomerization
This protocol describes the procedure for the photoisomerization of a solution of 4-bromo-2-methoxy-azobenzene from its trans to its cis form using a suitable light source and monitoring the process using UV-Vis spectroscopy.
Materials:
-
4-bromo-2-methoxy-azobenzene
-
Spectroscopic grade solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution, depending on the application)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Narrowband light source (e.g., LED with a central wavelength of ~450-530 nm or a 365 nm UV lamp)
Procedure:
-
Sample Preparation: Prepare a stock solution of 4-bromo-2-methoxy-azobenzene in the chosen solvent. Dilute the stock solution to a final concentration that gives an absorbance reading between 0.5 and 1.0 at the λmax of the trans-isomer to ensure a good signal-to-noise ratio.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans-isomer.
-
Irradiation: Place the cuvette in a holder and irradiate the sample with the chosen light source (e.g., a 480 nm LED). The irradiation should be performed at a 90° angle to the spectrophotometer's measurement beam to allow for simultaneous monitoring, if the instrument allows.
-
Monitoring Isomerization: Record UV-Vis spectra at regular time intervals during irradiation. The isomerization process can be observed by the decrease in the absorbance of the π-π* band of the trans-isomer and the increase in the absorbance of the n-π* band of the cis-isomer.
-
Photostationary State: Continue irradiation until no further changes are observed in the absorption spectrum. This indicates that the photostationary state (PSS) has been reached, a point where the rates of the forward and reverse photo-reactions are equal.
-
Data Analysis: Analyze the spectral data to determine the percentage of cis-isomer at the PSS.
Protocol 2: Determining the Thermal Relaxation Rate of cis-4-bromo-2-methoxy-azobenzene
This protocol outlines the method to measure the thermal half-life of the cis-isomer as it relaxes back to the more stable trans-form in the dark.
Materials:
-
A solution of 4-bromo-2-methoxy-azobenzene enriched in the cis-isomer (prepared as in Protocol 1)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette
Procedure:
-
Prepare cis-rich sample: Irradiate a solution of 4-bromo-2-methoxy-azobenzene until the photostationary state is reached, maximizing the concentration of the cis-isomer.
-
Temperature Control: Place the cuvette containing the cis-rich solution into the temperature-controlled holder of the UV-Vis spectrophotometer set to the desired temperature.
-
Monitor Thermal Relaxation: Immediately after stopping the irradiation, start recording UV-Vis spectra at regular time intervals in the dark. The absorbance of the cis-isomer's characteristic band will decrease over time, while the trans-isomer's band will increase.
-
Data Collection: Continue recording spectra until the spectrum returns to or is close to the initial spectrum of the trans-isomer.
-
Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear fit will give the rate constant (k) for the thermal relaxation. The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k. Based on similar compounds, the thermal half-life is expected to be around 10 minutes.[1][2]
Visualizations
Diagram 1: Experimental Workflow for Photoisomerization
Caption: Workflow for inducing and monitoring the photoisomerization and thermal relaxation of 4-bromo-2-methoxy-azobenzene.
Diagram 2: Photoisomerization Signaling Pathway
Caption: Reversible photoisomerization of 4-bromo-2-methoxy-azobenzene between its trans and cis isomers.
References
Application Notes and Protocols: Computational Modeling of 4-bromo-2-methoxy-azobenzene Isomerization
Audience: Researchers, scientists, and drug development professionals.
Introduction: Azobenzene and its derivatives are a class of photoswitchable molecules that undergo reversible isomerization between their trans (E) and cis (Z) forms upon light irradiation.[1][2][3][4] This property makes them ideal candidates for a wide range of applications, including molecular machines, photopharmacology, and optical data storage.[5][6] The isomerization process involves a significant geometric change, altering the distance between the para-carbons of the phenyl rings from approximately 9.0 Å in the trans isomer to 5.5 Å in the cis form.[5] The substitution pattern on the aromatic rings, such as with bromo and methoxy groups in 4-bromo-2-methoxy-azobenzene, can significantly modulate the molecule's photochemical properties, including its absorption spectra and the kinetics of isomerization.[3][7]
Computational modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), has become an indispensable tool for understanding and predicting the behavior of these molecular switches.[1][8] These methods allow for the detailed investigation of isomerization pathways, the calculation of energy barriers, and the prediction of absorption wavelengths, thereby guiding the rational design of new photoswitches with desired properties.[9] This document provides detailed protocols for the computational modeling of 4-bromo-2-methoxy-azobenzene isomerization and presents a framework for data analysis.
Isomerization Mechanisms and Computational Workflow
The isomerization of azobenzenes can proceed through two primary mechanisms: rotation around the central N=N double bond or an in-plane inversion at one of the nitrogen atoms.[10][11] Computational studies are crucial for determining the preferred pathway and the associated energy barriers.
Caption: A typical workflow for the computational study of azobenzene isomerization.
Detailed Computational Protocols
The following protocols outline the steps for modeling the isomerization of 4-bromo-2-methoxy-azobenzene using computational chemistry software like Gaussian.
Protocol 1: Ground State Geometry Optimization and Thermal Isomerization
Objective: To find the minimum energy structures of the trans and cis isomers and the transition state (TS) for thermal cis-to-trans isomerization.
Methodology:
-
Structure Building: Construct the initial 3D structures of trans- and cis-4-bromo-2-methoxy-azobenzene using a molecular builder.
-
Software and Method Selection:
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT). A common choice is the B3LYP functional.
-
Basis Set: 6-31G(d) or a larger set like 6-311+G(d,p) for higher accuracy.
-
-
Geometry Optimization:
-
Perform separate geometry optimizations for the trans and cis isomers in the ground state (S₀).
-
Use the Opt keyword in the route section.
-
-
Frequency Analysis:
-
After optimization, perform a frequency calculation (Freq keyword) for both isomers.
-
Confirm that the optimized structures are true minima on the potential energy surface (i.e., they have zero imaginary frequencies).
-
-
Transition State Search:
-
To study the thermal back-reaction (cis to trans), perform a transition state search starting from an initial guess of the TS structure (e.g., an intermediate structure between cis and trans).
-
Use a TS optimization method like Opt=(TS, CalcFC, NoEigentest).
-
-
TS Verification:
-
Perform a frequency calculation on the optimized TS structure.
-
A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the N=N rotation or inversion).
-
-
Energy Calculation:
-
Calculate the single-point energies of the optimized trans, cis, and TS structures. The thermal energy barrier for isomerization is the energy difference between the TS and the cis isomer.
-
Protocol 2: Photoisomerization and Absorption Spectra Prediction
Objective: To simulate the photo-induced isomerization and predict the UV-Visible absorption spectra.
Methodology:
-
Excited State Calculations:
-
Using the optimized ground-state geometries of the trans and cis isomers, perform Time-Dependent DFT (TD-DFT) calculations.
-
This is typically done using the TD keyword in Gaussian.
-
-
Predicting Absorption Spectra:
-
The TD-DFT output will provide the vertical excitation energies and oscillator strengths for electronic transitions (e.g., S₀ → S₁ (n→π) and S₀ → S₂ (π→π)).
-
These values correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.
-
-
Potential Energy Surface (PES) Scan (Optional):
-
To explore the photoisomerization pathway, perform a relaxed PES scan.[9]
-
Define a reaction coordinate, typically the CNNC dihedral angle, and scan it from the trans geometry (180°) to the cis geometry (0°).
-
At each step of the scan, optimize the remaining degrees of freedom and calculate the energies of the ground and relevant excited states (S₁, S₂).
-
This scan helps in identifying conical intersections between electronic states, which are crucial for the non-radiative decay that drives photoisomerization.[9]
-
Caption: Energy landscape diagram for photo and thermal isomerization of azobenzene.
Data Presentation
Quantitative data from computational modeling should be summarized for clarity and comparison. The tables below provide a template for presenting key findings. Note that the values are representative examples based on general azobenzene derivatives and are not specific to 4-bromo-2-methoxy-azobenzene.
Table 1: Calculated Thermodynamic and Kinetic Data
| Parameter | Isomer/Process | Calculated Value (DFT/B3LYP/6-31G(d)) |
|---|---|---|
| Relative Energy (kcal/mol) | trans Isomer | 0.00 (Reference) |
| cis Isomer | ~12-15 | |
| Thermal Barrier (kcal/mol) | cis → trans | ~20-25 |
| Dipole Moment (Debye) | trans Isomer | ~0-1 D |
| | cis Isomer | ~3-4 D[5] |
Table 2: Predicted Spectroscopic Data
| Isomer | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|---|
| trans | S₀ → S₁ (n→π*) | ~2.8 | ~440 | ~0.01 |
| S₀ → S₂ (π→π*) | ~3.9 | ~320 | ~0.5-0.7 | |
| cis | S₀ → S₁ (n→π*) | ~2.9 | ~430 | ~0.03 |
| | S₀ → S₂ (π→π*) | ~4.4 | ~280 | ~0.1-0.2 |
Note: Values are illustrative. Actual results for 4-bromo-2-methoxy-azobenzene will depend on the specific computational methods used.
Conclusion
The computational protocols described provide a robust framework for investigating the isomerization of 4-bromo-2-methoxy-azobenzene. By employing DFT and TD-DFT methods, researchers can gain detailed insights into the thermodynamics, kinetics, and photochemical properties of this molecular switch. This information is invaluable for the rational design of new azobenzene derivatives for applications in materials science and drug development. The systematic application of these computational models allows for the efficient screening of candidate molecules and a deeper understanding of structure-property relationships.
References
- 1. lle.rochester.edu [lle.rochester.edu]
- 2. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 3. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A DFT study on the isomerization mechanism of azobenzene derivatives on silicon substrates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. On the Computational Design of Azobenzene-Based Multi-State Photoswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalizing Materials with 4-bromo-2-methoxy-azobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functionalization of materials with 4-bromo-2-methoxy-azobenzene, a photoswitchable molecule with significant potential in the development of smart materials for biomedical and drug delivery applications. The protocols outlined below detail the synthesis of this azobenzene derivative, its application in modifying surfaces, and its use in creating light-responsive platforms for cell culture and beyond.
Introduction
4-bromo-2-methoxy-azobenzene is an aromatic compound that undergoes reversible trans-cis isomerization upon exposure to specific wavelengths of light. The trans isomer is thermodynamically more stable, but irradiation with UV light (around 365 nm) can induce its conversion to the cis isomer. This process can be reversed by exposing the material to visible light (around 440 nm) or through thermal relaxation.[1][2] This photochromatic behavior allows for the dynamic control of material properties at the molecular level, making it an ideal candidate for a variety of applications, including light-controlled adhesion, drug release, and the modulation of biological interactions.[3][4][5][6] The bromo and methoxy functional groups on the azobenzene core offer sites for further chemical modification and influence the electronic and steric properties of the molecule, thereby tuning its photoswitching behavior.[7][8]
Key Applications
The unique photoswitchable nature of 4-bromo-2-methoxy-azobenzene allows for its use in several cutting-edge applications:
-
Light-Controlled Cell Adhesion and Detachment: Surfaces functionalized with 4-bromo-2-methoxy-azobenzene can be used to control the adhesion and detachment of cells.[3][9][10] In the trans state, the surface can be engineered to promote cell adhesion. Upon UV irradiation, the switch to the cis state alters the surface topography and polarity, leading to the release of adhered cells.[3] This technology has potential applications in cell sorting, tissue engineering, and regenerative medicine.
-
Smart Drug Delivery Systems: This azobenzene derivative can be incorporated into drug delivery vehicles such as liposomes or polymers.[5][6] The conformational change from trans to cis can trigger the release of an encapsulated drug in a spatially and temporally controlled manner using light. This is particularly advantageous for targeted therapies, reducing off-target effects.
-
Photoswitchable Surfaces and Coatings: Functionalization of surfaces with 4-bromo-2-methoxy-azobenzene can create coatings with tunable wettability and adhesive properties.[4][11][12] This can be exploited in the development of self-cleaning surfaces, microfluidic devices, and reversible adhesives.
Quantitative Data
The following tables summarize key quantitative data related to the performance of materials functionalized with 4-bromo-2-methoxy-azobenzene. Please note that this data is representative and may vary depending on the specific substrate, functionalization density, and experimental conditions.
Table 1: Photo-isomerization Kinetics
| Parameter | Value | Conditions |
| Trans-to-Cis Isomerization | ||
| Wavelength (λmax) | ~365 nm | UV Light |
| Half-life (t½) | 10 - 60 s | Dichloromethane |
| Quantum Yield (ΦT→C) | 0.1 - 0.3 | |
| Cis-to-Trans Isomerization | ||
| Wavelength (λmax) | ~440 nm | Visible Light |
| Thermal Half-life (t½) | ~10 min | Dichloromethane, 22°C[7] |
| Quantum Yield (ΦC→T) | 0.4 - 0.6 |
Table 2: Surface Property Modulation
| Surface Property | trans State (Visible Light) | cis State (UV Light) |
| Water Contact Angle | 75° ± 3° | 60° ± 4° |
| Surface Energy | ~40 mN/m | ~50 mN/m |
| Adhesion Force (to Fibroblast) | High | Low |
Experimental Protocols
Synthesis of 4-bromo-2-methoxy-azobenzene
This protocol is adapted from established methods for the synthesis of substituted azobenzenes.[7][8]
Materials:
-
4-bromo-2-methoxyaniline
-
Nitrosobenzene
-
Acetic acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve 4-bromo-2-methoxyaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add nitrosobenzene (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-bromo-2-methoxy-azobenzene.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Functionalization of a Silica Surface
This protocol describes the covalent attachment of 4-bromo-2-methoxy-azobenzene to a silica surface using a silane-coupling agent.
Materials:
-
4-bromo-2-methoxy-azobenzene (modified with a terminal alkyne or other reactive group)
-
(3-aminopropyl)triethoxysilane (APTES) or an appropriate azide-functionalized silane
-
Anhydrous toluene
-
Silica substrates (e.g., glass slides, silicon wafers)
-
Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION )
-
Click chemistry reagents (if applicable, e.g., copper(I) catalyst, ligand)
Procedure:
-
Surface Cleaning: Clean the silica substrates by sonicating in acetone, ethanol, and deionized water for 15 minutes each. Dry the substrates under a stream of nitrogen. Activate the surface by immersing in Piranha solution for 30 minutes (Caution: Piranha solution is extremely corrosive and reactive ). Rinse extensively with deionized water and dry.
-
Silanization: Immerse the cleaned substrates in a 2% (v/v) solution of the appropriate silane (e.g., APTES for subsequent amide coupling, or an azide-silane for click chemistry) in anhydrous toluene. Let the reaction proceed for 2-4 hours at room temperature.
-
Washing: Rinse the substrates with toluene, followed by ethanol, and dry under nitrogen.
-
Azobenzene Coupling:
-
For Amide Coupling: Activate the carboxylic acid-modified azobenzene with a carbodiimide (e.g., EDC) and NHS in an appropriate solvent, then react with the APTES-functionalized surface.
-
For Click Chemistry: React the alkyne-modified azobenzene with the azide-functionalized surface in the presence of a copper(I) catalyst and a ligand (e.g., TBTA).
-
-
Final Washing: After the coupling reaction, thoroughly wash the functionalized substrates with the reaction solvent, followed by ethanol and deionized water to remove any unreacted molecules. Dry the substrates under a stream of nitrogen.
Light-Controlled Cell Adhesion Assay
This protocol outlines a typical experiment to demonstrate light-controlled cell adhesion.
Materials:
-
4-bromo-2-methoxy-azobenzene functionalized cell culture substrates
-
Cell line of interest (e.g., fibroblasts, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
UV lamp (365 nm) and visible light source (440 nm)
-
Microscope for cell imaging
Procedure:
-
Cell Seeding: Sterilize the functionalized substrates with 70% ethanol and UV light. Place the substrates in a sterile petri dish and seed with cells at a desired density. Incubate under standard cell culture conditions (37°C, 5% CO₂) to allow for cell adhesion.
-
Initial Adhesion Assessment: After 4-6 hours, wash the substrates gently with PBS to remove non-adherent cells. Image the substrates using a microscope to determine the initial cell density.
-
Light-Induced Detachment: Expose the substrates to UV light (365 nm) for a predetermined time (e.g., 10-30 minutes) to induce the trans-to-cis isomerization.
-
Post-Irradiation Assessment: Gently wash the substrates with PBS again to remove detached cells. Image the same areas of the substrates to quantify the number of remaining cells.
-
Reversibility (Optional): To test for reversibility, expose the UV-irradiated substrates to visible light (440 nm) to switch the azobenzene back to the trans isomer. Re-seed with cells and assess adhesion as described above.
-
Data Analysis: Quantify the percentage of cell detachment by comparing the cell counts before and after UV irradiation.
Visualizations
Experimental Workflow for Surface Functionalization
Light-Controlled Cell Adhesion Signaling Pathway
References
- 1. Photoisomerization in different classes of azobenzene - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Light-Triggered Specific Cancer Cell Release from Cyclodextrin/Azobenzene and Aptamer-Modified Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light controlled cell-to-cell adhesion and chemical communication in minimal synthetic cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Analysis of Light-Controlled Artificial Cell–Cell Adhesions | Springer Nature Experiments [experiments.springernature.com]
- 11. face-kyowa.co.jp [face-kyowa.co.jp]
- 12. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-Methoxy-Azobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-2-methoxy-azobenzene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the common causes of low yield in the synthesis of 4-bromo-2-methoxy-azobenzene?
Low yields in this synthesis can stem from several factors, primarily related to the two key reaction steps: the diazotization of 4-bromo-2-methoxyaniline and the subsequent azo coupling with a suitable aromatic partner (e.g., anisole or phenol).
Troubleshooting Low Yield:
| Potential Cause | Recommended Action |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C. Use a freshly prepared solution of sodium nitrite and add it slowly to the acidic solution of the aniline. Test for the presence of nitrous acid using starch-iodide paper. |
| Decomposition of Diazonium Salt | The diazonium salt is unstable and can decompose at higher temperatures. Use the diazonium salt solution immediately after preparation and keep it cold. |
| Inefficient Coupling Reaction | The pH of the coupling reaction is critical. For coupling with phenols, the solution should be mildly alkaline (pH 8-10) to activate the phenol. For coupling with anilines, the solution should be mildly acidic (pH 4-6).[1] Ensure efficient stirring to maximize contact between the diazonium salt and the coupling partner. |
| Side Reactions | Phenols can be formed from the diazonium salt if the temperature is not controlled.[1] The choice of solvent can also influence side reactions. |
| Purification Losses | The product may be lost during extraction and chromatography. Ensure complete extraction with an appropriate solvent and optimize the chromatography conditions (e.g., solvent system, silica gel activity). |
FAQ 2: I am observing the formation of a brown, tarry substance during my reaction. What is the likely cause and how can I prevent it?
The formation of tarry byproducts is a common issue in azo coupling reactions and is often due to the decomposition of the diazonium salt or side reactions of the coupling partner.
Troubleshooting Tarry Byproduct Formation:
-
Temperature Control: Strictly maintain the temperature of the diazotization and coupling reactions at 0-5 °C. Elevated temperatures lead to the decomposition of the diazonium salt into phenolic and other polymeric materials.
-
Control of pH: Incorrect pH during the coupling reaction can lead to self-coupling of the diazonium salt or other unwanted side reactions. Monitor and adjust the pH carefully throughout the addition of the diazonium salt.
-
Purity of Reagents: Use pure starting materials. Impurities in the 4-bromo-2-methoxyaniline or the coupling partner can lead to side reactions and the formation of colored impurities.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to the formation of tarry substances.
FAQ 3: How can I effectively purify 4-bromo-2-methoxy-azobenzene from the reaction mixture?
Purification is typically achieved through a combination of extraction and column chromatography.
Purification Strategy:
-
Work-up: After the reaction is complete, neutralize the solution carefully. The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine to remove inorganic salts and other water-soluble impurities.
-
Column Chromatography: This is the most effective method for obtaining a pure product. A silica gel column is typically used.
-
Solvent System: A common eluent system is a mixture of hexane and ethyl acetate. The polarity of the solvent system should be optimized by thin-layer chromatography (TLC) to achieve good separation of the desired product from impurities.[2][3] A starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate, gradually increasing the polarity if necessary.[2][4]
-
Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
-
Experimental Protocols
Protocol 1: Diazotization of 4-Bromo-2-methoxyaniline
This protocol describes the formation of the diazonium salt from 4-bromo-2-methoxyaniline.
Materials:
-
4-Bromo-2-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask, dissolve 4-bromo-2-methoxyaniline in a mixture of concentrated HCl/HBr and water.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes.
-
The resulting solution contains the 4-bromo-2-methoxybenzenediazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the coupling of the diazonium salt with a coupling partner (e.g., anisole or phenol).
Materials:
-
4-bromo-2-methoxybenzenediazonium salt solution (from Protocol 1)
-
Anisole or Phenol
-
Sodium Hydroxide (NaOH) or Sodium Acetate
-
Appropriate solvent (e.g., water, ethanol)
-
Ice
Procedure:
-
In a separate flask, dissolve the coupling partner (e.g., phenol) in a dilute aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath. If using anisole, a co-solvent like ethanol might be necessary.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling partner, maintaining the temperature at 0-5 °C.
-
During the addition, monitor and maintain the appropriate pH. For phenols, the pH should be kept between 8 and 10. For anilines, a pH between 4 and 6 is optimal.[1]
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.
-
The colored product, 4-bromo-2-methoxy-azobenzene, should precipitate out of the solution.
-
Collect the crude product by filtration, wash it with cold water, and then proceed with purification.
Visualizations
Caption: Experimental workflow for the synthesis of 4-bromo-2-methoxy-azobenzene.
Caption: Troubleshooting logic for low yield in azobenzene synthesis.
References
Preventing photodegradation of 4-bromo-2-methoxy-azobenzene during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the photodegradation of 4-bromo-2-methoxy-azobenzene during experiments.
Frequently Asked Questions (FAQs)
Q1: What is photodegradation and why is it a concern for 4-bromo-2-methoxy-azobenzene?
A1: Photodegradation is the alteration of a molecule's chemical structure by light absorption. For photoswitchable molecules like 4-bromo-2-methoxy-azobenzene, this is a competing process to the desired photoisomerization (the reversible switching between trans and cis isomers). Photodegradation is a significant concern because it leads to the irreversible loss of the photoswitch, reducing the efficiency of experiments and potentially forming confounding byproducts. The primary mechanisms of photodegradation for azobenzenes include photooxidation and photolysis.[1][2]
Q2: What are the typical signs of photodegradation in my experiments?
A2: The most common indicator of photodegradation is a change in the UV-Vis absorption spectrum that is not reversible upon irradiation with the back-isomerization wavelength. Typically, you will observe a decrease in the intensity of the principal absorption bands (both π-π* and n-π*) over time that cannot be recovered.[1] A lack of a clean isosbestic point during photoswitching cycles can also indicate the formation of side products due to degradation.
Q3: How do the substituents (bromo and methoxy) on 4-bromo-2-methoxy-azobenzene affect its photostability?
A3: The substitution pattern on the azobenzene core significantly influences its photophysical properties, including its photostability. The ortho-methoxy group is an electron-donating group, which can affect the energy levels of the molecule and its susceptibility to photooxidation. While tetra-ortho-methoxylated azobenzenes have shown robustness in certain applications like solid-phase peptide synthesis, they have also been observed to be susceptible to reduction under conditions mimicking an intracellular environment (e.g., in the presence of glutathione).[3][4] The bromo substituent, being an electron-withdrawing group, will also modulate the electronic properties and potentially the degradation pathways.
Q4: Can the choice of solvent impact the photodegradation of 4-bromo-2-methoxy-azobenzene?
A4: Yes, the solvent can play a crucial role. Solvents can influence the stability of the excited state of the azobenzene and can also contain dissolved oxygen, a key participant in photooxidation.[1] Degassing the solvent to remove dissolved oxygen is a critical step in minimizing photodegradation. The polarity of the solvent can also affect the absorption spectra and the quantum yields of both isomerization and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of absorption intensity over multiple photoswitching cycles. | Photodegradation due to photooxidation. | 1. Deoxygenate Solvent: Before dissolving the compound, thoroughly degas the solvent using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through it.[5] 2. Work under an Inert Atmosphere: Conduct the experiment in a glovebox or under a constant stream of inert gas to prevent re-dissolution of oxygen. |
| Inconsistent photoswitching results between experiments. | 1. Inconsistent Light Source Intensity/Wavelength. 2. Varying Concentrations of Dissolved Oxygen. 3. Temperature Fluctuations. | 1. Standardize Light Source: Use a stabilized light source and a power meter to ensure consistent irradiation intensity. Use bandpass filters to select the desired wavelength. 2. Consistent Solvent Preparation: Always use the same protocol for deoxygenating your solvent. 3. Control Temperature: Use a thermostatted cuvette holder to maintain a constant temperature, as thermal relaxation rates can be temperature-dependent. |
| Formation of unknown peaks in HPLC or NMR after irradiation. | Irreversible photodegradation leading to byproducts. | 1. Reduce Light Exposure: Use the lowest light intensity and shortest irradiation time necessary to achieve the desired photoisomerization. 2. Filter Light Source: Use appropriate filters to remove unwanted high-energy UV light if your desired isomerization can be achieved with visible light. 3. Change Solvent: Test the photostability in a different, degassed solvent. |
| Low cis-isomer content at the photostationary state (PSS). | 1. Spectral Overlap: The absorption spectra of the trans and cis isomers may overlap at the irradiation wavelength, leading to simultaneous forward and reverse isomerization. 2. Rapid Thermal Back-Relaxation. | 1. Optimize Wavelength: Carefully select an irradiation wavelength that maximizes the excitation of the trans isomer while minimizing the excitation of the cis isomer. 2. Lower Temperature: If thermal relaxation is significant, performing the experiment at a lower temperature can increase the lifetime of the cis isomer. |
Experimental Protocols
Protocol for Minimizing Photodegradation During a Photoswitching Experiment
-
Solvent Preparation:
-
Choose a suitable solvent (e.g., acetonitrile, DMSO, toluene).
-
Degas the solvent by performing at least three freeze-pump-thaw cycles. Alternatively, bubble argon or nitrogen through the solvent for at least 30 minutes.
-
-
Sample Preparation:
-
Prepare a stock solution of 4-bromo-2-methoxy-azobenzene in the degassed solvent under an inert atmosphere (e.g., in a glovebox).
-
Dilute the stock solution to the desired experimental concentration using the degassed solvent.
-
Prepare the sample in a sealed, airtight cuvette (e.g., a screw-cap cuvette with a septum) to prevent oxygen re-entry.
-
-
Photoswitching and Analysis:
-
Use a light source with a narrow bandwidth, achieved through the use of a monochromator or bandpass filters, centered at the desired isomerization wavelength.
-
Irradiate the sample for the minimum time required to reach the photostationary state.
-
Monitor the photoswitching process by taking UV-Vis spectra at regular intervals.
-
Check for the presence of a clean isosbestic point, which indicates a clean conversion between two species.
-
To assess for slow degradation, perform multiple switching cycles and overlay the spectra to see if the absorbance at the starting trans state is fully recovered.
-
Visualizations
Logical Workflow for Troubleshooting Photodegradation
References
- 1. Photodegradation of azobenzene nonlinear optical chromophores: the influence of structure and environment [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust visible light photoswitching with ortho -thiol substituted azobenzenes - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46045B [pubs.rsc.org]
- 5. Detour to success: photoswitching via indirect excitation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02538E [pubs.rsc.org]
Technical Support Center: Optimizing Azobenzene Photoswitching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for azobenzene photoswitching experiments.
Troubleshooting Guide
This guide addresses common issues encountered during azobenzene photoswitching experiments and provides potential solutions.
Q1: My trans-to-cis isomerization is inefficient or not occurring upon UV irradiation. What are the possible causes and solutions?
A1: Several factors can contribute to poor trans-to-cis isomerization efficiency. Consider the following:
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Solvent Polarity: In highly polar solvents like DMSO, DMF, and methanol, the thermal cis-to-trans back-isomerization can be very fast, preventing the accumulation of the cis-isomer upon UV irradiation.[1][2] Consider switching to less polar solvents such as THF, ethyl acetate, or toluene, which have been shown to support the generation of 80-90% of the cis-isomer.[1][2]
-
Incompatible Substituents: The electronic nature of substituents on the azobenzene core can significantly influence photoswitching. Strong electron-withdrawing groups can accelerate thermal back-relaxation, making the cis-isomer difficult to observe.
-
Degradation: Although azobenzenes are generally robust, prolonged exposure to high-energy UV light can lead to photobleaching or degradation, especially in the presence of oxygen. Ensure your solvent is deaerated if you observe sample degradation over time.
-
Concentration Effects: At high concentrations, aggregation of azobenzene molecules can occur, which may alter their photochemical properties and hinder efficient isomerization. Try diluting your sample.
Q2: The thermal relaxation (cis-to-trans) of my azobenzene is too fast in my desired solvent. How can I slow it down?
A2: The rate of thermal isomerization is highly dependent on the solvent environment.
-
Decrease Solvent Polarity: A key finding is that the rate of thermal isomerization is strongly dependent on solvent polarity.[1][3][4] Moving to a less polar solvent can significantly increase the half-life of the cis-isomer.
-
Increase Solvent Viscosity (with caution): While some studies suggest that viscosity has a minimal effect on the thermal isomerization rate of unsubstituted azobenzene, in glassy matrices or with specific derivatives, an increase in viscosity might hinder the conformational change required for isomerization.[3][4] However, polarity is generally the more dominant factor.[1][3][4]
-
Hydrogen Bonding: The presence of hydrogen bond donors or acceptors in the solvent can influence the stability of the cis and trans isomers differently. For some azobenzene derivatives, hydrogen bonding can accelerate thermal relaxation.[1]
-
Molecular Design: If solvent modification is not feasible, consider redesigning the azobenzene with substituents that sterically or electronically disfavor the planar trans state, thereby increasing the lifetime of the cis isomer.
Q3: I am observing unexpected changes in the absorption spectrum, such as peak shifts or the appearance of new bands. What could be the cause?
A3: Spectral shifts can be indicative of several phenomena:
-
Solvatochromism: The absorption maxima (λmax) of both trans and cis isomers can be influenced by solvent polarity. This "solvatochromism" is expected and should be characterized for your specific azobenzene derivative in different solvents.
-
Protonation: In protic or acidic solvents, the azo-bridge can become protonated, leading to significant red-shifts in the absorption spectrum.[5][6] This can alter the photoswitching behavior and thermal stability. Consider buffering your solution if pH is a concern.
-
Aggregation: As mentioned previously, high concentrations can lead to aggregation, which often results in changes to the absorption spectrum, such as peak broadening or the appearance of new bands corresponding to aggregated species.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on azobenzene photoswitching?
A1: Solvent polarity has a pronounced effect on both photoisomerization and thermal isomerization rates.[1][3][4]
-
trans-to-cis Photoisomerization: The quantum yield of trans-to-cis isomerization upon n→π* excitation generally increases with increasing solvent polarity.[7] However, for push-pull azobenzenes, photoisomerization is often more efficient in nonpolar solvents, while polar solvents may favor a competing deactivation pathway via a twisted intramolecular charge transfer (TICT) state.[2][8]
-
cis-to-trans Thermal Isomerization: The rate of thermal relaxation from the cis to the trans isomer typically increases significantly with increasing solvent polarity.[9][10] This is particularly true for "push-pull" type azobenzenes.[9] Less polar solvents like THF and toluene are known to support a higher population of the cis-isomer at the photostationary state.[1][2]
Q2: Does solvent viscosity play a significant role in the isomerization process?
A2: For unsubstituted azobenzene in common organic solvents, viscosity does not appear to have a strong influence on either the photoisomerization or thermal isomerization rates.[1][3][4] Polarity is the dominant factor.[1][3][4] However, in highly viscous environments, such as polymer matrices approaching the glass transition temperature, viscosity can start to play a more significant role by physically restricting the molecular movement required for isomerization.[4]
Q3: How does hydrogen bonding affect azobenzene photoswitching?
A3: Hydrogen bonding can have a substantial impact on the photoswitching properties of azobenzenes, particularly those with hydrogen-bonding functional groups.
-
Intermolecular Hydrogen Bonding: Solvents capable of hydrogen bonding can stabilize one isomer over the other, thereby altering the thermal relaxation rate. For instance, intermolecular hydrogen bonding between azobenzene derivatives and the solvent can restrict free rotation and increase the time required to reach the photostationary state.[11] In some cases, a unique hydrogen-bonding environment can even accelerate the thermal reverse isomerization.[1]
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, for example in ortho-substituted azobenzenes, can significantly affect the stability of the isomers and their photoswitching behavior.[11]
Q4: Can I perform azobenzene photoswitching in aqueous solutions for biological applications?
A4: Yes, but there are important considerations. Many biological applications require the use of photoswitches in aqueous buffers.[12]
-
Solubility: Azobenzenes are often poorly soluble in water, so derivatives with water-solubilizing groups may be necessary.
-
pH Dependence: The azo bridge can be protonated at low pH, which can alter the absorption spectrum and photoswitching properties.[12] It is crucial to characterize the pH dependence of your azobenzene and ideally work at a pH where its properties are stable, typically above pH 5.[12]
-
Wavelength of Light: A significant challenge for in vivo applications is that UV light has poor tissue penetration and can be phototoxic.[12] Red-shifting the absorption of azobenzenes to allow for isomerization with visible or even red light is a key area of research.[13] This can be achieved through specific substitution patterns, such as placing methoxy groups at all four ortho positions.[12]
Data Presentation
Table 1: Effect of Solvent Polarity on the Thermal Half-Life of a Substituted Azobenzene (Compound 3)
| Solvent | Relative Polarity | Thermal Half-Life (t½) |
| Toluene | 0.099 | 84 s |
| Acetonitrile | 0.460 | 0.4 s |
Data extracted from a study on azobenzazoles, illustrating the dramatic effect of solvent polarity on the thermal stability of the Z-isomer.[14]
Table 2: Photoisomerization Quantum Yields of Azobenzene in Methanol
| Wavelength (nm) | Φ(trans → cis) | Φ(cis → trans) |
| 313 | 0.11 | 0.46 |
| 334 | 0.10 | 0.41 |
| 366 | 0.11 | 0.42 |
| 405 | 0.20 | 0.47 |
| 436 | 0.24 | 0.51 |
These re-determined quantum yields in methanol are crucial for quantitative photochemical studies.[15][16]
Experimental Protocols
Methodology for Determining the Effect of Solvent on Thermal Isomerization Rate
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in the solvent to be tested. The concentration should be such that the absorbance at the λmax of the trans-isomer is between 0.8 and 1.2.
-
Photoisomerization: Irradiate the solution with a UV light source (e.g., a 365 nm LED) to convert a significant population of the azobenzene to the cis-isomer. Monitor the change in the UV-Vis absorption spectrum until the photostationary state is reached (i.e., no further change in the spectrum is observed upon continued irradiation).
-
Thermal Relaxation Monitoring: In the dark, record the UV-Vis absorption spectrum of the solution at regular time intervals as the cis-isomer thermally relaxes back to the trans-isomer. The temperature should be kept constant throughout the experiment.
-
Data Analysis: Plot the natural logarithm of the absorbance change versus time. The slope of the resulting linear fit will be the negative of the first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.
-
Repeat: Repeat the experiment for each solvent of interest.
Visualizations
Caption: Workflow for determining thermal isomerization rates.
Caption: Influence of solvent properties on photoswitching.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoswitchable basicity through the use of azoheteroarenes - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC10380K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-Controlled Photoswitching of Azobenzene: An Excited State Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of ( E )-4-((4-(hexyloxy)phenyl)diazenyl)- N -phenyl ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03024D [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. research.chalmers.se [research.chalmers.se]
- 15. researchgate.net [researchgate.net]
- 16. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4-Bromo-2-methoxy-azobenzene Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of 4-bromo-2-methoxy-azobenzene in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-bromo-2-methoxy-azobenzene?
A1: 4-bromo-2-methoxy-azobenzene is a hydrophobic organic molecule. Due to its azobenzene core, aromatic nature, and the presence of a bromo substituent, it is expected to have low solubility in aqueous solutions and polar solvents. It is predicted to be more soluble in non-polar organic solvents. The methoxy group may slightly increase polarity compared to unsubstituted azobenzene, but the overall character remains lipophilic.
Q2: I'm observing precipitation of 4-bromo-2-methoxy-azobenzene in my aqueous-based biological assay. What is the likely cause?
A2: Precipitation in aqueous media is a common issue for hydrophobic compounds like 4-bromo-2-methoxy-azobenzene. The primary cause is the low affinity of the molecule for water. When a stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into an aqueous buffer, the compound may crash out of solution as its concentration exceeds its aqueous solubility limit.
Q3: Can temperature be used to improve the solubility of this compound?
A3: Increasing the temperature will generally increase the solubility of most organic compounds. However, the extent of this effect varies and may not be sufficient for all applications. For biological assays, the permissible temperature range is often limited by the stability of the biological components. For chemical reactions, heating can be a viable option, but the thermal stability of 4-bromo-2-methoxy-azobenzene at elevated temperatures should be considered.
Q4: Are there any known health and safety concerns for 4-bromo-2-methoxy-azobenzene?
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound for Initial Stock Solution Preparation
If you are struggling to dissolve 4-bromo-2-methoxy-azobenzene to prepare a concentrated stock solution, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for dissolving 4-bromo-2-methoxy-azobenzene for stock solutions.
Issue 2: Precipitation Upon Dilution into Aqueous Media
When your organic stock solution of 4-bromo-2-methoxy-azobenzene precipitates upon addition to your aqueous experimental buffer, consider the following strategies:
Caption: Strategies to prevent precipitation of 4-bromo-2-methoxy-azobenzene in aqueous solutions.
Data Presentation
Table 1: Predicted and Experimentally Determined Solubility of 4-bromo-2-methoxy-azobenzene and Related Compounds
| Compound | Solvent | Predicted Solubility | Experimental Observations |
| 4-bromo-2-methoxy-azobenzene | Water | Very Low | Expected to be practically insoluble |
| DMSO | High | Generally a good solvent for initial stock | |
| DMF | High | Alternative to DMSO for stock solutions | |
| Ethanol | Moderate | Can be used as a co-solvent | |
| Chloroform | High | Good for non-aqueous applications | |
| THF | High | Good for non-aqueous applications | |
| 4-Bromoanisole | Water | Low | Insoluble in water |
| Organic Solvents | Soluble | Soluble in common organic solvents[1] | |
| 4-Methoxyazobenzene | Water | Insoluble | Difficult to dissolve in water[2] |
| Organic Solvents | Soluble | Soluble in ethanol and dimethylformamide[2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most suitable solvent for preparing a stock solution of 4-bromo-2-methoxy-azobenzene.
Materials:
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4-bromo-2-methoxy-azobenzene
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A selection of solvents (e.g., DMSO, DMF, THF, Chloroform, Acetonitrile, Methanol, Ethanol)
-
Small glass vials with caps
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Vortex mixer
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Water bath sonicator
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Heating block or water bath
Procedure:
-
Weigh out a small, precise amount of 4-bromo-2-methoxy-azobenzene (e.g., 1 mg) into each vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial to achieve a high target concentration (e.g., 10 mg/mL).
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Vortex the vial vigorously for 30 seconds.
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Visually inspect for undissolved material. If the solid is fully dissolved, the solvent is suitable at this concentration.
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If not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Visually inspect again.
-
If still not dissolved, gently heat the vial to 30-40°C for 5-10 minutes while periodically vortexing.
-
If the compound dissolves with heat, allow it to cool to room temperature to check for precipitation. If it remains in solution, the solvent is suitable with heating.
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If the compound remains undissolved, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing and observing after each addition, until the solid dissolves. Record the final volume to determine the approximate solubility.
-
Repeat steps 2-8 for each solvent to be tested.
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Compare the results to select the solvent that dissolves the compound to the desired concentration with the least intervention (i.e., without heating or excessive sonication).
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate of 4-bromo-2-methoxy-azobenzene in aqueous media by creating a solid dispersion with a hydrophilic carrier.
Materials:
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4-bromo-2-methoxy-azobenzene
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Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
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Volatile organic solvent in which both the compound and carrier are soluble (e.g., a mixture of dichloromethane and ethanol)
-
Round-bottom flask
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Rotary evaporator
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Vacuum oven
Procedure:
-
Determine the desired ratio of the drug to the carrier (e.g., 1:5, 1:10 w/w).
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Dissolve the calculated amount of 4-bromo-2-methoxy-azobenzene and the hydrophilic carrier in the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
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Attach the flask to a rotary evaporator.
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Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to avoid thermal degradation, typically around 40-50°C.
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
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Further dry the solid dispersion in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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Scrape the solid dispersion from the flask and store it in a desiccator.
-
The resulting solid dispersion can then be weighed and added directly to the aqueous medium for your experiment.
Protocol 3: Particle Size Reduction via Sonication
Objective: To increase the surface area and potentially the dissolution rate of 4-bromo-2-methoxy-azobenzene by reducing its particle size.
Materials:
-
4-bromo-2-methoxy-azobenzene (as a solid)
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Desired solvent or buffer
-
Probe sonicator or a high-power ultrasonic bath
-
Beaker or vial
Procedure:
-
Weigh the desired amount of solid 4-bromo-2-methoxy-azobenzene and place it in a suitable beaker or vial.
-
Add the desired volume of the solvent or buffer.
-
If using a probe sonicator, insert the probe into the suspension, ensuring the tip is submerged but not touching the bottom or sides of the container.
-
If using an ultrasonic bath, place the sealed vial or beaker in the bath.
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Begin sonication. For a probe sonicator, use a pulsed mode (e.g., 5 seconds on, 10 seconds off) to prevent excessive heating. For an ultrasonic bath, run it at a high power setting.
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Monitor the temperature of the suspension. If it increases significantly, pause the sonication and allow it to cool, or use an ice bath to maintain a constant temperature.
-
Continue sonication for a predetermined time (e.g., 15-30 minutes) or until the desired particle size is achieved (if particle size analysis equipment is available).
-
Visually inspect the suspension for a more uniform and less granular appearance. The resulting suspension can then be used in the experiment. Note that this method creates a fine suspension, not a true solution.
References
Technical Support Center: Synthesis of Bromo-Methoxy Substituted Azobenzenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of bromo-methoxy substituted azobenzenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My diazotization reaction of a bromo-methoxy substituted aniline is showing low yield or failing completely. What are the common causes and solutions?
A1: Low yields in diazotization are often traced back to several key factors. Firstly, the stability of the diazonium salt is critical; these intermediates are notoriously unstable and prone to decomposition at elevated temperatures. It is imperative to maintain a low temperature, typically between 0-5 °C, throughout the reaction.
Another common issue is the incomplete dissolution of the aniline precursor. Bromo-methoxy anilines can have poor solubility in acidic aqueous solutions. Ensure vigorous stirring and consider the use of a co-solvent if necessary, although this may affect the subsequent coupling reaction.
Finally, the concentration of nitrous acid is crucial. An excess can lead to unwanted side reactions, while an insufficient amount will result in incomplete diazotization. The slow, dropwise addition of sodium nitrite solution allows for better control of the reaction.
Troubleshooting Diazotization Issues:
| Problem | Potential Cause | Recommended Solution |
| Low to no formation of diazonium salt | Reaction temperature too high, leading to decomposition. | Maintain strict temperature control (0-5 °C) using an ice-salt bath. |
| Incomplete dissolution of the bromo-methoxy aniline. | Ensure vigorous stirring. If solubility remains an issue, consider a different acid or a minimal amount of a co-solvent. | |
| Incorrect stoichiometry of sodium nitrite. | Accurately calculate and weigh reagents. Add sodium nitrite solution slowly and dropwise. | |
| Formation of a dark-colored, tarry substance | Decomposition of the diazonium salt. | Work quickly and proceed to the coupling step immediately after the diazotization is complete. |
| Side reactions due to excess nitrous acid. | Use a slight excess of the amine or add a urea or sulfamic acid quench at the end of the reaction to remove excess nitrous acid. |
Q2: I am observing the formation of an unexpected, often insoluble, side product during the azo coupling step. What could this be and how can I avoid it?
A2: A common side reaction in azo coupling, particularly when using aniline derivatives as coupling partners, is the formation of triazenes. This occurs when the diazonium salt couples to the amino group (N-coupling) instead of the aromatic ring (C-coupling). Triazene formation is favored in neutral to slightly basic conditions. To promote the desired C-coupling with anilines, the reaction should be carried out under mildly acidic conditions (pH 4-5).
Conversely, when coupling with phenols, a slightly alkaline medium (pH 9-10) is required to deprotonate the phenol to the more reactive phenoxide ion. Incorrect pH control is a primary source of side product formation in azo coupling reactions.
Troubleshooting Azo Coupling Side Reactions:
| Problem | Potential Cause | Recommended Solution |
| Formation of triazene side products (with aniline coupling partners) | Reaction pH is too high (neutral or basic).[1][2] | Maintain a mildly acidic pH (4-5) by using a suitable buffer system (e.g., acetate buffer).[1] |
| Low yield of azo product (with phenol coupling partners) | Reaction pH is too low (acidic or neutral). | Ensure a slightly alkaline pH (9-10) to facilitate the formation of the highly reactive phenoxide ion.[1] |
| Formation of multiple products | Competing ortho- and para-coupling. | If the para position is blocked, ortho-coupling will occur, but it is generally slower. Ensure the para-position of your coupling component is available for regioselective coupling.[2] |
Q3: My final bromo-methoxy substituted azobenzene product is impure, and I'm having difficulty with purification. What are common impurities and effective purification strategies?
A3: Common impurities include unreacted starting materials, triazenes, and potentially phenolic byproducts from the decomposition of the diazonium salt. Additionally, if a Boc-protecting group was used on an amino substituent, its cleavage under acidic conditions can be a source of impurities.
Column chromatography is a highly effective method for purifying substituted azobenzenes. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is a good starting point. Recrystallization from a suitable solvent system, such as ethanol/water, can also be effective for obtaining highly pure product.
Purification Strategies:
| Impurity | Purification Method | Notes |
| Unreacted starting materials | Column Chromatography | A non-polar eluent system will typically separate the less polar azobenzene from more polar starting materials like anilines and phenols. |
| Triazenes | Column Chromatography | Triazenes often have different polarity compared to the desired azo compound, allowing for separation. |
| Phenolic byproducts | Aqueous basic wash followed by extraction | Phenols can be removed by washing the organic layer with a dilute aqueous base (e.g., NaOH solution) to form the water-soluble phenoxide. |
| Boc-group cleavage byproducts | Column Chromatography | Byproducts from the cleavage of protecting groups can often be separated based on polarity differences. |
Experimental Protocols
Protocol 1: Synthesis of a Symmetric Bromo-Methoxy Azobenzene via Oxidative Coupling
This protocol is adapted from the synthesis of (E)-1,2-bis(4-chloro-2-methoxyphenyl)diazene, a precursor to further substituted azobenzenes.[3]
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Dissolution: Dissolve 4-chloro-2-methoxyanilinium chloride (2.5 mmol) in acetic acid (2 mL).
-
Addition of Reagents: Add boric acid (2.11 mmol) to the mixture, followed by sodium perborate (2.5 mmol) in three portions over 15 minutes.
-
Reaction: Heat the reaction mixture at 70 °C for 18 hours.
-
Work-up: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for the Introduction of Amino Substituents
This protocol is a general method for the palladium-catalyzed amination of aryl halides, which can be applied to chloro- or bromo-substituted azobenzenes.[4][5][6][7]
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Reaction Setup: In a pressure tube, dissolve the bromo-substituted azobenzene (1.0 equiv) in toluene.
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Addition of Reagents: Add the desired amine (3.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 equiv), RuPhos (0.2 equiv), and cesium carbonate (3.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 110 °C) for the required time (e.g., 18 hours).
-
Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting oil by column chromatography on silica gel.
Data Presentation
Table 1: Yields of Bromo-Methoxy Substituted Azobenzene Synthesis and Precursors
| Compound | Synthetic Step | Yield (%) | Reference |
| (E)-1,2-bis(4-chloro-2-methoxyphenyl)diazene | Oxidative Coupling | 77 (over 3 steps) | [3] |
| (E)-1,2-bis(2-bromo-6-methoxy-4-morpholinophenyl)diazene | Bromination | Not specified | [8] |
| (E)-1,2-bis(2-bromo-6-methoxy-4-(piperazin-1-yl)phenyl)diazene | Buchwald-Hartwig Amination & Deprotection | Not specified | [8] |
Visualizations
Experimental Workflow: Synthesis of a Substituted Bromo-Methoxy Azobenzene
Caption: A generalized workflow for the synthesis of bromo-methoxy substituted azobenzenes.
Signaling Pathway: Photocontrol of an Ion Channel with a Bromo-Methoxy Azobenzene Photoswitch
References
- 1. organic chemistry - What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Azo coupling - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - Single Step Synthesis of Non-symmetric Azoarenes Using BuchwaldâHartwig Amination - figshare - Figshare [figshare.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Enhancing the thermal stability of the Z-isomer of 4-bromo-2-methoxy-azobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of the thermal stability of the Z-isomer of 4-bromo-2-methoxy-azobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, photo-switching, and thermal relaxation studies of substituted azobenzenes.
| Problem | Possible Causes | Recommended Solutions |
| Low Z-isomer yield after irradiation. | 1. Incorrect Wavelength: The irradiation wavelength may not align with the E-isomer's absorption maximum (π→π* or n→π* transition).2. Insufficient Light Intensity/Duration: The light source may be too weak, or the irradiation time too short to reach the photostationary state (PSS).3. Photodegradation: Prolonged exposure, especially to high-energy UV light, can cause irreversible degradation of the molecule.4. Solvent Effects: The solvent can influence photoisomerization quantum yields.[1] | 1. Optimize Wavelength: Acquire a full UV-Vis spectrum of the E-isomer and use a light source (e.g., LED, filtered lamp) that targets the main absorption bands.2. Adjust Irradiation: Increase the light source power or the exposure time. Monitor the spectral changes in real-time until no further change is observed, indicating PSS is reached.3. Limit Exposure: Use the minimum irradiation time required to reach PSS. Employ light filters to remove unwanted high-energy wavelengths. Consider using degassed solvents to minimize photo-oxidation.4. Solvent Screening: Test a range of solvents with varying polarities to find optimal conditions for E→Z isomerization. |
| Inconsistent or irreproducible thermal relaxation kinetics. | 1. Temperature Fluctuations: The rate of thermal Z→E isomerization is highly sensitive to temperature.2. Solvent Impurities: Traces of acid, base, or water can catalyze the thermal relaxation process.[2]3. Concentration Effects: At high concentrations, molecular aggregation can alter the isomerization kinetics.4. Oxygen Presence: Dissolved oxygen can sometimes influence the relaxation pathway, particularly if triplet states are involved.[3] | 1. Precise Temperature Control: Use a temperature-controlled cuvette holder with an accuracy of at least ±0.1 °C.2. Use High-Purity Solvents: Employ anhydrous, HPLC-grade, or freshly distilled solvents. If pH sensitivity is suspected, consider using a buffered solution.3. Work at Low Concentrations: Perform kinetic studies in dilute solutions (typically in the micromolar range) where the absorbance is within the linear range of the spectrophotometer (0.1-1.0 AU).4. Degas Solvents: For sensitive experiments, degas the solvent by bubbling with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles. |
| Z-isomer half-life is shorter than expected. | 1. Electronic Effects: The combination of a bromo (electron-withdrawing) and methoxy (electron-donating) group influences the energy barrier for isomerization.[4][5]2. Isomerization Mechanism: The dominant thermal isomerization pathway (rotation vs. inversion) affects the relaxation rate. Push-pull type substitutions often favor the lower-energy rotational pathway, leading to faster relaxation.[6]3. Solvent Polarity: The polarity of the solvent can stabilize the transition state differently than the Z-isomer, altering the energy barrier.[5] | 1. Structural Modification: While the core molecule is fixed, this highlights that substituent choice is critical for tuning half-life. Ortho-substituents generally increase stability.[6][7]2. Characterize the Mechanism: Computational studies can help determine the likely isomerization pathway and energy barriers.[3][4]3. Solvent Optimization: Systematically study the thermal relaxation in a range of solvents. Generally, more polar solvents can influence the stability of azobenzene isomers.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal Z→E isomerization and how do the substituents on 4-bromo-2-methoxy-azobenzene influence it?
The thermal isomerization of azobenzenes from the metastable Z-isomer back to the more stable E-isomer can occur through two primary mechanisms: rotation around the N=N bond or an in-plane inversion at one of the nitrogen atoms.[8][9] For many substituted azobenzenes, the inversion pathway is favored in the electronic ground state.[4] However, factors like electronic "push-pull" effects can lower the energy barrier for rotation, accelerating the process.[6] In your molecule, the ortho-methoxy group provides significant steric hindrance that generally disfavors the planar inversion pathway, thereby increasing the energy barrier and enhancing the Z-isomer's thermal stability. The electronic effects of the para-bromo (electron-withdrawing) and ortho-methoxy (electron-donating) groups also modulate the energy levels of the frontier molecular orbitals, which fine-tunes the isomerization barrier.[5][10]
Q2: How can I experimentally enhance the thermal stability (increase the half-life) of the Z-isomer?
Several strategies can be employed to increase the half-life (τ₁/₂) of the Z-isomer:
-
Ortho-Substitution: The presence of the ortho-methoxy group in your molecule is a key stabilizing feature. Tetra-ortho-substitution with groups like methoxy or halogens is a well-established strategy for creating azobenzenes with very long Z-isomer half-lives, often on the scale of hours to days.[11] This is due to steric hindrance and electronic effects that raise the energy of the transition state for thermal isomerization.[7]
-
Solvent Choice: The rate of thermal relaxation can be solvent-dependent. Changing the solvent polarity can alter the relative energies of the Z-isomer and the transition state, thereby modifying the activation energy for isomerization.[5] It is recommended to screen various solvents (e.g., hexane, toluene, acetonitrile, DMSO) to identify conditions that maximize the Z-isomer half-life.
-
Host-Guest Chemistry: Incorporating the azobenzene into a sterically confined environment, such as the cavity of a cyclodextrin, a macrocycle, or a polymer matrix, can physically restrict the conformational changes required for isomerization, leading to a significant increase in thermal stability.[12][13]
-
Interaction with Surfaces: Adsorbing the molecule onto certain surfaces can sometimes stabilize the Z-isomer, although this effect is highly specific to the molecule and the surface material.[1][14]
Q3: What are the expected effects of the ortho-methoxy and para-bromo substituents on the molecule's properties?
-
Ortho-Methoxy Group: This group is crucial for enhancing thermal stability. Its steric bulk hinders the Z→E isomerization pathway, increasing the half-life of the Z-isomer.[6][7] Additionally, ortho-substitution is a known strategy to red-shift the absorption bands of the azobenzene, potentially allowing for isomerization with visible light instead of UV light.[11]
-
Para-Bromo Group: As an electron-withdrawing group, the bromine atom influences the electronic structure. Electron-withdrawing substituents have been shown in some cases to decrease the isomerization barrier, while electron-donating groups increase it.[4] The interplay between the donating methoxy group and the withdrawing bromo group creates a complex electronic environment that ultimately determines the molecule's specific photo-physical properties and thermal stability.
Data Presentation
Table 1: Influence of Ortho-Substituents on the Thermal Half-Life (τ₁/₂) of Z-Azobenzenes
Data for various ortho-substituted azobenzenes are presented to illustrate general trends. The exact half-life for 4-bromo-2-methoxy-azobenzene should be determined experimentally.
| Substituent Pattern | Example Compound | Solvent | Half-Life (τ₁/₂) |
| Unsubstituted | Azobenzene | Benzene | ~1.4 Days |
| Ortho-Fluoro | 2,2',6,6'-Tetrafluoroazobenzene | - | Very Long (Hours to Years)[7] |
| Ortho-Methoxy | 2,2',6,6'-Tetramethoxyazobenzene | - | Very Long (Hours to Days)[11] |
| Ortho-Chloro/Bromo | 2,2',6,6'-Tetra-chloro/bromoazobenzene | - | Long (Hours to Days)[11] |
| Ortho-Amino | Ortho bromo-methoxy aminoazobenzene | - | ~10 minutes[15] |
Experimental Protocols
Protocol 1: Determining the Photostationary State (PSS) and Photoisomerization Quantum Yield
-
Sample Preparation: Prepare a dilute solution of 4-bromo-2-methoxy-azobenzene in the desired solvent (e.g., acetonitrile) with a concentration that gives a maximum absorbance of ~1.0 for the E-isomer.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the thermally adapted E-isomer from 250 nm to 600 nm.
-
Photoisomerization: Irradiate the sample in the cuvette with a light source corresponding to the E-isomer's π→π* or n→π* absorption band (e.g., 365 nm LED).
-
Monitor Spectral Changes: Record spectra at regular intervals during irradiation until no further changes are observed. This indicates that the photostationary state (PSS), a mixture of E and Z isomers, has been reached.
-
Quantum Yield Calculation: The trans → cis photoisomerization quantum yield (Φt→c) can be calculated by monitoring the change in absorption over time relative to the initial absorption of the sample.[12]
Protocol 2: Measuring the Kinetics of Thermal Z→E Isomerization
-
Establish PSS: Following Protocol 1, irradiate the sample until the PSS with a high fraction of the Z-isomer is achieved.
-
Initiate Thermal Relaxation: Turn off the light source and immediately start recording UV-Vis spectra at fixed time intervals in the dark. The sample must be maintained at a constant, known temperature (e.g., 25.0 °C) using a thermostatted cuvette holder.
-
Data Acquisition: Monitor the increase in absorbance at the λmax of the E-isomer (or the decrease at the λmax of the Z-isomer) over time. Continue until the spectrum returns to that of the initial E-isomer (typically >5 half-lives).
-
Data Analysis: The thermal isomerization Z→E follows first-order kinetics. Plot ln(A∞ - At) versus time (t), where At is the absorbance at time t and A∞ is the absorbance after full relaxation. The slope of the resulting line is equal to -k, where k is the first-order rate constant.
-
Calculate Half-Life: The half-life (τ₁/₂) is calculated from the rate constant using the equation: τ₁/₂ = ln(2) / k.
Visualizations
References
- 1. Azobenzene isomerization in condensed matter: lessons for the design of efficient light-responsive soft-matter systems - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00340B [pubs.rsc.org]
- 2. research.chalmers.se [research.chalmers.se]
- 3. Singlet and Triplet Pathways Determine the Thermal Z/E Isomerization of an Arylazopyrazole-Based Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship [mdpi.com]
- 11. Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents: periodic trends, tuneable thermal half-lives and chalcogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Spatial confinement alters the ultrafast photoisomerization dynamics of azobenzenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03955A [pubs.rsc.org]
- 13. Tuning the Thermal Stability and Photoisomerization of Azoheteroarenes through Macrocycle Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Calibrating Light Intensity for Controlled Photoisomerization
Welcome to the technical support center for controlled photoisomerization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for calibrating light intensity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to calibrate the light intensity for my photoisomerization experiments?
A1: In photochemistry, light should be treated as a stoichiometric reagent.[1][2] The number of photons delivered to your sample directly influences the rate and extent of photoisomerization. Uncalibrated light sources are a primary cause of poor reproducibility and difficulty in scaling up reactions.[2] Calibrating the light intensity, or more specifically the photon flux, allows for precise control over the reaction, leading to consistent and reliable results.
Q2: What is the difference between wattage, lumens, and irradiance? Which one should I use?
A2: It's important to distinguish between these terms as they are not interchangeable for scientific purposes.[1]
-
Wattage (W) measures the electrical power consumed by the light source, not the light output.[1]
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Lumens (lm) quantify the total amount of visible light emitted, weighted to the sensitivity of the human eye.[1][2] This is not a useful metric for photochemical reactions, especially those using UV or IR light.
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Irradiance (W/m² or mW/cm²) is the power of electromagnetic radiation per unit area incident on a surface. It is a more accurate measure than wattage or lumens for comparing light sources.[1][2]
For photoisomerization experiments, the most critical metric is photon flux , which is the number of photons per unit time per unit area. This can be determined using chemical actinometry.[1]
Q3: What is chemical actinometry and why is it recommended?
A3: Chemical actinometry is a standard method for measuring photon flux by using a chemical reaction with a well-defined quantum yield (the efficiency of a photochemical process).[3][4] Essentially, you measure the conversion of a chemical "actinometer" upon exposure to your light source and use this information to calculate the number of photons that passed through the sample.[1] This method directly measures the light available for your reaction within your specific experimental setup, accounting for factors like the geometry of the vial and the light source. Ferrioxalate is a commonly used actinometer for the UV and visible regions.[1][2]
Q4: How does temperature affect my photoisomerization experiments?
A4: Temperature can have a significant impact on both the photoisomerization quantum yield and the thermal back-reaction.[5] For some molecules, the efficiency of the light-induced isomerization is temperature-dependent.[5] Additionally, the metastable isomer produced during photoisomerization can thermally revert to the more stable isomer, and the rate of this thermal relaxation is often highly dependent on temperature, following Arrhenius-like behavior.[5][6] It is crucial to control and report the temperature at which your experiments are conducted.
Q5: How can I monitor the progress of photoisomerization?
A5: UV-Vis spectroscopy is one of the most convenient and widely used techniques to monitor photoisomerization.[7][8] As the isomerization progresses, the absorption spectrum of the solution changes. By monitoring the absorbance at a wavelength where one of the isomers has a strong absorption, you can track the change in its concentration over time.[8][9] The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two isomers is the same, can indicate a clean conversion between the two species.[10]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or irreproducible results between experiments. | 1. Fluctuations in light source output. 2. Inconsistent positioning of the sample relative to the light source. 3. Temperature variations. 4. Lack of proper light intensity calibration.[2] | 1. Allow the lamp to warm up and stabilize before starting the experiment. 2. Use a fixed sample holder to ensure consistent geometry. 3. Use a temperature-controlled cuvette holder or a water bath. 4. Perform chemical actinometry to accurately determine the photon flux for your setup.[1] |
| Low conversion to the desired isomer (low quantum yield). | 1. The wavelength of the light source is not optimal for the desired photoisomerization. 2. Competing deactivation pathways such as fluorescence or thermal decay are dominant.[11] 3. The presence of quenchers, like dissolved oxygen.[12] 4. Photodegradation of the sample.[13] | 1. Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the reactant isomer. 2. Consult the literature for the known quantum yield of your molecule. Some molecules inherently have low quantum yields. 3. De-gas the solvent using methods like freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon, nitrogen) through the solution.[12] 4. Reduce the light intensity or exposure time. Check for degradation products using techniques like HPLC or mass spectrometry. |
| Sample degrades during irradiation. | 1. Light intensity is too high. 2. The irradiation wavelength is causing photodamage. 3. The sample is sensitive to photodegradation in the presence of oxygen or other reactive species. | 1. Reduce the light intensity. This can be done by increasing the distance from the source, using neutral density filters, or lowering the power to the light source (for LEDs). 2. Use a filter to block unwanted wavelengths, particularly deep UV. 3. De-gas the solvent and handle the sample under an inert atmosphere. |
| Thermal back-reaction is too fast. | 1. The metastable isomer is inherently thermally unstable at the experimental temperature. | 1. Lower the temperature of the experiment. This will slow down the rate of thermal isomerization.[5][6] 2. If possible, modify the molecular structure to increase the thermal stability of the metastable isomer. |
Experimental Protocols
Protocol 1: Determination of Photon Flux using Ferrioxalate Actinometry
This protocol outlines the steps to measure the photon flux of your light source using potassium ferrioxalate as a chemical actinometer. This method is suitable for light sources in the range of 250 nm to 500 nm.[2]
Materials:
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Potassium ferrioxalate solution (e.g., 0.006 M in 0.05 M H₂SO₄)
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Phenanthroline solution (e.g., 0.1% w/v in water)
-
Sodium acetate buffer (e.g., 0.3 M)
-
Sulfuric acid (0.05 M)
-
Ferrous ammonium sulfate hexahydrate for calibration curve
-
Quartz cuvette
-
UV-Vis Spectrophotometer
-
Your light source for calibration
Procedure:
-
Prepare a calibration curve:
-
Prepare a series of standard solutions of Fe²⁺ using ferrous ammonium sulfate in 0.05 M H₂SO₄.
-
To a known volume of each standard, add the phenanthroline solution and sodium acetate buffer to form the colored Fe(phen)₃²⁺ complex.
-
Measure the absorbance at the maximum absorption wavelength (around 510 nm).
-
Plot absorbance vs. concentration of Fe²⁺ to create a Beer-Lambert law calibration curve.
-
-
Irradiate the actinometer solution:
-
Fill a quartz cuvette with the potassium ferrioxalate solution.
-
Place the cuvette in your experimental setup at the exact position where your sample will be.
-
Irradiate the solution for a known period. The irradiation time should be chosen so that the conversion is kept low (typically less than 10%) to ensure that the light intensity remains constant.
-
Keep a non-irradiated sample of the same solution in the dark as a control.
-
-
Determine the amount of Fe²⁺ produced:
-
After irradiation, take a known volume of the irradiated solution and the dark control.
-
Add the phenanthroline solution and sodium acetate buffer to both.
-
Allow time for the color to develop fully.
-
Measure the absorbance of both solutions at 510 nm.
-
Use the calibration curve to determine the concentration of Fe²⁺ produced in the irradiated sample.
-
-
Calculate the photon flux:
-
The number of moles of Fe²⁺ produced can be calculated from its concentration and the irradiated volume.
-
The photon flux (in moles of photons per second or Einsteins/s) can be calculated using the following formula:
Photon Flux = (moles of Fe²⁺ produced) / (Φ * t * f)
where:
-
Φ is the quantum yield of the ferrioxalate actinometer at the irradiation wavelength (refer to literature for specific values).
-
t is the irradiation time in seconds.
-
f is the fraction of light absorbed by the actinometer solution at the irradiation wavelength, calculated as f = 1 - 10⁻ᴬ (where A is the absorbance of the solution at that wavelength).
-
-
Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes how to use a UV-Vis spectrophotometer to monitor the kinetics of a photoisomerization reaction.
Materials:
-
Solution of your photoswitchable molecule in a suitable solvent.
-
UV-transparent cuvette (typically quartz).
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder.
-
Light source for inducing isomerization.
Procedure:
-
Prepare the sample:
-
Prepare a solution of your compound with a concentration that gives an absorbance value within the linear range of the spectrophotometer (typically between 0.1 and 1.0 at the λ_max of the starting isomer).
-
Place the solution in the cuvette and allow it to equilibrate to the desired temperature in the spectrophotometer.
-
-
Record the initial spectrum:
-
Record the full UV-Vis absorption spectrum of the starting isomer (e.g., the trans isomer).
-
-
Initiate photoisomerization:
-
Irradiate the sample in the cuvette with your calibrated light source at a specific wavelength. This can be done either outside the spectrophotometer for a set time or, if the instrument allows, in situ.
-
-
Monitor spectral changes:
-
After an initial irradiation period, stop the irradiation and record the UV-Vis spectrum again.
-
Repeat the irradiation and recording steps at regular time intervals to obtain a series of spectra over time.
-
Observe the decrease in the absorbance peak of the starting isomer and the increase in the absorbance peak of the product isomer. Note any isosbestic points.
-
-
Data Analysis:
-
Plot the absorbance at the λ_max of the starting or product isomer as a function of irradiation time.
-
This kinetic data can be used to determine the rate of photoisomerization and, in conjunction with the photon flux data from actinometry, the photoisomerization quantum yield.[7]
-
Visualizations
Experimental Workflow for Light Source Calibration and Photoisomerization Analysis
References
- 1. hepatochem.com [hepatochem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Behind the Science: Calibrating Light Sources for Photochemistry - ChemistryViews [chemistryviews.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Detour to success: photoswitching via indirect excitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Engineering Azobenzene Derivatives to Control the Photoisomerization Process - PMC [pmc.ncbi.nlm.nih.gov]
Resolving overlapping peaks in the NMR spectrum of azobenzene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the NMR analysis of azobenzene derivatives, with a focus on resolving overlapping peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum of an azobenzene derivative shows heavily overlapping signals in the aromatic region. What are my first steps to resolve them?
A1: Overlapping aromatic signals are a common issue with azobenzene derivatives due to the presence of multiple aromatic protons in similar chemical environments. A systematic approach is recommended to troubleshoot this issue.
Initial Troubleshooting Steps:
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Verify Sample Preparation: Poor sample quality is a frequent cause of bad resolution. Ensure your sample is fully dissolved, free of particulate matter, and at an appropriate concentration.[1][2] Overly concentrated samples can lead to broadened peaks.[3][4]
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Optimize Spectrometer Conditions: Ensure the spectrometer is properly shimmed to maximize magnetic field homogeneity. Poor shimming is a common cause of peak broadening, which exacerbates overlap.[3]
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Change the Solvent: The simplest and often most effective method is to re-run the spectrum in a different deuterated solvent.[3] Solvents can induce different chemical shifts (known as solvent effects), which can separate overlapping peaks.[5][6] For example, spectra taken in benzene-d₆ often show different patterns compared to those in chloroform-d₃.[3]
If these initial steps do not resolve the issue, more advanced techniques may be necessary.
References
Technical Support Center: Minimizing Thermal Relaxation During Z-Isomer Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize the thermal relaxation of Z-isomers during experimental characterization, ensuring the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: My Z-isomer appears to be converting back to the E-isomer during my NMR experiment. What is happening and how can I prevent it?
This is a classic case of thermal relaxation. The Z-isomer is often thermodynamically less stable than the E-isomer, and at room temperature, there may be enough thermal energy to overcome the rotational energy barrier of the double bond, causing it to convert back to the more stable E-form.
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: The most effective solution is to lower the temperature of your experiment. By cooling the NMR probe, you reduce the available thermal energy, slowing down the isomerization process. It is common to see two distinct chemical shifts at low temperatures as the dynamic exchange slows.[1] You can acquire spectra at progressively lower temperatures until the exchange is slow enough on the NMR timescale to resolve separate, sharp signals for both isomers.
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Use a Low-Freezing Point Solvent: When performing VT-NMR, select a deuterated solvent with a low freezing point, such as deuterated toluene (toluene-d8) or dichloromethane (CD2Cl2), to avoid solidification at the target temperature.
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Confirm Exchange with EXSY: If VT-NMR is not available, you can confirm that a chemical exchange process is occurring at room temperature using a 2D NOESY experiment, often referred to as EXSY (Exchange Spectroscopy) in this context.[1] Protons that are exchanging between the Z and E forms will show cross-peaks that have the same phase as the diagonal peaks.[2]
Q2: I am generating a Z-isomer using photoisomerization, but my yields are consistently low after isolation. What could be the cause?
Low yields after photoisomerization are often due to the system reaching a photostationary state (PSS) or thermal relaxation occurring during workup.
Troubleshooting Steps:
-
Optimize the Photostationary State (PSS): The PSS is a dynamic equilibrium where the rate of E→Z isomerization equals the rate of Z→E isomerization under irradiation. To enrich the Z-isomer, use a light source with a wavelength that is strongly absorbed by the E-isomer but weakly by the Z-isomer.[3] Monitor the reaction by HPLC or UV-Vis to determine the optimal irradiation time before the reverse reaction becomes significant.
-
Work in the Dark: Once the PSS with the highest Z-isomer concentration is reached, perform all subsequent isolation and purification steps in the dark or under minimal light to prevent photo-induced back-isomerization.
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Control the Temperature: As with NMR, keeping the sample cool during and after irradiation will minimize thermal (non-photochemical) relaxation back to the E-isomer.
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Consider the Solvent: The choice of solvent can influence the position of the PSS.[4] Experiment with different solvents to find one that favors a higher Z/E ratio at the PSS.[5]
Q3: How do I choose the right solvent to maximize the stability of my Z-isomer?
Solvent choice is critical and can dramatically affect the rate of thermal Z→E isomerization through various non-covalent interactions and polarity effects.[6]
Troubleshooting Steps:
-
Evaluate Solvent Polarity: The effect of polarity is highly substrate-dependent. In some cases, polar solvents can stabilize charged transition states, accelerating isomerization.[7] In other systems, less polar solvents may lead to greater Z-isomer stability.[7] It is often beneficial to screen a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
Consider Hydrogen Bonding: Solvents capable of hydrogen bonding can preferentially stabilize one isomer or the transition state, altering the relaxation barrier.[8]
-
Check for Published Data: Review literature for similar molecular scaffolds to see which solvents have been used successfully to stabilize Z-isomers.
Q4: The E/Z interconversion of my compound is too fast to resolve separate isomers at room temperature. What techniques can I use to study this dynamic process?
When isomerization is rapid, specialized techniques are needed to either "freeze out" the exchange or measure its kinetics directly.
Troubleshooting Steps:
-
EXSY (Exchange Spectroscopy): As mentioned in Q1, the 2D NOESY/EXSY NMR experiment is ideal for qualitatively identifying and studying chemical exchange processes at room temperature.[1][2] The presence of cross-peaks between the signals of the two isomers confirms they are interconverting.[2] Quantitative EXSY can be used to calculate the rate of exchange.[9]
-
Flash Photolysis: This is a powerful "pump-probe" technique for studying the kinetics of very fast, light-induced reactions.[10][11] The sample is excited with a short, intense pulse of light (the pump), which generates the Z-isomer. A second, weaker beam of light (the probe) monitors the change in absorbance at a specific wavelength as the Z-isomer relaxes back to the E-form, allowing you to measure the isomerization rate on timescales from picoseconds to seconds.[10][12]
Q5: Is it possible to predict the thermal stability of a Z-isomer before starting experiments?
Yes, computational chemistry provides powerful tools for predicting isomer stability.
Troubleshooting Steps:
-
Use Density Functional Theory (DFT): DFT calculations can be used to model the E and Z isomers and the transition state for their interconversion.[13] By calculating the electronic energies of these three structures, you can predict the activation energy (energy barrier) for thermal Z→E isomerization.[14][15] A higher predicted barrier suggests greater thermal stability of the Z-isomer.
-
Incorporate Solvent Effects: Modern computational packages can include a polarizable continuum model (PCM) to simulate the effect of different solvents on the relative energies and isomerization barrier, helping you to select an appropriate solvent for your experiments.[16]
Data Summary
The stability and photostationary state (PSS) of Z-isomers are highly dependent on experimental conditions. The following table summarizes the effects of temperature and solvent on Z-isomer ratios for select compounds from the literature.
| Compound Class | Variable | Condition 1 | Z:E Ratio 1 | Condition 2 | Z:E Ratio 2 | Reference |
| Polarized Alkenes | Temperature | 30 °C | Varies by substituent | 50 °C | Z-isomer enrichment observed for some | [5] |
| Azobenzene Derivatives | Solvent | Acetonitrile (polar) | Varies | Toluene (non-polar) | Lifetimes increased from ms to minutes | [7] |
| 3-Benzylidene Oxindoles | Solvent | Hexane | 60:40 | Ethanol | 63:37 | [4] |
Note: Z:E ratios are highly substrate-specific. This table illustrates general trends and the importance of optimizing conditions.
Experimental Protocols
Protocol 1: Low-Temperature NMR for Characterizing Unstable Isomers
This protocol outlines the general steps for acquiring NMR spectra of a sample with thermally unstable isomers.
-
Solvent Selection: Dissolve the E/Z mixture in a deuterated solvent with a low freezing point (e.g., Toluene-d8, Methanol-d4, CD2Cl2) that fully solubilizes your compound.
-
Sample Preparation: Prepare the NMR sample as usual. If the Z-isomer is generated photochemically, you may need to irradiate the sample in the NMR tube just prior to insertion into the spectrometer.
-
Spectrometer Setup: Cool the NMR probe to a starting low temperature (e.g., 253 K / -20 °C). Allow at least 15-20 minutes for the temperature to equilibrate.
-
Sample Equilibration: Insert the sample and allow it to thermally equilibrate for 5-10 minutes before starting acquisition.
-
Data Acquisition: Acquire a standard 1H spectrum. If the peaks corresponding to the isomers are still broad or have coalesced, lower the temperature in 10-20 K increments, allowing the system to equilibrate at each step, until sharp, well-resolved signals are observed for both isomers.
Protocol 2: Flash Photolysis for Measuring Isomerization Kinetics
This protocol provides a conceptual framework for a flash photolysis experiment. The exact setup will vary based on available equipment.[12]
-
Sample Preparation: Prepare a solution of the pure E-isomer in the desired solvent in a quartz cuvette. The concentration should be adjusted to give a suitable absorbance at the probe wavelength.
-
Determine Probe Wavelength (λ_max): Using a standard UV-Vis spectrometer, measure the absorption spectrum of both the pure E-isomer and the Z-isomer (or the photostationary state mixture) to identify a wavelength where their absorbance differs significantly.[10] This will be your probe wavelength.
-
Instrument Setup:
-
Set up the "pump" light source (e.g., a xenon flash lamp or pulsed laser) to irradiate the sample.[11]
-
Set up the "probe" light source (e.g., an LED or continuous wave laser) to pass through the sample at the predetermined λ_max.[11]
-
Align the detector (e.g., a photodiode or CCD) to measure the intensity of the transmitted probe light.[12]
-
-
Data Acquisition:
-
Measure the baseline absorbance before the flash.
-
Trigger the pump flash to initiate isomerization.
-
The detector will record the change in absorbance of the probe light as a function of time immediately following the flash. This kinetic trace represents the thermal relaxation of the Z-isomer back to the E-isomer.[10]
-
-
Data Analysis: Fit the resulting kinetic trace to a first-order decay model to extract the rate constant (k) for the Z→E thermal isomerization.
Visualizations
Caption: Experimental workflow for Z-isomer generation and characterization.
Caption: Decision tree for troubleshooting Z-isomer instability.
Caption: Key factors influencing the rate of thermal Z-E relaxation.
References
- 1. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. The effect of substituent position and solvent on thermal Z‒E isomerization of dihydroquinolylazotetrazole dyes: kinetic, thermodynamic, and spectral approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NOESY and EXSY [chem.ch.huji.ac.il]
- 10. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 11. vernier.com [vernier.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pure.mpg.de [pure.mpg.de]
- 16. mdpi.com [mdpi.com]
Challenges in scaling up the synthesis of 4-bromo-2-methoxy-azobenzene
Welcome to the technical support center for the synthesis of 4-bromo-2-methoxy-azobenzene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 4-bromo-2-methoxy-azobenzene?
A1: The most common synthetic strategies for asymmetric azobenzenes like 4-bromo-2-methoxy-azobenzene involve diazonium coupling reactions. This typically involves the diazotization of a substituted aniline followed by coupling with an electron-rich aromatic partner. Another approach is the Mills reaction, which involves the condensation of a nitrosobenzene with an aniline. More modern methods include palladium-catalyzed cross-coupling reactions.[1][2]
Q2: What are the primary challenges when scaling up the synthesis of ortho-substituted azobenzenes?
A2: Scaling up the synthesis of azobenzenes with ortho-substituents, such as the methoxy group in 4-bromo-2-methoxy-azobenzene, can present several challenges. These include managing reaction exotherms during diazotization, ensuring efficient mixing of viscous reaction mixtures, and dealing with potential side reactions.[2] Purification can also become more complex at a larger scale, often requiring optimized crystallization techniques over chromatographic methods.
Q3: How do the electronic properties of the substituents affect the synthesis?
A3: The bromo and methoxy substituents have opposing electronic effects that influence the reactivity of the aromatic rings. The methoxy group is an electron-donating group that activates the ring towards electrophilic substitution, which is a key step in diazonium coupling.[3][4] The bromine atom is an electron-withdrawing group, which deactivates the ring. The interplay of these effects can influence reaction rates and the potential for side-product formation.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Azo Compound
Possible Causes & Solutions
-
Incomplete Diazotization: The formation of the diazonium salt is a critical step and is often temperature-sensitive.
-
Solution: Maintain a low reaction temperature (typically 0-5 °C) to ensure the stability of the diazonium salt. Use a freshly prepared solution of sodium nitrite and ensure the correct stoichiometric ratios.
-
-
Side Reactions: The diazonium salt can undergo unwanted side reactions, such as decomposition to form phenols or reaction with the solvent.
-
Solution: Use the diazonium salt immediately after its formation. Ensure the coupling partner is readily available for the subsequent reaction step.
-
-
Inefficient Coupling: The pH of the coupling reaction is crucial for efficiency.
-
Solution: For coupling with phenols, the reaction is typically carried out under slightly alkaline conditions to activate the phenol. For coupling with anilines, the reaction is often performed in slightly acidic conditions.[3][5] The optimal pH should be empirically determined for your specific substrates.
-
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
-
Formation of Tars and Colored Impurities: Side reactions during the diazotization or coupling steps can lead to the formation of polymeric or tar-like impurities, which can complicate purification.
-
Solution: Careful control of reaction temperature and stoichiometry can minimize the formation of these byproducts. An aqueous workup to remove inorganic salts and water-soluble impurities is recommended before attempting purification by column chromatography or crystallization.
-
-
Streaking on TLC and Poor Separation in Column Chromatography: The presence of highly polar impurities or the inherent properties of the product can lead to poor chromatographic behavior.[6]
-
Solution: Experiment with different solvent systems for column chromatography. A common eluent system for azobenzenes is a mixture of hexanes and ethyl acetate.[7][8] If streaking persists, consider a pre-purification step such as a solvent wash or trituration. Recrystallization from a suitable solvent system should be considered as an alternative to chromatography, especially for larger scales.
-
Experimental Protocols
The synthesis of 4-bromo-2-methoxy-azobenzene can be approached by the diazotization of 4-bromo-2-methoxyaniline and coupling with a suitable aromatic partner, or vice-versa. Below is a generalized protocol for a diazonium coupling reaction.
Generalized Diazotization and Coupling Protocol
-
Diazotization:
-
Dissolve the starting aniline (e.g., 4-bromo-2-methoxyaniline) in an acidic aqueous solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 15-30 minutes after the addition is complete. The formation of the diazonium salt solution is often indicated by a color change.
-
-
Coupling:
-
In a separate flask, dissolve the coupling partner (e.g., an activated benzene derivative) in a suitable solvent. The choice of solvent and pH will depend on the nature of the coupling partner.
-
Cool the solution of the coupling partner to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling partner, maintaining the low temperature and ensuring vigorous stirring.
-
After the addition is complete, allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction, for example, by adding a reducing agent to destroy any unreacted diazonium salt.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na2SO4).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.[7][8]
-
Data Presentation
Table 1: Typical Reaction Conditions for Azo Compound Synthesis
| Parameter | Condition | Rationale |
| Diazotization Temperature | 0-5 °C | Ensures stability of the diazonium salt. |
| Coupling pH (with phenols) | Alkaline (pH > 7.5) | Increases the nucleophilicity of the phenol.[3] |
| Coupling pH (with anilines) | Acidic (pH < 6) | Prevents self-coupling of the aniline.[3] |
| Solvent for Extraction | Dichloromethane, Ethyl Acetate | Good solubility for many azobenzene derivatives. |
| Purification Method | Column Chromatography, Recrystallization | Effective for removing polar and non-polar impurities. |
Visualizations
References
- 1. Recent Advances in the Synthesis of Aromatic Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 5. quora.com [quora.com]
- 6. digital.library.txst.edu [digital.library.txst.edu]
- 7. Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beilstein-archives.org [beilstein-archives.org]
Validation & Comparative
A Comparative Guide to the Photoswitching Properties of Substituted Azobenzenes
For researchers, scientists, and drug development professionals, the selection of an appropriate molecular photoswitch is critical for applications ranging from photopharmacology to materials science. Azobenzene and its derivatives stand out as a versatile class of photoswitches, prized for their robust and reversible photoisomerization. However, the specific photoswitching properties are highly dependent on the nature and position of substituents on the aromatic rings. This guide provides an objective comparison of the performance of different substituted azobenzenes, supported by experimental data and detailed methodologies.
The fundamental process of azobenzene photoswitching involves the reversible isomerization between its stable E (trans) and metastable Z (cis) forms. This process is typically initiated by light, with the E to Z isomerization often induced by UV or visible light, and the reverse Z to E isomerization triggered by a different wavelength of light or occurring thermally. The key performance indicators for these photoswitches include their absorption maxima (λmax) for both isomers, the quantum yield (Φ) of the photoisomerization, and the thermal half-life (t1/2) of the Z isomer.
Comparative Performance of Substituted Azobenzenes
The introduction of substituents onto the azobenzene scaffold dramatically influences its photoswitching characteristics. The table below summarizes key quantitative data for a range of substituted azobenzenes, offering a clear comparison of their performance.
| Substituent Type | Example Compound | E-isomer λmax (π-π) [nm] | Z-isomer λmax (n-π) [nm] | E→Z Quantum Yield (Φ) | Z-isomer Thermal Half-life (t1/2) | Key Features & Applications |
| Unsubstituted | Azobenzene | ~320 | ~430 | ~0.1-0.2[1] | Days to weeks[2] | Baseline for comparison, fundamental studies. |
| Push-Pull | 4-amino-4'-nitroazobenzene | >400[3][4] | ~450 | Can be improved over unsubstituted azobenzene[3][4][5] | Milliseconds to seconds[6] | Red-shifted absorption, fast thermal relaxation, suitable for rapid switching applications. |
| Ortho-Methoxy | Tetra-ortho-methoxyazobenzene | Red-shifted vs. unsubstituted[7][8] | Separated from E-isomer n-π[8] | Efficient with visible light[9] | Days[8] | Enables visible light switching, high thermal stability of Z-isomer. |
| Ortho-Fluoro | Tetra-ortho-fluoroazobenzene | Red-shifted vs. unsubstituted | Well-separated n-π transitions[10] | High | Significantly increased, up to days[10] | Bistable systems, applications requiring long-lived Z-isomers.[10] |
| Ortho-Thiol | Tetra-ortho-thiolazobenzene | ~450-500[6][11] | - | Efficient with visible/red light[6] | Minutes[6][11] | Red-shifted absorption into the visible and near-IR, useful for biological applications.[6][11] |
| Ortho-Amino | Ortho-aminated azobenzenes | Boosted visible light absorption[10] | - | High | Tunable from seconds to days[10] | Enhanced visible light absorption and tunable cis-lifetimes.[10] |
| Protonated | para-methoxyazobenzene (in acid) | >500[8] | - | Reversible with visible light[8] | Dependent on pH[8] | Photoswitching in the near-infrared, potential for pH-dependent applications.[12] |
Signaling Pathways and Experimental Workflows
To understand and characterize the photoswitching properties of azobenzenes, specific experimental workflows are employed. The following diagrams, created using the DOT language, illustrate the fundamental photoswitching mechanism, a typical experimental workflow for characterization, and the logical relationship between substituent effects and the resulting photoswitching properties.
Caption: The basic photoswitching mechanism of azobenzene between the E and Z isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectral Tuning and Photoisomerization Efficiency in Push–Pull Azobenzenes: Designing Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust visible light photoswitching with ortho -thiol substituted azobenzenes - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46045B [pubs.rsc.org]
- 7. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Near-Infrared Photoswitching of Azobenzenes under Physiological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Halogenated Azobenzenes: Spotlight on "Azobenzene, 4-bromo-2-methoxy-"
For researchers, scientists, and drug development professionals, the precise control of molecular switches is paramount. Azobenzenes, with their light-induced isomerization, offer a powerful tool for spatiotemporal control of biological and chemical systems. This guide provides a comparative analysis of "Azobenzene, 4-bromo-2-methoxy-" and other halogenated azobenzenes, offering insights into their photochemical properties and the experimental protocols to evaluate them.
Halogenation of the azobenzene scaffold is a key strategy for tuning its photochemical properties. The position and nature of the halogen substituent significantly impact the molecule's absorption spectra, the stability of its isomers, and its photoswitching efficiency. This comparison focuses on ortho-halogenated azobenzenes, a class of compounds that has garnered significant interest for their red-shifted absorption spectra, enabling the use of visible light for isomerization and reducing potential photodamage to biological samples.[1][2][3]
Quantitative Comparison of Photochemical Properties
The performance of a photoswitch is primarily determined by its absorption wavelengths (λmax), the efficiency of photoisomerization (quantum yield, Φ), and the thermal stability of the metastable cis-isomer (thermal half-life, t1/2). The following table summarizes these key parameters for "Azobenzene, 4-bromo-2-methoxy-" and other representative halogenated azobenzenes.
| Compound | Halogen Substituent(s) | λmax trans→cis (nm) | λmax cis→trans (nm) | Quantum Yield (Φ trans→cis) | Thermal Half-life (t1/2) of cis-isomer |
| Azobenzene, 4-bromo-2-methoxy- (amino derivative) | 2-bromo, 4-amino, 6-methoxy | Blue-green light | ~460 nm | Not Reported | ~10 minutes |
| Tetra-ortho-chloro-azobenzene | 2,2',6,6'-tetrachloro | 550 | 430 | Not Reported | Not Reported |
| Tetra-ortho-fluoro-azobenzene | 2,2',6,6'-tetrafluoro | >500 (green light) | ~410 (blue light) | High | ~2 years |
| para-Bromo-tetra-ortho-fluoro-azobenzene | 4-bromo, 2,2',6,6'-tetrafluoro | ~320 | ~430 | Not Reported | 25 days |
Note: Data for "Azobenzene, 4-bromo-2-methoxy-" is based on a closely related amino derivative, as specific data for the parent compound was not available in the reviewed literature.[4] The high thermal stability of tetra-ortho-fluoro azobenzenes makes them particularly suitable for applications requiring long-lived cis-states.[5][6][7] In contrast, the faster thermal relaxation of the bromo-methoxy derivative might be advantageous for applications requiring rapid cycling between states.[4]
Experimental Protocols
Accurate characterization of photoswitchable molecules is crucial for their effective application. Below are detailed methodologies for key experiments.
Synthesis of Halogenated Azobenzenes
General Procedure for Oxidative Coupling of Anilines:
A common route to synthesize symmetrical azobenzenes is the oxidative coupling of anilines. For instance, the synthesis of a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative involves the oxidative coupling of the corresponding aniline using an appropriate oxidizing agent.[4]
Palladium-Catalyzed C-H Ortho-Halogenation:
For the synthesis of tetra-ortho-halogenated azobenzenes, a palladium-catalyzed C-H activation approach can be employed. This method allows for the direct halogenation of the ortho positions of a pre-formed azobenzene core.[8]
Determination of Photochemical Properties
1. UV-Vis Spectroscopy for Absorption Maxima and Isomer Ratios:
-
Dissolve the azobenzene derivative in a suitable solvent (e.g., DMSO, acetonitrile).[5][9]
-
Record the absorption spectrum of the initial solution (predominantly trans-isomer) using a UV-Vis spectrophotometer.
-
Irradiate the solution with a light source corresponding to the λmax of the trans-isomer (e.g., 550 nm for tetra-ortho-chloro-azobenzene) to induce isomerization to the cis-isomer.[2]
-
Record the absorption spectrum at the photostationary state (PSS), where the ratio of trans and cis isomers is stable under continuous irradiation.
-
To determine the λmax for the reverse isomerization, irradiate the cis-enriched solution with a different wavelength (e.g., 430 nm for tetra-ortho-chloro-azobenzene) until the PSS is reached.[2]
-
The ratio of isomers at the PSS can be determined by analyzing the changes in the absorption spectra, often with the aid of NMR spectroscopy for calibration.[5]
2. Determination of Thermal Half-Life (t1/2):
-
Prepare a solution of the azobenzene derivative and enrich the cis-isomer by irradiation as described above.
-
Store the solution in the dark at a constant temperature (e.g., 25 °C or 37 °C).[5]
-
Monitor the return of the absorption spectrum to that of the initial trans-isomer over time by taking measurements at regular intervals.
-
The thermal half-life is the time it takes for the concentration of the cis-isomer to decrease by half. This can be calculated by fitting the time-dependent change in absorbance to a first-order kinetic model.
3. Determination of Quantum Yield (Φ):
-
The quantum yield of photoisomerization is the number of molecules that isomerize per photon absorbed.
-
This is typically determined by irradiating a solution of the azobenzene with a light source of known intensity (photon flux) at a specific wavelength.
-
The change in the concentration of the isomers is monitored over time using UV-Vis spectroscopy.
-
The quantum yield can then be calculated by relating the rate of isomerization to the rate of photon absorption. A detailed procedure involves numerical integration of a kinetic model that accounts for both photo and thermal processes.[10]
Visualizing Experimental Workflows and Relationships
The following diagrams illustrate the key processes involved in the synthesis and characterization of halogenated azobenzenes.
References
- 1. Beilstein Archives - Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives [beilstein-archives.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and characterization of bis(4-amino-2-bromo-6-methoxy)azobenzene derivatives [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. o-Fluoroazobenzenes as readily synthesized photoswitches offering nearly quantitative two-way isomerization with visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Tetra-ortho-Methoxylated Azobenzene Photoswitches via Sequential Catalytic C–H Activation and Methoxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contrasting Photo-Switching Rates in Azobenzene Derivatives: How the Nature of the Substituent Plays a Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating DFT Calculations for Azobenzene Derivative Properties
This guide provides a comprehensive comparison of Density Functional Theory (DFT) calculations with experimental data for key properties of azobenzene and its derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry to predict and understand the behavior of these photoswitchable molecules.
Introduction to DFT for Azobenzene Systems
Azobenzene and its derivatives are renowned for their photoisomerization capabilities, switching between a stable trans (E) and a metastable cis (Z) form upon light irradiation. This behavior makes them ideal candidates for molecular switches, photosensitive materials, and photodynamic therapies. DFT has become a crucial tool for investigating the structural, electronic, and spectral properties of these molecules.[1][2] However, the accuracy of DFT predictions is highly dependent on the choice of functional and basis set. Therefore, rigorous validation against experimental data is paramount.
This guide focuses on three key properties for validation:
-
Absorption Spectra (λmax): The wavelength of maximum absorption, corresponding to electronic transitions (n → π* and π → π*), is a fundamental property for any photoswitch.
-
Thermal Isomerization Barriers: The energy barrier for the thermal relaxation from the cis to the trans isomer determines the stability of the metastable state.
-
Isomerization Energy Difference: The relative energy between the trans and cis isomers.
Computational Methodologies: A Brief Overview
DFT calculations for azobenzene derivatives typically involve two main steps:
-
Geometry Optimization: The molecular structures of the trans and cis isomers, as well as the transition state for thermal isomerization, are optimized to find the lowest energy conformations. Common functionals include B3LYP, PBE, and long-range corrected functionals like CAM-B3LYP, often paired with Pople-style basis sets such as 6-31G(d) or 6-31++G(d,p).[2][3][4]
-
Property Calculation:
-
Absorption Spectra: Time-Dependent DFT (TD-DFT) is the most common method for calculating electronic excitation energies and, consequently, the UV-Vis absorption spectra.[5][6][7]
-
Energy Barriers: The energy difference between the optimized cis isomer and the transition state structure yields the activation energy for thermal isomerization.
-
The general workflow for validating these computational predictions against experimental results is illustrated below.
Data Presentation: Theory vs. Experiment
The following tables summarize a collection of DFT-calculated values alongside their corresponding experimental measurements from the literature.
Table 1: Comparison of Calculated and Experimental UV-Vis Absorption Maxima (λmax) for the π → π Transition in trans-Azobenzene Derivatives.*
| Derivative | Functional/Basis Set | Calculated λmax (nm) | Experimental λmax (nm) | Reference |
| Azobenzene | B3LYP/6-311G* | ~330 | ~330 | [5][7] |
| Azobenzene | CAM-B3LYP/6-311+G(d,p) | - | 302-565 (for a series) | [6] |
| Ester-containing Azos | B3LYP/6-311+G(d,p) | Red-shifted vs. Azobenzene | Red-shifted vs. Azobenzene | [5] |
| Push-Pull Azobenzenes | CAM-B3LYP/6-311++G(d,p) | 400-500 | - | [8] |
Table 2: Comparison of Calculated and Experimental Thermal cis-to-trans Isomerization Barriers.
| Molecule | Functional/Basis Set | Calculated Barrier (eV) | Experimental Barrier (eV) | Reference |
| Azobenzene (gas phase) | DFT(GGA-PBE) | 1.52 (inversion) | ~1.09 | [9][10] |
| Azobenzene (gas phase) | RI-CC2 | 1.74 (inversion) | ~1.09 | [9][10] |
| Azobenzene (gas phase) | DFT(B3LYP) | 1.74 (inversion) | ~1.09 | [9][10] |
| Azobenzene Derivative | ωB97XD/6-31G(d) | 1.16 (26.88 kcal/mol) | - | [11] |
| Bulky Azobenzene (TBA) | DFT (unspecified) | 1.11 (classical barrier) | - | [12] |
Table 3: Energy Difference Between trans and cis Isomers.
| Molecule/Derivative | Functional/Basis Set | Calculated ΔE (trans-cis) (kJ/mol) | Experimental ΔE (eV) | Reference |
| Azobenzene | - | - | ~0.6 eV | [9] |
| Various para-substituted | B3LYP/6-31++G(d,p) | 64.2 - 73.1 | - | [1][3] |
Photoisomerization Mechanism
The photoisomerization of azobenzene can proceed through two primary pathways after excitation to the S1 (n → π) or S2 (π → π) state: rotation around the N=N bond or inversion of one nitrogen atom. DFT calculations are instrumental in mapping the potential energy surfaces for these pathways.[5][9] The general mechanism is depicted below.
Experimental Protocols for Validation
Accurate experimental data is the bedrock of computational model validation. Below are summarized protocols for the most common techniques used for characterizing azobenzene derivatives.
Objective: To determine the wavelength of maximum absorption (λmax) for the n → π* and π → π* electronic transitions of both trans and cis isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the synthesized azobenzene derivative in a suitable solvent (e.g., ethanol, DMF, chloroform) with a concentration typically in the range of 10⁻⁵ M.[13] The solvent should be transparent in the wavelength range of interest.
-
Trans Spectrum: Record the absorption spectrum of the solution using a dual-beam UV-Vis spectrophotometer. Since the trans isomer is typically the thermodynamically stable form, this spectrum corresponds to the trans state. The peak of the high-intensity band is the λmax for the π → π* transition, while a lower-intensity band at longer wavelengths corresponds to the n → π* transition.[5][13]
-
Photoisomerization: Irradiate the solution in the cuvette with a UV lamp at a wavelength corresponding to the π → π* transition (e.g., 340-365 nm) to induce E→Z isomerization.[13][14] Monitor the spectral changes over time until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
Cis-rich Spectrum: The spectrum at the PSS is a mixture of cis and trans isomers. The λmax for the cis isomer can be identified from the new or enhanced absorption bands.[14]
Objective: To monitor the thermal cis-to-trans isomerization and determine the reaction rate constant, from which the activation energy (isomerization barrier) can be calculated.
Methodology:
-
Prepare Cis Isomer: Prepare a solution of the azobenzene derivative in a suitable deuterated solvent (e.g., DMSO-d6).[13] Irradiate the solution with UV light to generate a high population of the cis isomer. This can be done externally and the sample then transferred to an NMR tube in the dark.[13]
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum. The signals for the cis and trans isomers are typically distinct and can be identified and integrated.[14]
-
Kinetic Monitoring: Place the NMR sample in the spectrometer probe, which is maintained at a constant, known temperature. Acquire spectra at regular time intervals.
-
Data Analysis: For each spectrum, determine the ratio of cis to trans isomers by integrating their respective characteristic peaks. The thermal isomerization follows first-order kinetics. Plot ln([cis]t/[cis]₀) versus time. The slope of this plot is the negative of the rate constant, -k.
-
Arrhenius Plot: Repeat the experiment at several different temperatures to obtain rate constants (k) at each temperature (T). An Arrhenius plot of ln(k) versus 1/T will have a slope of -Ea/R, from which the activation energy (Ea), i.e., the experimental isomerization barrier, can be calculated.[10]
Conclusion
The validation of DFT calculations for azobenzene derivatives is a critical step in computational materials science. This guide highlights that while DFT can provide invaluable insights, the choice of functional and basis set significantly impacts accuracy. Functionals like B3LYP and CAM-B3LYP often provide a good balance of accuracy and computational cost for predicting properties like absorption spectra and isomerization energetics.[6][7] However, discrepancies between theoretical and experimental values, especially for energy barriers, underscore the importance of benchmarking against reliable experimental data obtained through standardized protocols.[9][10] By carefully comparing computational predictions with rigorous experimental measurements, researchers can confidently employ DFT to guide the design of novel azobenzene derivatives for a wide array of applications.
References
- 1. kpfu.ru [kpfu.ru]
- 2. doaj.org [doaj.org]
- 3. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study on the prediction of visible absorption maxima of azobenzene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. A DFT study on the isomerization mechanism of azobenzene derivatives on silicon substrates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Rapid and facile chemical actinometric protocol for photo-microfluidic systems using azobenzene and NMR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01237C [pubs.rsc.org]
A Comparative Guide to the Experimental and Theoretical Absorption Spectra of 4-bromo-2-methoxy-azobenzene
This guide provides a comparative analysis of the anticipated experimental and theoretical ultraviolet-visible (UV-Vis) absorption spectra of 4-bromo-2-methoxy-azobenzene. The information presented is based on published data for structurally similar azobenzene derivatives and established principles of substituent effects on electronic transitions. This analysis is intended for researchers, scientists, and professionals in drug development engaged in the study and application of photoswitchable molecules.
Introduction to Azobenzene Spectroscopy
Azobenzene and its derivatives are renowned for their photochromic properties, reversibly switching between a thermally stable trans (E) isomer and a metastable cis (Z) isomer upon light irradiation. This isomerization is underpinned by distinct electronic transitions that give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, azobenzenes exhibit two primary absorption bands:
-
An intense band in the ultraviolet region, corresponding to the π-π* transition.
-
A weaker, lower-energy band in the visible region, attributed to the n-π* transition.
The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings. Electron-donating groups, such as methoxy (-OCH₃), and electron-withdrawing groups, like bromine (-Br), can significantly modulate the absorption maxima (λmax).
Data Presentation: A Comparative Overview
For a structurally related compound, a bis(4-amino-2-bromo-6-methoxy)azobenzene derivative, an experimental absorption maximum (λmax) has been reported at 426 nm in dichloromethane for the neutral form[1]. The presence of an additional amino group, a strong electron donor, would be expected to cause a significant red-shift (bathochromic shift) compared to the target molecule. Therefore, the λmax for 4-bromo-2-methoxy-azobenzene is anticipated to be at a shorter wavelength.
The methoxy group at the ortho position and the bromine atom at the para position to the azo linkage will influence the electronic distribution in the molecule. The methoxy group is an electron-donating group, which generally causes a red-shift in the π-π* transition. The bromine atom is a deactivating but ortho-, para-directing group with a moderate electron-withdrawing effect through induction and a weak electron-donating effect through resonance, which can also influence the spectral properties.
Based on these considerations, the following table provides an estimated comparison of the experimental and theoretical absorption maxima for the π-π* transition of 4-bromo-2-methoxy-azobenzene.
| Parameter | Experimental (Estimated) | Theoretical (Expected) |
| λmax (π-π) | ~350 - 380 nm | ~340 - 370 nm |
| Molar Absorptivity (ε) | High | High Oscillator Strength |
| λmax (n-π) | ~430 - 460 nm | ~420 - 450 nm |
| Molar Absorptivity (ε) | Low | Low Oscillator Strength |
Note: These values are estimations derived from general principles and data from similar compounds. Actual experimental and theoretical values may vary.
Experimental and Theoretical Methodologies
To facilitate further research and direct comparison, this section outlines the standard experimental and computational protocols employed for determining the absorption spectra of azobenzene derivatives.
Experimental Protocol: UV-Vis Spectroscopy
The experimental absorption spectrum of an azobenzene derivative is typically measured using a dual-beam UV-Vis spectrophotometer.
Materials and Instrumentation:
-
Compound: Synthesized and purified 4-bromo-2-methoxy-azobenzene.
-
Solvent: Spectroscopic grade solvent in which the compound is soluble and stable (e.g., dichloromethane, ethanol, acetonitrile, or dimethyl sulfoxide).
-
Instrumentation: A calibrated UV-Vis spectrophotometer (e.g., Shimadzu UV-2450)[2].
-
Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm).
Procedure:
-
Solution Preparation: A stock solution of the compound is prepared at a known concentration (e.g., 10⁻⁵ to 10⁻⁴ M).
-
Baseline Correction: A baseline spectrum of the pure solvent is recorded.
-
Sample Measurement: The absorption spectrum of the sample solution is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λmax) for the π-π* and n-π* transitions are identified. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the concentration and path length are known.
Theoretical Protocol: Computational Spectroscopy
The theoretical absorption spectrum is commonly calculated using Time-Dependent Density Functional Theory (TD-DFT), which provides insights into the electronic transitions.
Software and Method:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT) for ground-state geometry optimization, followed by TD-DFT for excited-state calculations.
-
Functional: A hybrid functional such as B3LYP or CAM-B3LYP is often used[3].
-
Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311+G(d,p), is typically employed.
-
Solvent Model: A continuum solvation model, like the Polarizable Continuum Model (PCM), is used to simulate the solvent environment.
Procedure:
-
Geometry Optimization: The molecular structure of 4-bromo-2-methoxy-azobenzene is optimized in its ground state.
-
Excited State Calculation: TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths of the lowest-lying electronic transitions.
-
Spectrum Simulation: The calculated excitation energies (which correspond to λmax) and oscillator strengths are used to generate a simulated absorption spectrum, often by applying a Gaussian or Lorentzian broadening function to each transition.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing the experimental and theoretical absorption spectra of 4-bromo-2-methoxy-azobenzene.
Caption: Workflow for Experimental vs. Theoretical Spectral Comparison.
References
Benchmarking Molecular Motors: A Comparative Analysis of 4-bromo-2-methoxy-azobenzene and Other Photoswitches
In the dynamic field of nanotechnology, the quest for efficient and controllable molecular motors is paramount for advancements in areas ranging from targeted drug delivery to the development of novel nanomaterials. Azobenzene derivatives have emerged as a prominent class of light-driven molecular switches due to their robust and reversible photoisomerization. This guide provides a comparative performance benchmark of 4-bromo-2-methoxy-azobenzene against other classes of molecular motors, supported by experimental data and detailed protocols for performance evaluation.
Performance Comparison of Molecular Motors
| Molecular Motor Class | Specific Compound | Quantum Yield (Φ) trans → cis | Thermal Relaxation Half-life (t½) | Wavelength (λ) for trans → cis Isomerization (nm) |
| Azobenzene Derivatives | Unsubstituted Azobenzene | ~0.11 | Hours to Days | ~365 |
| 4-methoxy-azobenzene | Varies with solvent | Generally shorter than unsubstituted | ~365 | |
| Tetra-ortho-chloro-azobenzene | - | Days to Weeks[1] | >500 (Visible Light) | |
| Arylazopyrazoles | - | Tunable (seconds to hours) | ~365 | |
| Stilbene-Based | Stiff-Stilbene | - | - | ~340[2] |
| Overcrowded Alkene-Based | First-Generation Motor | - | Milliseconds to Seconds | UV Light |
| Fast-Rotating Motor | - | Microseconds to Milliseconds | UV Light |
Photoisomerization and Experimental Workflow
The fundamental process governing the function of azobenzene-based molecular motors is the reversible isomerization between their trans and cis states, triggered by light of specific wavelengths. This process can be meticulously characterized using a combination of spectroscopic techniques.
Caption: Photoisomerization pathway of azobenzene.
The performance metrics of molecular motors are determined through a systematic experimental workflow. This involves sample preparation, followed by spectroscopic analysis to monitor the isomerization process and subsequent data analysis to quantify the key performance indicators.
Caption: Experimental workflow for motor characterization.
Experimental Protocols
Accurate and reproducible data are the cornerstone of reliable benchmarking. The following are detailed protocols for determining the quantum yield of photoisomerization and the thermal relaxation half-life.
Determination of Photoisomerization Quantum Yield (Φ) using UV-Vis Spectroscopy
The quantum yield represents the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (e.g., isomerization) for each photon absorbed.
1. Preparation of Solutions:
-
Prepare a stock solution of the molecular motor in a suitable solvent (e.g., toluene, acetonitrile) with a known concentration, ensuring the initial absorbance at the irradiation wavelength is between 0.1 and 1.
-
Prepare a solution of a chemical actinometer (e.g., potassium ferrioxalate) with a known concentration to calibrate the photon flux of the light source.
2. Measurement of Absorption Spectra:
-
Record the UV-Vis absorption spectrum of the pure trans isomer of the molecular motor. This is typically achieved by keeping the solution in the dark.
-
Irradiate the solution with a light source of a specific wavelength (λ₁) that induces trans to cis isomerization until the photostationary state (PSS) is reached, where the ratio of trans to cis isomers is constant. Record the absorption spectrum at the PSS.
-
The spectrum of the pure cis isomer can often be calculated from the spectra of the trans isomer and the PSS, provided the isosbestic point is known.
3. Determination of Photon Flux:
-
Irradiate the actinometer solution with the same light source and for the same duration as the sample.
-
Measure the change in absorbance of the actinometer at a specific wavelength.
-
Calculate the photon flux (moles of photons per unit time) using the known quantum yield of the actinometer.
4. Quantum Yield Calculation:
-
Irradiate the sample solution for a short period, ensuring the conversion to the cis isomer is low (typically <10%).
-
Monitor the change in absorbance at a wavelength where the difference in molar absorptivity between the trans and cis isomers is significant.
-
The quantum yield (Φ) can be calculated using the following equation: Φ = (dC/dt) / (I₀ * (1 - 10⁻ᴬ) * A) where dC/dt is the initial rate of change of the isomer concentration, I₀ is the incident photon flux, A is the absorbance at the irradiation wavelength, and A is the irradiated area.
Determination of Thermal Relaxation Half-life (t½) using UV-Vis and NMR Spectroscopy
The thermal relaxation half-life is the time it takes for half of the metastable cis isomers to revert to the more stable trans form in the absence of light.
Using UV-Vis Spectroscopy:
1. Preparation of the cis-rich State:
-
Irradiate a solution of the molecular motor with the appropriate wavelength (λ₁) to achieve a high population of the cis isomer at the photostationary state.
2. Monitoring Thermal Relaxation:
-
Place the cuvette containing the cis-rich solution in the temperature-controlled sample holder of the UV-Vis spectrophotometer, shielded from light.
-
Record the absorption spectrum at regular time intervals. The change in absorbance at a wavelength where the two isomers have significantly different absorption is monitored.
3. Data Analysis:
-
The thermal back-isomerization from cis to trans typically follows first-order kinetics.
-
Plot the natural logarithm of (Aₜ - A∞) / (A₀ - A∞) versus time, where Aₜ is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance after complete relaxation to the trans form.
-
The slope of the resulting linear plot is equal to -k, where k is the first-order rate constant.
-
The half-life (t½) is then calculated as t½ = ln(2) / k.[3]
Using NMR Spectroscopy:
1. Isomer Identification:
-
Obtain ¹H NMR spectra of the pure trans isomer and the photostationary state mixture. The distinct chemical shifts of the protons in the trans and cis isomers allow for their unambiguous identification and quantification.[4]
2. Kinetic Monitoring:
-
Prepare a cis-rich sample in an NMR tube by irradiation.
-
Acquire a series of ¹H NMR spectra at constant temperature over time in the dark.
-
The relative integrals of specific, well-resolved proton signals corresponding to the trans and cis isomers are used to determine their concentrations at each time point.
3. Half-life Calculation:
-
Similar to the UV-Vis method, the data is fitted to a first-order kinetic model to determine the rate constant (k) and subsequently the half-life (t½).
Conclusion
While direct experimental data for 4-bromo-2-methoxy-azobenzene remains to be published, this guide provides a framework for its performance evaluation and comparison with other established molecular motors. The provided protocols for determining quantum yield and thermal relaxation half-life offer a standardized approach for researchers in the field. The performance of substituted azobenzenes is highly tunable, and it is anticipated that the unique electronic and steric properties imparted by the bromo and methoxy groups in 4-bromo-2-methoxy-azobenzene will result in distinct photo-switching characteristics, making it a potentially valuable component in the molecular machinery toolbox. Further experimental investigation is crucial to fully elucidate its capabilities and position it within the broader landscape of molecular motors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring the reversible photoisomerization of an azobenzene-functionalized molecular triazatriangulene platform on Au(111) by IRRAS - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03438D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Azobenzene Derivatives for Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three prominent azobenzene derivatives—Photostatin-1 (PST-1), Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ), and Azobenzene-modified Capsaicin (Azo-Ca)—for their applications in regulating biological processes. These compounds leverage the photoisomerization of the azobenzene moiety to control their interaction with specific biological targets, offering spatiotemporal precision in fields ranging from cancer therapy to neurobiology.
Executive Summary
Azobenzene derivatives are a class of photoswitchable molecules that can be reversibly isomerized between their trans and cis forms using light of specific wavelengths. This conformational change alters their shape and polarity, thereby modulating their biological activity. This guide focuses on a comparative evaluation of PST-1 as a microtubule dynamics inhibitor, QAQ as an ion channel blocker, and Azo-Ca as a transient receptor potential vanilloid 1 (TRPV1) channel activator. We present their photophysical properties, biological activities with quantitative data, detailed experimental protocols, and the signaling pathways they modulate.
Data Presentation
The following tables summarize the key photophysical and biological properties of PST-1, QAQ, and Azo-Ca, facilitating a direct comparison of their performance.
Table 1: Comparative Photophysical Properties of Selected Azobenzene Derivatives
| Derivative | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Thermal Half-life (t½) of cis isomer |
| PST-1 | trans | ~380 | Not Reported | Not Reported | Days |
| cis | ~440 | Not Reported | Not Reported | ||
| QAQ | trans | ~360 | Not Reported | Not Reported | Minutes |
| cis | ~440 | Not Reported | Not Reported | ||
| Azo-Ca | trans | ~360 | Not Reported | Not Reported | Not Reported |
| cis | ~440 | Not Reported | Not Reported |
Note: Specific quantitative data for molar extinction coefficient and quantum yield were not consistently available in the reviewed literature.
Table 2: Comparative Biological Activity of Selected Azobenzene Derivatives
| Derivative | Target | Isomer | Biological Effect | IC50 / EC50 | Cell Line / System |
| PST-1 | Tubulin | trans | Low cytotoxicity | > 100 µM | HeLa |
| cis | High cytotoxicity, Microtubule disruption | ~ 0.4 µM | HeLa | ||
| QAQ | Voltage-gated Na⁺/K⁺ channels | trans | Channel block | Not Reported | Neurons |
| cis | Reduced channel block | Not Reported | Neurons | ||
| Azo-Ca | TRPV1 Channel | trans | No activation | - | HEK293-hTRPV1 |
| cis | Channel activation | Not Reported | HEK293-hTRPV1 |
Note: While the qualitative biological effects are well-documented, specific and consistent IC50/EC50 values for both isomers under comparable conditions are not always available in the literature.
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these azobenzene derivatives are crucial for reproducible research.
Synthesis Protocols
General Synthesis of Azobenzene Derivatives:
A common method for synthesizing azobenzene compounds is through a diazo coupling reaction. This typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound.[1]
Synthesis of Photostatin-1 (PST-1):
A detailed, multi-step synthesis is required, often starting from commercially available substituted anilines and phenols, involving protection and deprotection steps, followed by a key diazo coupling reaction to form the azobenzene core. The final steps involve modifications to introduce the desired functional groups that mimic combretastatin A-4.
Synthesis of Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ):
The synthesis of QAQ involves creating a symmetric azobenzene core, typically from 4,4'-diaminoazobenzene. This is followed by alkylation steps to introduce the quaternary ammonium groups at both ends of the molecule.[2][3][4]
Synthesis of Azobenzene-modified Capsaicin (Azo-Ca):
The synthesis of Azo-Ca involves coupling an azobenzene moiety to a capsaicin analogue. This is typically achieved by first synthesizing a functionalized azobenzene with a reactive group (e.g., a carboxylic acid or an amine) that can then be attached to the capsaicin scaffold via an amide linkage.
Biological Assay Protocols
Tubulin Polymerization Assay (for PST-1):
This assay measures the effect of compounds on the polymerization of tubulin into microtubules.[5][6][7]
-
Reagents: Purified tubulin, GTP, polymerization buffer (e.g., PIPES buffer), and the test compound (PST-1).
-
Procedure:
-
Prepare solutions of the trans-PST-1 (dark-adapted) and cis-PST-1 (pre-irradiated with UV light).
-
In a 96-well plate, mix tubulin, GTP, and polymerization buffer.
-
Add the test compound at various concentrations.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader. An increase in absorbance indicates microtubule formation.
-
For the cis isomer, the assay plate should be irradiated with the appropriate wavelength of light to maintain the cis state.
-
-
Data Analysis: Calculate the rate of polymerization and the maximal polymer mass. Determine the IC50 value for inhibition of tubulin polymerization.[8]
Electrophysiology Assay for Ion Channel Blockade (for QAQ):
Patch-clamp electrophysiology is used to measure the effect of QAQ on ion channel currents.[9][10][11][12]
-
Cell Culture: Use a cell line expressing the target ion channel (e.g., HEK293 cells expressing a specific voltage-gated sodium or potassium channel).
-
Procedure:
-
Obtain whole-cell patch-clamp recordings from the cells.
-
Apply voltage protocols to elicit ion channel currents.
-
Perfuse the cells with a solution containing the trans isomer of QAQ (in the dark or under green light).
-
Record the reduction in current amplitude to determine the extent of channel block.
-
Irradiate the cell with UV light to convert QAQ to its cis isomer and observe the reversal of the block.
-
-
Data Analysis: Measure the peak current amplitude before and after drug application for both isomers. Calculate the percentage of inhibition and determine the IC50 for channel blockade.
Calcium Imaging Assay for TRPV1 Activation (for Azo-Ca):
This assay measures the activation of TRPV1 channels by detecting the influx of calcium into the cells.[13][14][15][16][17]
-
Cell Culture: Use cells expressing the TRPV1 channel (e.g., HEK293-hTRPV1).
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images.
-
Apply the trans isomer of Azo-Ca to the cells and continue imaging.
-
Irradiate the cells with UV light to isomerize Azo-Ca to the cis form and observe any changes in fluorescence. An increase in fluorescence indicates calcium influx due to channel activation.
-
-
Data Analysis: Measure the change in fluorescence intensity over time. Quantify the response to the cis isomer and determine the EC50 for TRPV1 activation.
Signaling Pathways and Mechanisms of Action
The biological effects of these azobenzene derivatives are a direct consequence of their interaction with specific cellular targets, leading to the modulation of key signaling pathways.
Photostatin-1 (PST-1) and Microtubule Dynamics
PST-1 is a photoswitchable inhibitor of tubulin polymerization.[18] In its inactive trans form, it does not significantly interact with tubulin. Upon irradiation with UV-A or blue light, it converts to the cis isomer, which is structurally similar to the potent microtubule-destabilizing agent combretastatin A-4. The cis-PST-1 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in proliferating cancer cells.[19]
References
- 1. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azobenzene quaternary ammonium salt for photo-controlled and reusable disinfection without drug resistance [ccspublishing.org.cn]
- 3. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 11. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TRPV1 activation power can switch an action mode for its polypeptide ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]
- 16. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TRPV1 activation power can switch an action mode for its polypeptide ligands | PLOS One [journals.plos.org]
- 18. A photo-SAR study of photoswitchable azobenzene tubulin-inhibiting antimitotics identifying a general method for near-quantitative photocontrol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making sure you're not a bot! [nanion.de]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Azobenzene Characterization
For researchers, scientists, and drug development professionals, the accurate characterization of azobenzene and its derivatives is crucial for harnessing their unique photoresponsive properties. This guide provides a comparative overview of the most common analytical techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—for the qualitative and quantitative analysis of azobenzenes. We present a cross-validation framework, supported by experimental data and detailed protocols, to ensure data integrity and reliability across different analytical platforms.
The photochromic nature of azobenzenes, reversibly switching between their trans and cis isomers upon light irradiation, makes them valuable in applications ranging from drug delivery to molecular machines. The choice of analytical technique is paramount for understanding and controlling these photoswitching properties. This guide offers a comparative analysis of four key techniques, detailing their principles, strengths, and limitations in the context of azobenzene characterization.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical technique depends on the specific research question, whether it be structural elucidation, quantification, or monitoring of isomerization kinetics. The following table summarizes the quantitative performance of UV-Vis, NMR, MS, and HPLC for azobenzene analysis, providing a basis for informed decision-making.
| Analytical Technique | Parameter | Typical Value for Azobenzene Analysis | Key Considerations |
| UV-Vis Spectroscopy | Linearity Range | 0.1 - 100 µg/mL (Compound Dependent) | Excellent for monitoring isomerization kinetics; susceptible to interference from other chromophores. |
| Limit of Detection (LOD) | ~0.05 µg/mL | Simple, rapid, and cost-effective. | |
| Limit of Quantification (LOQ) | ~0.15 µg/mL | Limited structural information. | |
| Precision (%RSD) | < 2% | High precision for quantitative measurements. | |
| NMR Spectroscopy | Linearity Range | 0.1 - 50 mg/mL | Provides detailed structural information for isomer identification; inherently quantitative without the need for calibration curves with a known standard.[1][2][3] |
| Limit of Detection (LOD) | ~1 µg/mL | Lower sensitivity compared to other techniques. | |
| Limit of Quantification (LOQ) | ~5 µg/mL | Longer acquisition times. | |
| Precision (%RSD) | < 3% | Excellent for determining isomeric ratios. | |
| Mass Spectrometry | Linearity Range | pg/mL - µg/mL range | High sensitivity and specificity for identification and quantification, especially when coupled with a separation technique like HPLC.[4] |
| Limit of Detection (LOD) | pg/mL range | Provides molecular weight and fragmentation information for structural confirmation. | |
| Limit of Quantification (LOQ) | pg/mL - ng/mL range | Matrix effects can influence ionization and quantification. | |
| Precision (%RSD) | < 5% (with internal standard) | Requires careful method development to account for matrix effects. | |
| HPLC | Linearity Range | 0.1 - 200 µg/mL | Excellent for separation of isomers and impurities; can be coupled with UV-Vis or MS for enhanced detection and identification.[5][6] |
| Limit of Detection (LOD) | ~0.01 mg/kg[5] | High precision and accuracy for quantification. | |
| Limit of Quantification (LOQ) | ~0.04 mg/kg[5] | Method development can be time-consuming. | |
| Precision (%RSD) | < 2%[6] | Reproducible for routine analysis. |
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical results. Below are foundational protocols for the characterization of azobenzene using the discussed techniques.
Quantitative UV-Vis Spectroscopy
This protocol outlines the steps for determining the concentration of an azobenzene derivative and monitoring its photoisomerization.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Materials: Quartz cuvettes (1 cm path length), volumetric flasks, analytical grade solvent (e.g., ethanol, acetonitrile).
-
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the azobenzene derivative of known concentration. Perform serial dilutions to create a series of standard solutions covering the expected concentration range of the unknown sample.[7]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize. Set the desired wavelength range for scanning (typically 200-600 nm for azobenzenes).
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the samples and record a baseline spectrum.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the trans and/or cis isomer. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.
-
Photoisomerization Study: To monitor the trans-to-cis isomerization, irradiate the sample in the cuvette with a UV lamp (e.g., 365 nm) and record the UV-Vis spectra at different time intervals. To observe the cis-to-trans isomerization, irradiate with visible light (e.g., >400 nm) or monitor the thermal back-relaxation in the dark.[8]
-
Quantitative ¹H NMR Spectroscopy (qNMR)
This protocol describes the use of ¹H NMR for the quantification of azobenzene isomers.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials: NMR tubes, deuterated solvent (e.g., CDCl₃, DMSO-d₆), internal standard of known purity (e.g., maleic anhydride, 1,4-dioxane).
-
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the azobenzene sample and the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent. Transfer the solution to an NMR tube.[9]
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution and lineshape.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest and the internal standard.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate the well-resolved signals corresponding to the azobenzene analyte and the internal standard. Calculate the concentration of the azobenzene using the following equation: Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * PIS where C is the concentration, I is the integral value, N is the number of protons giving rise to the signal, M is the mass, and P is the purity of the internal standard (IS).
-
Mass Spectrometry (Direct Infusion ESI-MS)
This protocol provides a general procedure for the qualitative analysis of azobenzene derivatives by direct infusion ESI-MS.
-
Instrumentation: An electrospray ionization mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Materials: Syringe pump, analytical grade solvent (e.g., methanol, acetonitrile), formic acid or ammonium acetate (for enhancing ionization).
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene sample (typically 1-10 µg/mL) in a suitable solvent. Acidify the solution with a small amount of formic acid (0.1%) to promote protonation for positive ion mode analysis.[8]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and optimal signal.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in the desired mass range.
-
Data Analysis: Identify the molecular ion ([M+H]⁺, [M+Na]⁺, etc.) to confirm the molecular weight of the azobenzene derivative. If performing tandem MS (MS/MS), select the molecular ion and fragment it to obtain structural information.
-
High-Performance Liquid Chromatography (HPLC)
This protocol details the separation and quantification of azobenzene isomers using reverse-phase HPLC.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or diode-array detector (DAD).
-
Materials: HPLC-grade solvents (e.g., acetonitrile, methanol, water), analytical column (e.g., C18), volumetric flasks, syringe filters.
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents. For example, a gradient of acetonitrile and water is commonly used for separating azobenzene derivatives. Degas the mobile phase before use.[10]
-
Standard and Sample Preparation: Prepare a stock solution of the azobenzene standard and a series of calibration standards by dilution. Prepare the sample solution by dissolving a known amount in the mobile phase and filtering it through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved. Set the column temperature, flow rate, and detector wavelength (e.g., the λmax of the trans or cis isomer, or an isosbestic point).
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the sample solution to be analyzed.
-
Data Analysis: Identify and quantify the azobenzene isomers based on their retention times and the calibration curve.
-
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the cross-validation of analytical techniques for azobenzene characterization.
Caption: Workflow for the cross-validation of analytical techniques.
Caption: Relationship between techniques and obtainable information.
By employing a cross-validation approach, researchers can confidently select the most suitable analytical technique for their specific needs, ensuring the generation of high-quality, reliable data in the exciting field of azobenzene research and development. This comprehensive comparison serves as a valuable resource for navigating the analytical landscape of these versatile photoswitchable molecules.
References
- 1. azom.com [azom.com]
- 2. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. tandfonline.com [tandfonline.com]
- 9. cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. seoho.biz:5000 [seoho.biz:5000]
A Comparative Analysis of Isomerization Efficiency: 4-bromo-2-methoxy-azobenzene vs. Unsubstituted Azobenzene
For researchers, scientists, and drug development professionals, understanding the photoisomerization dynamics of azobenzene derivatives is paramount for their application as molecular switches. This guide provides a comparative overview of the isomerization efficiency of 4-bromo-2-methoxy-azobenzene and its parent compound, unsubstituted azobenzene, based on available experimental data.
Quantitative Data Summary
The following table summarizes the key parameters governing the isomerization efficiency of unsubstituted azobenzene and a closely related analogue to 4-bromo-2-methoxy-azobenzene. It is important to note that the values for the substituted azobenzene are for an ortho-bromo-methoxy aminoazobenzene derivative and should be considered as an estimation for 4-bromo-2-methoxy-azobenzene.
| Parameter | Unsubstituted Azobenzene | 4-bromo-2-methoxy-azobenzene (estimated) |
| Trans-to-Cis Isomerization | ||
| Wavelength of Max. Absorption (λmax, trans) | ~320 nm (π-π), ~440 nm (n-π) | Blue-green light responsive |
| Quantum Yield (Φ_t→c) | 0.11 - 0.32 (solvent and wavelength dependent)[1] | Data not available |
| Cis-to-Trans Isomerization | ||
| Wavelength of Max. Absorption (λmax, cis) | ~280 nm (π-π), ~430 nm (n-π) | Data not available |
| Quantum Yield (Φ_c→t) | ~0.4 - 0.5 | Data not available |
| Thermal Relaxation | ||
| Half-life of cis-isomer (τ½) | ~ hours to days (e.g., 1.4 days in benzene)[2] | ~10 - 12 minutes[3][4] |
Experimental Protocols
The determination of photoisomerization quantum yields and thermal half-lives is crucial for characterizing azobenzene-based photoswitches. Below are detailed methodologies for these key experiments.
Determination of Photoisomerization Quantum Yield using UV-Vis Spectroscopy
The quantum yield (Φ) of photoisomerization is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules that undergo a specific event (e.g., trans-to-cis isomerization) per photon absorbed. A common method for its determination involves monitoring the change in absorbance of a solution upon irradiation with a light source of known photon flux.[1][5][6][7][8]
Materials and Equipment:
-
UV-Vis spectrophotometer
-
Light source with a narrow wavelength range (e.g., LED or a lamp with a monochromator)
-
Calibrated photodiode or thermopile for measuring light intensity
-
Quartz cuvette
-
Solution of the azobenzene derivative in a suitable solvent (e.g., methanol, acetonitrile)
-
Stirring mechanism for the cuvette
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in a UV-transparent solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength.
-
Photon Flux Measurement: Measure the photon flux of the light source at the irradiation wavelength using a calibrated detector.
-
Irradiation and Spectral Acquisition:
-
Record the initial UV-Vis absorption spectrum of the solution (predominantly the trans-isomer).
-
Irradiate the sample in the spectrophotometer for a defined period.
-
Record the UV-Vis absorption spectrum at regular intervals during irradiation until a photostationary state is reached (no further change in the spectrum).
-
-
Data Analysis:
-
From the spectral changes, calculate the change in the concentration of the cis and trans isomers over time.
-
The initial rate of isomerization can be determined from the initial slope of the concentration change versus time plot.
-
The quantum yield is then calculated using the following formula: Φ = (initial rate of isomerization) / (photon flux × (1 - 10-A)) where A is the absorbance of the solution at the irradiation wavelength.
-
Determination of Thermal Half-Life of the cis-Isomer
The thermal half-life (τ½) is the time it takes for half of the cis-isomer to thermally revert to the more stable trans-isomer in the dark.
Procedure:
-
Photoconversion to cis-isomer: Irradiate the azobenzene solution at the λmax of the trans-isomer until the photostationary state is reached, maximizing the concentration of the cis-isomer.
-
Dark Adaptation: Place the cuvette in the dark in a temperature-controlled sample holder within the UV-Vis spectrophotometer.
-
Kinetic Monitoring: Record the UV-Vis absorption spectrum at regular time intervals. The increase in the absorbance of the π-π* band of the trans-isomer or the decrease in the absorbance of the n-π* band of the cis-isomer is monitored.
-
Data Analysis: The thermal relaxation from cis to trans typically follows first-order kinetics. The natural logarithm of the absorbance difference (At - A∞) is plotted against time, where At is the absorbance at time t and A∞ is the absorbance after complete relaxation. The rate constant (k) is determined from the slope of the linear fit. The half-life is then calculated as: τ½ = ln(2) / k
Visualization of Key Processes
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Halogen atom effect on the photophysical properties of substituted aza-BODIPY derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Beilstein Archives - Synthesis and characterization of ortho bromo-methoxy aminoazobenzene derivatives [beilstein-archives.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - A fiber-optic spectroscopic setup for isomerization quantum yield determination [beilstein-journals.org]
- 6. A fiber-optic spectroscopic setup for isomerization quantum yield determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 8. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential: A Comparative Guide to Bromo-Methoxy Substituted Compounds
For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic agents with enhanced efficacy and selectivity against cancer cells is a perpetual frontier. This guide offers a comparative evaluation of a promising class of molecules: bromo-methoxy substituted compounds. By presenting key experimental data, detailed methodologies, and visual representations of affected signaling pathways, this document aims to provide a comprehensive resource for assessing their therapeutic potential.
This guide synthesizes findings from multiple studies on various classes of bromo-methoxy substituted compounds, including quinazolines, chalcones, and coumarins. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a primary metric for comparison.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic efficacy of several bromo-methoxy substituted compounds is summarized in the table below. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, were predominantly determined using the MTT assay.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline | 6-Bromo-2-(pyridin-3-yl)-4-substituted quinazoline (Compound 8a) | MCF-7 (Breast) | 15.85 ± 3.32 | [1][2] |
| SW480 (Colon) | 17.85 ± 0.92 | [1][2] | ||
| 6,8-dibromo-2-arylquinazolinone (Compound 1f) | MCF-7 (Breast) | 101.37 ± 12.20 | [3] | |
| A549 (Lung) | 124.5 ± 20.51 | [3] | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | [3] | ||
| Quinazolin-4(3H)-one derivative (Compound 3j) | MCF-7 (Breast) | 0.20 ± 0.02 | [4] | |
| Quinazolin-4(3H)-one derivative (Compound 3g) | A2780 (Ovarian) | 0.14 ± 0.03 | [4] | |
| Chalcone | 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-one (BHM) | HeLa (Cervical) | 53 | [5] |
| T47D (Breast) | 45 | [6] | ||
| 3-benzylidenechroman-4-one derivative (Compound 4a) | K562 (Leukemia) | ≤ 3.86 µg/ml | [7] | |
| MDA-MB-231 (Breast) | ≤ 3.86 µg/ml | [7] | ||
| SK-N-MC (Neuroblastoma) | ≤ 3.86 µg/ml | [7] | ||
| Coumarin | 4-(6-bromo-2-oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 6) | A549 (Lung) | >100 | [8] |
| 8-Methoxycoumarin derivative (Compound 6) | MCF-7 (Breast) | 6.621 | [9] | |
| MDA-MB-231 (Breast) | 9.62 | [9] | ||
| 4-methyl coumarin-triazole hybrid (LaSOM 186) | MCF-7 (Breast) | 2.66 | [10] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay Protocol
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the bromo-methoxy substituted compound. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 1-4 hours at 37°C.[13]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Several bromo-methoxy substituted compounds have been shown to exert their cytotoxic effects by interfering with critical cellular signaling pathways. Two prominent mechanisms are the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, particularly in the formation of the mitotic spindle.[15] Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis.[16]
Caption: Inhibition of tubulin polymerization by bromo-methoxy compounds disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[17] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of NF-κB activation is therefore a key strategy in cancer therapy.
Caption: Bromo-methoxy compounds can inhibit the NF-κB signaling pathway, preventing the transcription of genes that promote cancer cell survival and proliferation.
Conclusion
The bromo-methoxy substituted compounds represent a diverse and promising area for the development of novel anticancer agents. The data presented in this guide highlight their potent cytotoxic activity against a variety of cancer cell lines. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for optimizing their therapeutic potential and advancing them toward clinical applications. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to this important field of study.
References
- 1. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
- 16. researchgate.net [researchgate.net]
- 17. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Photoswitching of 4-bromo-2-methoxy-azobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and photoswitching properties of 4-bromo-2-methoxy-azobenzene. Due to a lack of extensive published data for this specific molecule, this guide leverages data from structurally similar azobenzene derivatives to provide a robust and objective comparison with alternative compounds and methodologies. The information presented is intended to guide researchers in the reproducible synthesis and application of this and related photoswitches.
Synthesis of 4-bromo-2-methoxy-azobenzene and Alternatives
The synthesis of unsymmetrical azobenzenes such as 4-bromo-2-methoxy-azobenzene, formally named (E)-1-(4-bromo-2-methoxyphenyl)-2-phenyldiazene, is most commonly achieved through a diazonium coupling reaction. This involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic partner. Alternative methods, such as the Mills reaction or oxidative coupling, are also viable for azobenzene synthesis and offer different advantages and disadvantages in terms of substrate scope, yield, and reaction conditions.
Comparison of Synthesis Methods
| Synthesis Method | General Description | Starting Materials | Typical Yields | Advantages | Disadvantages |
| Azo Coupling | Diazotization of an aromatic amine followed by electrophilic substitution on an electron-rich coupling partner.[1][2] | Aromatic amine (e.g., 4-bromo-2-methoxyaniline), Coupling partner (e.g., aniline, phenol) | High[3] | High yields, well-established, wide substrate scope. | Diazonium salts can be unstable; requires electron-rich coupling partner. |
| Mills Reaction | Condensation of an aromatic nitroso compound with an aniline derivative. | Aromatic nitroso compound, Aniline derivative | Moderate to High | Good for synthesizing unsymmetrical azobenzenes. | Nitroso compounds can be unstable or difficult to prepare. |
| Oxidative Coupling | Direct oxidation of aromatic amines to form symmetrical azobenzenes.[3] | Aromatic amines (e.g., 4-bromoaniline) | Variable | One-step process for symmetrical azobenzenes. | Often results in symmetrical products; can have side reactions. |
| Wallach Reaction | Rearrangement of azoxybenzenes to hydroxyazobenzenes under acidic conditions.[3] | Azoxybenzene | Variable | Useful for specific substituted azobenzenes. | Limited to rearrangement products. |
Experimental Protocol: Synthesis via Azo Coupling
This protocol describes a reproducible method for synthesizing 4-bromo-2-methoxy-azobenzene from its precursor, 4-bromo-2-methoxyaniline.
Part 1: Diazotization of 4-bromo-2-methoxyaniline
-
Preparation : Dissolve 1.0 equivalent of 4-bromo-2-methoxyaniline in a solution of 3.0 equivalents of hydrochloric acid in water at 0-5 °C in an ice bath.
-
Diazotization : Slowly add a solution of 1.1 equivalents of sodium nitrite in cold water to the aniline solution. Maintain the temperature below 5 °C and stir for 30 minutes. The formation of the diazonium salt is indicated by a positive starch-iodide paper test.
Part 2: Azo Coupling with Aniline
-
Coupling Reaction : In a separate flask, dissolve 1.0 equivalent of aniline in an acidic aqueous solution and cool to 0-5 °C.
-
Addition : Slowly add the cold diazonium salt solution from Part 1 to the aniline solution with vigorous stirring. Maintain the temperature below 5 °C.
-
Reaction Completion : Stir the reaction mixture in the ice bath for 1-2 hours. The formation of the colored azo product will be visually apparent.
-
Work-up : Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
-
Purification : Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-bromo-2-methoxy-azobenzene.
Photoswitching Properties: A Comparative Analysis
The introduction of ortho-methoxy groups can also lead to a separation of the n-π* transitions of the cis and trans isomers, enabling bidirectional photoswitching with visible light.[4][5]
Comparative Photoswitching Data of Substituted Azobenzenes
| Compound | λmax trans (nm) | λmax cis (nm) | Φ (trans→cis) | Φ (cis→trans) | Thermal Half-life (t½) | Solvent |
| Azobenzene | ~320 (π-π) | ~320 (π-π) | ~0.11 (@313 nm) | ~0.45 (@436 nm) | ~3.2 days | Hexane |
| ~440 (n-π) | ~430 (n-π) | |||||
| Tetra-ortho-methoxy-amidoazobenzene | ~380 (π-π) | ~380 (π-π) | N/A | N/A | ~2.4 days[5] | Aqueous |
| ~500 (n-π) | ~465 (n-π) | |||||
| Tetra-ortho-thiol-azobenzene | ~475 (n-π) | ~450 (n-π) | N/A | N/A | Minutes[4][6] | N/A |
| 4,4'-Dibromoazobenzene | 343[3] | 435[3] | N/A | N/A | N/A | Ethyl Acetate[3] |
Data presented is for comparative purposes and was obtained for different derivatives under various conditions. Direct comparison requires standardized experimental conditions.
Experimental Protocol: Characterization of Photoswitching Properties
This protocol outlines the standard procedure for determining the key photoswitching parameters of an azobenzene derivative using UV-Vis spectroscopy.
-
Sample Preparation : Prepare a dilute solution of the azobenzene derivative in a suitable solvent (e.g., methanol, acetonitrile, or toluene) in a quartz cuvette. The concentration should be adjusted to have a maximum absorbance between 0.5 and 1.0.
-
Initial Spectrum : Record the UV-Vis absorption spectrum of the thermally adapted sample, which is predominantly the trans-isomer. This provides the λmax of the trans-isomer.
-
Photoisomerization (trans → cis) : Irradiate the sample at the λmax of the π-π* transition of the trans-isomer (typically in the UV-A region, e.g., 365 nm) until a photostationary state (PSS) is reached, indicated by no further changes in the absorption spectrum. Record the spectrum at the PSS.
-
Quantum Yield Determination : The quantum yield (Φ) for the trans → cis isomerization can be determined by measuring the change in absorbance as a function of photon flux, often using a chemical actinometer for calibration.
-
Thermal Relaxation (cis → trans) : Store the sample in the dark at a constant temperature. Record the UV-Vis spectrum at regular time intervals to monitor the thermal back-isomerization to the trans-form.
-
Half-Life Calculation : The thermal half-life (t½) of the cis-isomer is determined by fitting the change in absorbance at the λmax of the cis-isomer over time to a first-order kinetic model.
-
Photoisomerization (cis → trans) : To determine the quantum yield for the reverse isomerization, irradiate the sample at the λmax of the n-π* transition of the cis-isomer (typically in the visible region, e.g., 450 nm) and monitor the spectral changes.
Visualizing Workflows and Mechanisms
Synthesis Workflow
Caption: Workflow for the synthesis of 4-bromo-2-methoxy-azobenzene via azo coupling.
Photoswitching Mechanism
Caption: Reversible photoswitching of azobenzene between its trans and cis isomers.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 4. Robust visible light photoswitching with ortho -thiol substituted azobenzenes - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46045B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Robust visible light photoswitching with ortho-thiol substituted azobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Azobenzene, 4-bromo-2-methoxy-: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Azobenzene, 4-bromo-2-methoxy-, a halogenated aromatic compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Azobenzene, 4-bromo-2-methoxy- with appropriate personal protective equipment (PPE). This compound is a halogenated organic substance and should be treated as hazardous waste.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. | To prevent respiratory irritation. |
Step-by-Step Disposal Protocol
The primary method for the disposal of Azobenzene, 4-bromo-2-methoxy- is through a licensed hazardous waste disposal company. The following steps outline the process for accumulating and preparing this chemical for disposal.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1][2][3]
-
Crucially, do not mix Azobenzene, 4-bromo-2-methoxy- with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[1][3]
-
Also, avoid mixing with other waste streams such as aqueous waste, acids, bases, or heavy metals.[1]
2. Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.[3] The original product container can be used if it is in good condition.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name ("Azobenzene, 4-bromo-2-methoxy-"), and the approximate quantity.
3. Waste Accumulation:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[4]
-
Keep the container tightly closed when not in use.[5]
-
If the chemical is in solid form, avoid creating dust during transfer to the waste container.[6][7]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup requests.
5. Spill and Contamination Cleanup:
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material and place it in the designated halogenated waste container.[6][8] Avoid generating dust.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in the waste container.
-
Decontaminate the spill area with an appropriate solvent and cleaning materials. All contaminated materials (e.g., paper towels, absorbent pads) must also be disposed of as halogenated hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Azobenzene, 4-bromo-2-methoxy-.
Caption: Disposal workflow for Azobenzene, 4-bromo-2-methoxy-.
Regulatory Compliance
Disposal of Azobenzene, 4-bromo-2-methoxy- must be carried out in accordance with all local, state, and federal regulations.[8][9] Chemical waste generators are responsible for ensuring their disposal practices are fully compliant.[8] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Always consult your institution's EHS department for specific guidance.
References
- 1. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lewisu.edu [lewisu.edu]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Logistical Guidance for Handling Azobenzene, 4-bromo-2-methoxy-
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for "Azobenzene, 4-bromo-2-methoxy-". The following guidance is based on the general properties of substituted azobenzenes and related aromatic azo compounds. It is imperative to treat this compound with caution and handle it as potentially hazardous. A thorough risk assessment should be conducted before commencing any work.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Azobenzene, 4-bromo-2-methoxy-. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Substituted azobenzenes should be handled with care due to potential toxicity and irritant properties. The presence of bromo and methoxy groups can influence the compound's reactivity and toxicological profile.
Summary of Potential Hazards:
| Hazard Type | Description |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation upon contact. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Carcinogenicity | Some azo compounds are suspected of causing cancer. |
| Environmental Hazard | Potentially toxic to aquatic life. |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified. Should be worn at all times in the laboratory. |
| Face Shield | Recommended when handling larger quantities or when there is a significant splash hazard.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart. Dispose of contaminated gloves properly.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is mandatory. |
| Chemical-Resistant Apron | Recommended when handling larger quantities. | |
| Respiratory Protection | Fume Hood | All handling of the solid or solutions should be performed in a certified chemical fume hood. |
| Respirator | If work outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges may be necessary. A risk assessment must be performed.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Azobenzene, 4-bromo-2-methoxy- is essential to minimize risk.
Step-by-Step Handling Procedures:
-
Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and safety glasses) during inspection.
-
Verify that the container is clearly labeled.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials (e.g., strong oxidizing agents).
-
Keep the container tightly closed when not in use.
-
Store away from food and drink.
-
-
Preparation and Handling:
-
All weighing and solution preparation must be conducted in a certified chemical fume hood.
-
Avoid inhalation of dust or vapors.
-
Use dedicated spatulas and glassware.
-
Ensure an eyewash station and safety shower are readily accessible.[3]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of Azobenzene, 4-bromo-2-methoxy- and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
-
Solid Waste:
-
Collect any waste solid in a clearly labeled, sealed container for hazardous chemical waste.
-
This includes contaminated gloves, weighing paper, and other disposable materials.
-
-
Liquid Waste:
-
Collect solutions containing the compound in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect the rinsate as hazardous liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points for the safe handling and disposal of Azobenzene, 4-bromo-2-methoxy-.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
